Product packaging for Palmitoyl Serinol(Cat. No.:CAS No. 126127-31-9)

Palmitoyl Serinol

Cat. No.: B137549
CAS No.: 126127-31-9
M. Wt: 329.5 g/mol
InChI Key: MZUNFYMZKTWADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Palmitoyl Serinol is a fatty amide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO3 B137549 Palmitoyl Serinol CAS No. 126127-31-9

Properties

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUNFYMZKTWADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432042
Record name Palmitoyl Serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoyl Serinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

126127-31-9
Record name N-[2-Hydroxy-1-(hydroxymethyl)ethyl]hexadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126127-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoyl serinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126127319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl Serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PALMITOYL SERINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0RQQ7PY44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palmitoyl Serinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013654
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Palmitoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS), an N-acylethanolamine structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a significant bioactive lipid with a complex and multifaceted mechanism of action. Primarily recognized for its role in enhancing the epidermal permeability barrier, its effects extend to cellular signaling cascades involving cannabinoid receptors, G-protein coupled receptors, and apoptosis pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, presenting key experimental findings, detailed protocols, and visual representations of its signaling pathways to support further research and drug development.

Core Mechanism: Enhancement of the Epidermal Permeability Barrier

Topical application of this compound has been demonstrated to significantly improve the function of the epidermal permeability barrier.[1][2] This is a critical aspect of its therapeutic potential, particularly in dermatological conditions characterized by a compromised skin barrier, such as atopic dermatitis.[1][2] The primary mechanism underpinning this effect is the stimulation of ceramide production, the most crucial lipid component for maintaining the integrity of the stratum corneum.[3]

Cannabinoid Receptor 1 (CB1)-Dependent Ceramide Synthesis

A pivotal aspect of this compound's action is its ability to stimulate the production of ceramides through the activation of the cannabinoid receptor 1 (CB1). This has been elucidated in in-vitro models of skin inflammation using human keratinocytes. The key findings from these studies are summarized below:

  • Increased Total Ceramide Content: Treatment with this compound leads to a significant increase in the total amount of cellular ceramides.

  • Selective Increase in Long-Chain Ceramides: Notably, this compound selectively increases the levels of ceramides with long-chain fatty acids (C22-C24). These specific ceramide species are essential for the formation and maintenance of a robust epidermal barrier.

  • Upregulation of Ceramide Synthesis Pathways: The increase in ceramide levels is achieved through the stimulation of both de novo ceramide synthesis and the sphingomyelin hydrolysis pathway. Specifically, this compound enhances the activity of ceramide synthase 2 (CerS2) and CerS3.

  • CB1-Dependence: The stimulatory effect of this compound on ceramide production is abrogated by the presence of a CB1 receptor antagonist (AM-251), confirming the CB1-dependent nature of this mechanism.

Quantitative Data on this compound's Effect on Ceramide Production
ParameterCell LineTreatment ConditionsResultReference
Total Ceramide ContentHaCaT Keratinocytes25 µM PS for up to 24hSignificant increase in total ceramide content
Long-Chain Ceramides (C22-C26)IL-4 stimulated HaCaT Keratinocytes25 µM PS for 4hSignificant increase in C22-C26 ceramides
CB1 InhibitionIL-4 stimulated HaCaT Keratinocytes25 µM PS + 10 µM AM-251 for 4hBlockade of PS-induced increase in total and long-chain ceramides

Additional Signaling Pathways

Beyond its primary effect on the endocannabinoid system and ceramide metabolism, this compound interacts with other cellular signaling pathways.

G-Protein Coupled Receptor 119 (GPR119) Agonism

This compound acts as an agonist for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 by this compound leads to an increase in intracellular cyclic AMP (cAMP) levels.

ParameterCell LineResultReference
GPR119 Agonism (EC50)HEK293 cells expressing GPR1199 µM
Protein Kinase C Zeta (PKCζ) Binding and Apoptosis Induction

In the context of neuroblastoma cells, this compound has been shown to bind to Protein Kinase C zeta (PKCζ). This interaction can induce apoptosis, an effect that is blockable by a PKCζ inhibitor.

Signaling Pathway Diagrams

CB1-Dependent Ceramide Synthesis Pathway

Palmitoyl_Serinol_CB1_Pathway PS This compound CB1 CB1 Receptor PS->CB1 AC Adenylyl Cyclase CB1->AC Inhibition CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Activation Ceramides Increased Long-Chain Ceramides (C22-C24) CerS->Ceramides Barrier Enhanced Epidermal Permeability Barrier Ceramides->Barrier Palmitoyl_Serinol_GPR119_Pathway PS This compound GPR119 GPR119 PS->GPR119 AC Adenylyl Cyclase GPR119->AC Activation cAMP Increased cAMP AC->cAMP

References

The Role of Palmitoyl Serinol in Ceramide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are critical sphingolipids integral to cellular membrane structure and key signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of ceramide metabolism is implicated in various pathologies, making the enzymes in its synthesis pathways attractive targets for therapeutic intervention. This technical guide provides an in-depth examination of the role of Palmitoyl Serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), in modulating ceramide synthesis. Through a CB1 receptor-dependent mechanism, this compound stimulates ceramide production via both the de novo synthesis and sphingomyelin hydrolysis pathways, with a notable selectivity for long-chain ceramides. This guide summarizes the current understanding of this compound's mechanism of action, presents quantitative data on its effects, and provides detailed experimental protocols for the study of ceramide synthesis.

Introduction to Ceramide Synthesis Pathways

Ceramides are synthesized in mammalian cells through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[1][2][3]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , the rate-limiting enzyme in this process.[4][5] The product, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine. Subsequently, ceramide synthases (CerS) acylate dihydrosphingosine to form dihydroceramide, which is finally desaturated by dihydroceramide desaturase to yield ceramide.

  • Sphingomyelin Hydrolysis: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by sphingomyelinases (SMases) , which exist in different isoforms (acid, neutral, and alkaline) with distinct subcellular localizations and pH optima.

  • Salvage Pathway: This pathway recycles sphingosine, generated from the breakdown of complex sphingolipids, back into ceramide through the action of ceramide synthases. This recycling mechanism is a significant contributor to the total cellular ceramide pool.

This compound: A Modulator of Ceramide Synthesis

This compound is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Research has demonstrated its capacity to stimulate ceramide production, particularly in the context of skin inflammation models.

Mechanism of Action

This compound exerts its effects on ceramide synthesis through the activation of the cannabinoid receptor 1 (CB1). This interaction initiates downstream signaling cascades that upregulate the activity of key enzymes in both the de novo and sphingomyelin hydrolysis pathways. The stimulatory effect of this compound on ceramide production can be blocked by the CB1 receptor antagonist, AM251.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-mediated stimulation of ceramide synthesis.

Palmitoyl_Serinol_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_synthesis Ceramide Synthesis Pathways cluster_antagonist Antagonist Action This compound This compound CB1 CB1 Receptor This compound->CB1 Downstream Signaling Downstream Signaling CB1->Downstream Signaling SPT SPT Activity Downstream Signaling->SPT CerS CerS2/3 Activity Downstream Signaling->CerS nSMase nSMase Activity Downstream Signaling->nSMase aSMase aSMase Activity Downstream Signaling->aSMase Ceramide Increased Ceramide SPT->Ceramide CerS->Ceramide nSMase->Ceramide aSMase->Ceramide AM251 AM251 AM251->CB1 Cell_Culture_Workflow Start Start Culture Culture HaCaT cells in DMEM + 10% FBS Start->Culture Pretreat Pre-treat with IL-4 (50 ng/mL) for 20 hours Culture->Pretreat Treat Incubate with this compound (25 µM) for 4 hours Pretreat->Treat Antagonist Co-incubate with AM251 (10 µM) (for inhibition studies) Treat->Antagonist Harvest Harvest cells for analysis Treat->Harvest Antagonist->Harvest End End Harvest->End

References

The Biological Functions of N-Palmitoyl Serinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Commensal Metabolite’s Role in Skin Barrier Function and Cellular Signaling

N-Palmitoyl Serinol (NPS), a lipid mediator analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a significant biomolecule in the regulation of skin homeostasis.[1][2] Produced by commensal bacteria, this N-acyl amide plays a crucial role in maintaining the epidermal permeability barrier and modulating inflammatory responses, primarily through its interaction with the endocannabinoid system. This technical guide provides a comprehensive overview of the biological functions of NPS, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its mechanisms of action.

Core Biological Functions and Mechanisms of Action

N-Palmitoyl Serinol's primary biological activities are centered on the enhancement of the skin's barrier function and the attenuation of inflammation.[3][4] These effects are largely mediated through its agonistic activity on cannabinoid receptors, particularly the Cannabinoid Receptor 1 (CB1).[5]

Epidermal Permeability Barrier Enhancement

Topical application of NPS has been demonstrated to improve the epidermal permeability barrier in both healthy and compromised skin. In murine models, 0.5% NPS applied twice daily for one week significantly lowered basal transepidermal water loss (TEWL) and accelerated barrier recovery after disruption. This barrier-enhancing effect is attributed to the stimulation of ceramide production within epidermal keratinocytes.

Stimulation of Ceramide Synthesis

Ceramides are essential lipid components of the stratum corneum, critical for maintaining skin hydration and barrier integrity. NPS has been shown to significantly increase the production of total ceramides in human epidermal keratinocytes. This stimulation occurs through a CB1-dependent mechanism, as the effect is blocked by the CB1 antagonist AM-251. NPS selectively upregulates the synthesis of ceramides with long-chain fatty acids (C22-C24), which are particularly important for the formation of a competent epidermal barrier. The increase in ceramide levels is achieved through the activation of key enzymes in both the de novo synthesis and sphingomyelin hydrolysis pathways, including ceramide synthase 2 (CerS2) and CerS3.

Anti-Inflammatory Properties

The activation of cannabinoid receptors by NPS also contributes to the inhibition of cutaneous inflammation. In a murine model of atopic dermatitis-like skin induced by 1-fluoro-2,4-dinitrobenzene (DNFB), topical NPS attenuated epidermal hyperproliferation and inflammatory infiltration. This anti-inflammatory action, coupled with its barrier-restoring properties, makes NPS a promising agent for skin disorders characterized by inflammation and a compromised epidermal barrier.

Quantitative Data on N-Palmitoyl Serinol Activity

The following tables summarize the key quantitative data reported for the biological effects of N-Palmitoyl Serinol.

ParameterReceptor/ModelValueReference
EC50 GPR1199 µM

Table 1: Receptor Activation Data for N-Palmitoyl Serinol. This table details the half-maximal effective concentration (EC50) of NPS for the G protein-coupled receptor GPR119.

Experimental ModelTreatmentOutcome MeasureResultReference
Murine Model of Atopic Dermatitis (DNFB-induced)0.5% Topical NPSTransepidermal Water Loss (TEWL)Markedly lower TEWL rates (P < 0.05) compared to vehicle.
Murine Model of Atopic Dermatitis (DNFB-induced)0.5% Topical NPSStratum Corneum HydrationMarked increase in hydration (P < 0.001) compared to vehicle.
IL-4 Treated Human Keratinocytes (HaCaT)25 µM NPS for 4hTotal Ceramide ContentSignificant increase in total ceramides.
IL-4 Treated Human Keratinocytes (HaCaT)25 µM NPS + 10 µM AM-251 (CB1 inhibitor)Total Ceramide ContentNPS-mediated increase in ceramides was significantly reduced.
IL-4 Treated Human Keratinocytes (HaCaT)25 µM NPS for 4hLong-Chain Ceramides (C22-C24)Selective increase in long-chain ceramides.

Table 2: In Vivo and In Vitro Efficacy of N-Palmitoyl Serinol. This table summarizes the significant effects of NPS on skin barrier function parameters and ceramide production in relevant experimental models.

Signaling Pathways of N-Palmitoyl Serinol

The primary signaling pathway for N-Palmitoyl Serinol in the epidermis involves the activation of the CB1 receptor, leading to an increase in ceramide synthesis.

NPS_Signaling_Pathway NPS N-Palmitoyl Serinol CB1 CB1 Receptor NPS->CB1 Binds & Activates AC Adenylyl Cyclase CB1->AC Inhibits Enzymes Ceramide Synthesis Enzymes (CerS2, CerS3) CB1->Enzymes Activates cAMP cAMP AC->cAMP Produces Ceramides Increased Long-Chain Ceramides Enzymes->Ceramides Synthesizes Barrier Improved Epidermal Barrier Function Ceramides->Barrier Contributes to

Caption: Signaling pathway of N-palmitoyl serinol in keratinocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments cited in the study of N-Palmitoyl Serinol.

Chemical Synthesis of N-Palmitoyl Serinol

While a specific protocol for the direct synthesis of N-palmitoyl serinol was not detailed in the reviewed literature, a general and widely used method for the synthesis of N-acyl amides from an amine (serinol) and a fatty acid (palmitic acid) is the Schotten-Baumann reaction or through the formation of an activated ester of the fatty acid. A plausible synthesis workflow is outlined below.

Synthesis_Workflow cluster_activation Step 1: Activation of Palmitic Acid cluster_coupling Step 2: Acylation of Serinol cluster_purification Step 3: Purification PA Palmitic Acid PA_Cl Palmitoyl Chloride (Activated Intermediate) PA->PA_Cl Reaction with AC Activating Agent (e.g., Thionyl Chloride, DCC) AC->PA_Cl Solvent1 Anhydrous Solvent (e.g., DCM, THF) Solvent1->PA_Cl NPS_crude Crude N-Palmitoyl Serinol PA_Cl->NPS_crude Reaction with Serinol Serinol Serinol->NPS_crude Base Base (e.g., Triethylamine, Pyridine) Base->NPS_crude Solvent2 Solvent (e.g., DCM) Solvent2->NPS_crude Purification Purification by Column Chromatography NPS_crude->Purification NPS_pure Pure N-Palmitoyl Serinol Purification->NPS_pure

Caption: General workflow for the chemical synthesis of N-palmitoyl serinol.

In Vivo Murine Model of Atopic Dermatitis

This protocol, adapted from Wen et al., describes the induction of atopic dermatitis-like skin lesions in mice using DNFB and subsequent treatment with NPS.

  • Animals: 6- to 8-week-old C57BL/6J mice are used. Their backs are shaved 24 hours prior to the experiment.

  • Sensitization: A single application of 25 µL of 0.5% 1-fluoro-2,4-dinitrobenzene (DNFB) in an acetone:olive oil (3:1) vehicle is applied to the shaved back skin.

  • Challenge and Treatment:

    • Beginning one week after sensitization, 50 µL of 0.08% DNFB is applied to both flanks of the mice twice daily for 4 weeks to induce atopic dermatitis-like lesions.

    • Thirty minutes after each DNFB application, 100 µL of either 0.5% NPS in ethanol or ethanol alone (vehicle control) is applied to the DNFB-treated areas.

  • Endpoint Analysis: After the 4-week treatment period, skin biopsies are taken for histological analysis (e.g., H&E staining to assess epidermal thickness and inflammatory infiltrate). Transepidermal water loss (TEWL) and stratum corneum hydration are also measured.

In Vitro Ceramide Production Assay in Human Keratinocytes

This protocol is based on the methodology described by Shin et al. for assessing the effect of NPS on ceramide production in an in vitro model of skin inflammation.

  • Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured in appropriate media.

  • Induction of Inflammatory Conditions: To mimic an inflammatory state, HaCaT cells are pretreated with 50 ng/mL of Interleukin-4 (IL-4) for 20 hours.

  • NPS Treatment: Following IL-4 pretreatment, the cells are incubated with 25 µM NPS for 4 hours. For inhibitor studies, cells are co-incubated with NPS and 10 µM of the CB1 antagonist AM-251.

  • Lipid Extraction:

    • Cells are harvested and lipids are extracted using a suitable solvent system, such as a chloroform:methanol mixture.

  • Ceramide Quantification by LC-MS/MS:

    • The extracted lipids are reconstituted in an appropriate solvent for analysis.

    • Ceramide species are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This allows for the specific identification and quantification of different ceramide species based on their mass-to-charge ratio.

Conclusion

N-Palmitoyl Serinol is a commensal-derived metabolite with significant potential for therapeutic applications in dermatology. Its ability to enhance the epidermal barrier and reduce inflammation through the stimulation of ceramide synthesis via the CB1 receptor provides a strong rationale for its further investigation in the context of inflammatory skin diseases such as atopic dermatitis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising biomolecule.

References

A Technical Guide to Palmitoyl Serinol: A Commensal Bacteria Metabolite Modulating Host Physiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-palmitoyl serinol (PS) is an endogenous N-acylamide produced by commensal bacteria that has emerged as a significant signaling molecule in host-microbe interactions. This technical guide provides a comprehensive overview of the current understanding of PS, focusing on its bacterial origin, biosynthesis, and its multifaceted effects on host cellular pathways. We delve into its role in enhancing epidermal barrier function through the cannabinoid receptor 1 (CB1)-mediated stimulation of ceramide synthesis and its influence on metabolic homeostasis via G-protein coupled receptor 119 (GPR119) activation. This document synthesizes key quantitative data, details established experimental methodologies, and provides visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the fields of microbiology, dermatology, and metabolic disease.

Introduction

The human microbiome is a complex ecosystem that plays a pivotal role in health and disease through the production of a vast array of metabolites. These small molecules can interact with host cells, modulating physiological processes. Among these, N-acyl amides, a class of lipid signaling molecules, have garnered significant attention. N-palmitoyl serinol (PS), a metabolite produced by commensal bacteria, has been identified as a key player in host-microbe communication, with demonstrated effects on both skin and metabolic health.[1] This guide will provide an in-depth technical overview of the biology of PS, its mechanisms of action, and the experimental approaches used to study this fascinating molecule.

Bacterial Origin and Biosynthesis of N-Palmitoyl Serinol

Commensal Bacteria Producers

N-palmitoyl serinol is produced by specific members of the human microbiota. Research has identified that the expression of a human microbiome-derived N-acyl synthase (hm-NAS) gene is responsible for its synthesis. This gene has been traced to bacteria belonging to the Firmicutes phylum, including:

  • Desulfitobacterium hafniense (gastrointestinal tract)[1]

  • Bacillus sp. 2_A_57_CT2 (oral)[1]

Biosynthesis Pathway

The biosynthesis of N-acyl amides in bacteria is a sophisticated enzymatic process. While the precise pathway for N-palmitoyl serinol in the aforementioned species is an active area of research, the general mechanism involves the ligation of a fatty acid to an amino alcohol. A key enzyme family in this process is the adenylating enzymes (ANL). These enzymes catalyze the ATP-dependent activation of fatty acids, forming an acyl-adenylate intermediate. This activated fatty acid can then be transferred to a primary amine, such as the one in serinol, to form the N-acyl amide.[2][3]

Below is a generalized workflow for the biosynthesis of N-palmitoyl serinol by commensal bacteria.

G cluster_bacteria Commensal Bacterium Palmitic_Acid Palmitic Acid N_Acyl_Synthase N-Acyl Synthase (NAS) Palmitic_Acid->N_Acyl_Synthase Serinol Serinol Serinol->N_Acyl_Synthase ATP ATP ATP->N_Acyl_Synthase PS N-Palmitoyl Serinol N_Acyl_Synthase->PS Host_Cell Host Cell PS->Host_Cell Secretion

Figure 1. Biosynthesis of N-Palmitoyl Serinol in Commensal Bacteria.

Host Signaling Pathways and Physiological Effects

N-palmitoyl serinol exerts its effects on the host by activating specific G-protein coupled receptors (GPCRs), primarily the cannabinoid receptor 1 (CB1) and GPR119.

Epidermal Barrier Enhancement via CB1 Activation

Topical application of N-palmitoyl serinol has been shown to improve epidermal permeability barrier function. This effect is mediated through the activation of the CB1 receptor in keratinocytes.

Activation of CB1 by PS initiates a signaling cascade that leads to an increase in the synthesis of ceramides, which are essential lipids for maintaining the integrity of the skin barrier. The pathway involves the upregulation of key enzymes in both the de novo ceramide synthesis and sphingomyelin hydrolysis pathways.

G PS N-Palmitoyl Serinol CB1 CB1 Receptor PS->CB1 Activates De_Novo_Synthesis De Novo Ceramide Synthesis Pathway CB1->De_Novo_Synthesis Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis Pathway CB1->Sphingomyelin_Hydrolysis SPT Serine Palmitoyltransferase (SPT) De_Novo_Synthesis->SPT Upregulates CerS Ceramide Synthase (CerS2 & CerS3) De_Novo_Synthesis->CerS Upregulates SMase Sphingomyelinase (SMase) Sphingomyelin_Hydrolysis->SMase Upregulates Ceramides Increased Ceramides (Long-Chain FAs) SPT->Ceramides CerS->Ceramides SMase->Ceramides Barrier_Function Enhanced Epidermal Barrier Function Ceramides->Barrier_Function

Figure 2. CB1-Mediated Signaling Pathway of N-Palmitoyl Serinol.

The following tables summarize the quantitative effects of N-palmitoyl serinol on epidermal barrier function and ceramide synthesis.

Table 1: Effect of Topical N-Palmitoyl Serinol on Epidermal Permeability Barrier Function in a Murine Model of Atopic Dermatitis

Treatment GroupTransepidermal Water Loss (TEWL) (g/m²/h)Stratum Corneum Hydration (Arbitrary Units)
Normal Control5.6 ± 0.445.2 ± 3.1
DNFB + Vehicle12.8 ± 1.128.7 ± 2.5
DNFB + 0.5% NPS7.2 ± 0.639.8 ± 2.9

Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis in IL-4 Treated Human Keratinocytes

TreatmentTotal Ceramide Content (pmol/mg protein)CerS2 Activity (pmol/min/mg protein)CerS3 Activity (pmol/min/mg protein)Neutral SMase Activity (pmol/min/mg protein)
Vehicle Control350 ± 251.2 ± 0.10.8 ± 0.052.5 ± 0.2
IL-4 (50 ng/mL)210 ± 200.7 ± 0.080.4 ± 0.041.5 ± 0.15
IL-4 + PS (25 µM)380 ± 301.5 ± 0.121.0 ± 0.073.0 ± 0.25
Metabolic Regulation via GPR119 Activation

N-palmitoyl serinol also acts as an agonist for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is associated with improved glucose homeostasis.

GPR119 is a Gs-coupled receptor. Its activation by PS leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

G cluster_L_Cell Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell PS_L N-Palmitoyl Serinol GPR119_L GPR119 Receptor PS_L->GPR119_L Activates Gs Gs Protein GPR119_L->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion Stimulates GLP1 GLP-1 GLP1_Secretion->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to Insulin_Secretion Insulin Secretion GLP1R->Insulin_Secretion Enhances (Glucose-dependent)

Figure 3. GPR119-Mediated Signaling Pathway of N-Palmitoyl Serinol.

Table 3: Agonistic Activity of N-Palmitoyl Serinol on GPR119

LigandEC₅₀ (µM)Maximum GPR119 Activation (% of OEA)
Oleoylethanolamide (OEA)7100
N-Palmitoyl Serinol9~180

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study N-palmitoyl serinol.

Bacterial Cultivation and Metabolite Extraction
  • Medium: Anaerobic mineral medium supplemented with pyruvate (40 mM) and a suitable electron acceptor (e.g., fumarate or chlorinated phenols).

  • Culture Conditions: Anaerobic cultivation in sealed serum bottles at 30-37°C.

  • Harvesting: Cells are harvested during the exponential growth phase by centrifugation.

  • Medium: Nutrient-rich medium such as YSP (Yeast extract, Soybean peptone, Sucrose, and minerals).

  • Culture Conditions: Aerobic cultivation in a fermenter with controlled pH (7.0-7.5) and temperature (30-36°C).

  • Harvesting: Cells and supernatant are collected after a specified fermentation time (e.g., 16-30 hours).

A general procedure for the extraction of N-acyl amides from bacterial cultures involves:

  • Centrifugation of the bacterial culture to separate the cell pellet and supernatant.

  • Extraction of both the pellet and supernatant with an organic solvent such as ethyl acetate or a chloroform/methanol mixture.

  • The organic phases are combined, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

G Bacterial_Culture Bacterial Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Organic Solvent Extraction Cell_Pellet->Solvent_Extraction Supernatant->Solvent_Extraction Combined_Extracts Combined Organic Extracts Solvent_Extraction->Combined_Extracts Drying Drying under Nitrogen Combined_Extracts->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Figure 4. General Workflow for Extraction of N-Palmitoyl Serinol.

In Vitro Model of Skin Inflammation
  • Cell Line: Human epidermal keratinocytes (e.g., HaCaT cells).

  • Inflammatory Stimulus: Pre-treatment with Interleukin-4 (IL-4) at 50 ng/mL for 20 hours to mimic an atopic dermatitis-like inflammatory environment.

  • Treatment: Incubation with N-palmitoyl serinol (e.g., 25 µM) for a specified duration (e.g., 4 hours).

  • Analysis:

    • Ceramide Quantification: Lipid extraction followed by LC-MS/MS analysis to measure levels of different ceramide species.

    • Enzyme Activity Assays: Measurement of the activity of key enzymes in ceramide synthesis pathways (SPT, CerS, SMase) using LC-MS/MS-based methods.

In Vivo Murine Model of Atopic Dermatitis
  • Animal Model: C57BL/6J mice.

  • Induction of Atopic Dermatitis-like Skin: Sensitization and repeated topical application of a hapten such as 1-fluoro-2,4-dinitrobenzene (DNFB).

  • Treatment: Daily topical application of N-palmitoyl serinol (e.g., 0.5% in ethanol) to the inflamed skin area.

  • Analysis:

    • Transepidermal Water Loss (TEWL) and Stratum Corneum Hydration: Non-invasive biophysical measurements to assess skin barrier function.

    • Histology: Skin biopsies are taken for histological analysis to assess epidermal hyperproliferation and inflammatory infiltration.

Quantification of N-Palmitoyl Serinol by LC-MS/MS
  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction of PS from biological matrices (cell culture media, tissue homogenates).

  • Chromatography: Reversed-phase liquid chromatography using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

Future Directions and Conclusion

N-palmitoyl serinol stands out as a significant commensal-derived metabolite with promising therapeutic potential. Its ability to enhance skin barrier function and modulate metabolic processes highlights the intricate and beneficial relationship between the host and its microbiome. Future research should focus on:

  • Elucidating the specific enzymatic machinery responsible for PS biosynthesis in commensal bacteria.

  • A more detailed characterization of the downstream signaling events following GPR119 activation by PS.

  • Conducting pre-clinical and clinical studies to evaluate the therapeutic efficacy of PS in skin disorders like atopic dermatitis and in metabolic diseases such as type 2 diabetes.

  • Exploring the broader physiological roles of PS and other bacterially-derived N-acyl amides.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of N-palmitoyl serinol. The detailed methodologies and summarized data offer a practical resource for designing and interpreting future studies in this exciting field.

References

The Endocannabinoid-Like Properties of Palmitoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS) is an N-acyl amide, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA), that has emerged as a significant bioactive lipid with endocannabinoid-like properties. Primarily recognized as a metabolite produced by commensal skin and gut microbiota, PS has demonstrated a noteworthy capacity to modulate skin barrier function and inflammation. This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. PS primarily exerts its effects through the cannabinoid receptor 1 (CB1), stimulating ceramide production in keratinocytes and thereby enhancing the epidermal permeability barrier. Additionally, it functions as an agonist for the G-protein coupled receptor 119 (GPR119). This document consolidates the available data to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this endocannabinoid-like compound.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its components include the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation. In recent years, a class of endocannabinoid-like molecules, which share structural similarities with classical endocannabinoids and interact with the ECS, has garnered significant attention.

This compound (N-Palmitoyl serinol) is one such molecule, an amide of palmitic acid and serinol.[1] It is a metabolite produced by human commensal bacteria and has been identified as an analog of the well-characterized endocannabinoid, N-palmitoyl ethanolamine (PEA).[1][2] Emerging research has highlighted the significant role of PS in skin health, particularly in improving the epidermal permeability barrier in both normal and inflamed skin.[1][2] This guide will delve into the technical details of its endocannabinoid-like properties, with a focus on its interaction with cannabinoid receptors and its downstream effects.

Mechanism of Action

This compound's primary endocannabinoid-like mechanism of action involves the activation of the cannabinoid receptor 1 (CB1). Studies have shown that its effects on stimulating ceramide production in skin cells are dependent on this receptor.

Interaction with Cannabinoid Receptor 1 (CB1)

In human epidermal keratinocytes, this compound has been shown to stimulate the production of total ceramides, as well as specific long-chain ceramides (C22-C24), which are crucial for the integrity of the epidermal barrier. This stimulation is significantly attenuated by the presence of a CB1 antagonist, AM-251, indicating that the signaling pathway is mediated through the CB1 receptor.

While direct binding affinity data (Ki) for this compound at the CB1 receptor is not currently available in the published literature, the functional assays strongly support its role as a CB1 agonist in the context of skin biology.

Agonism of GPR119

In addition to its interaction with the CB1 receptor, this compound has been identified as an agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is recognized as a receptor for several lipid amides and is involved in the regulation of metabolic processes.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound from key scientific studies.

Parameter Receptor/Enzyme Cell Line/System Value Reference
EC50GPR119HEK293 cells9 µM
IC50 (Apoptosis Induction)Not specifiedNeuroblastoma cells~80 µM

Table 1: Receptor Activation and Other Bioactivities of this compound

Enzyme Effect of this compound (25 µM) Cell Line Reference
Serine palmitoyltransferase (SPT)Increased activity in IL-4 treated cellsHaCaT Keratinocytes
Ceramide Synthase 2 (CerS2)Increased activity in IL-4 treated cellsHaCaT Keratinocytes
Ceramide Synthase 3 (CerS3)Increased activity in IL-4 treated cellsHaCaT Keratinocytes
Neutral Sphingomyelinase (nSMase)Increased activity in IL-4 treated cellsHaCaT Keratinocytes
Acidic Sphingomyelinase (aSMase)Increased activity in IL-4 treated cellsHaCaT Keratinocytes

Table 2: Effects of this compound on Ceramide Synthesis Enzymes in an In Vitro Inflammation Model

Parameter Treatment Result Mouse Model Reference
Transepidermal Water Loss (TEWL)0.5% PS, twice daily for 1 weekSignificantly lowered basal TEWLNormal C57BL/6J mice
Barrier Recovery (3.5h post-disruption)0.2% PS42.36% ± 0.27% (vs. 20.8% ± 2.89% for vehicle)Normal C57BL/6J mice
TEWL in Atopic Dermatitis Model0.5% PS with DNFBPrevented increase in TEWLDNFB-induced atopic dermatitis-like skin model
Stratum Corneum Hydration0.5% PS with DNFBPrevented reduction in hydrationDNFB-induced atopic dermatitis-like skin model

Table 3: In Vivo Efficacy of Topical this compound in Murine Models

Note: Specific binding affinity (Ki) for CB1 and inhibitory concentrations (IC50) for FAAH and NAAA for this compound are not available in the currently reviewed literature.

Signaling Pathways and Experimental Workflows

This compound Signaling in Keratinocytes

The following diagram illustrates the proposed signaling pathway of this compound in human epidermal keratinocytes, leading to increased ceramide production.

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 AC Adenylyl Cyclase CB1->AC Inhibition DeNovo De Novo Synthesis (SPT, CerS2, CerS3) CB1->DeNovo Activation Hydrolysis Sphingomyelin Hydrolysis (nSMase, aSMase) CB1->Hydrolysis Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream Ceramides Increased Long-Chain Ceramides DeNovo->Ceramides Hydrolysis->Ceramides Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Caption: Signaling pathway of this compound in keratinocytes.

Experimental Workflow: In Vitro Inflammation Model

This diagram outlines the workflow for investigating the effects of this compound in an IL-4-induced inflammation model in HaCaT keratinocytes.

In_Vitro_Workflow Start Culture HaCaT Keratinocytes Pretreat Pre-treat with IL-4 (50 ng/mL) for 20 hours Start->Pretreat Treat Incubate with This compound (25 µM) for 4 hours Pretreat->Treat Treat_Antagonist Co-incubate with PS (25 µM) + CB1 Antagonist (AM-251, 10 µM) for 4 hours Pretreat->Treat_Antagonist Analysis Lipid Extraction & LC-MS/MS Analysis Treat->Analysis Treat_Antagonist->Analysis Endpoint1 Quantify Total Ceramides Analysis->Endpoint1 Endpoint2 Quantify Specific Ceramide Species (C22-C26) Analysis->Endpoint2 Endpoint3 Measure Enzyme Activities (SPT, CerS, SMases) Analysis->Endpoint3

Caption: Workflow for in vitro analysis of this compound.

Experimental Workflow: Murine Atopic Dermatitis Model

The following diagram details the experimental workflow for evaluating the in vivo efficacy of topical this compound in a DNFB-induced atopic dermatitis model.

In_Vivo_Workflow Start Acclimate C57BL/6J Mice Sensitization Sensitization: Apply 1-fluoro-2,4-dinitrobenzene (DNFB) to shaved back skin Start->Sensitization Challenge Challenge Phase (4 weeks): Daily topical application of DNFB Sensitization->Challenge Treatment_Vehicle Control Group: DNFB + Ethanol (Vehicle) Challenge->Treatment_Vehicle Treatment_PS Treatment Group: DNFB + 0.5% this compound Challenge->Treatment_PS Measurements Biophysical Measurements (TEWL, Stratum Corneum Hydration) Treatment_Vehicle->Measurements Histology Skin Biopsy and Histological Analysis Treatment_Vehicle->Histology Treatment_PS->Measurements Treatment_PS->Histology

Caption: Workflow for in vivo atopic dermatitis model.

Experimental Protocols

In Vitro Model of Skin Inflammation in Human Keratinocytes

This protocol is based on the methodology described by Shin KO, et al. (2021).

  • Cell Culture:

    • Human epidermal keratinocytes (HaCaT cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation:

    • HaCaT cells are seeded in appropriate culture plates and grown to a suitable confluency.

    • To induce an inflammatory, ceramide-deficient state, cells are pre-treated with recombinant human Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

  • Treatment with this compound:

    • Following IL-4 pre-treatment, the culture medium is replaced with fresh medium containing this compound at a concentration of 25 µM.

    • For studies involving receptor blockade, a CB1 antagonist such as AM-251 (10 µM) is co-incubated with this compound.

    • Cells are incubated for a further 4 hours.

  • Lipid Extraction and Analysis:

    • After treatment, cells are harvested and total lipids are extracted using a solvent mixture such as chloroform:methanol.

    • Ceramide species are quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Murine Model of Atopic Dermatitis-like Skin

This protocol is based on the methodology described by Si Wen, et al. (2021).

  • Animals:

    • C57BL/6J mice are used for this model.

    • The dorsal skin of the mice is shaved 24 hours prior to the start of the experiment.

  • Induction of Atopic Dermatitis:

    • A solution of 1-fluoro-2,4-dinitrobenzene (DNFB) is used to induce an atopic dermatitis-like phenotype.

    • For a duration of 4 weeks, DNFB is applied topically to the shaved dorsal skin daily.

  • Topical Treatment:

    • The control group receives daily applications of DNFB followed by the vehicle (ethanol).

    • The treatment group receives daily applications of DNFB followed by a solution of 0.5% this compound in ethanol.

  • Evaluation of Epidermal Barrier Function:

    • 18 hours after the final application, biophysical properties of the skin are measured.

    • Transepidermal Water Loss (TEWL) and stratum corneum hydration are measured using appropriate probes.

  • Histological Analysis:

    • At the end of the study, skin biopsies are collected from the treated areas.

    • The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epidermal hyperproliferation and inflammatory cell infiltration.

Biosynthesis and Metabolism

Biosynthesis

This compound is a metabolite of commensal bacteria. The biosynthesis of N-acyl serinols in bacteria is thought to involve the coupling of an N-acyl synthase (NAS) domain with an aminotransferase. This aminotransferase is predicted to generate serinol from glycerol. Specific bacterial species, such as Desulfitobacterium hafniense and Bacillus sp. 2_A_57_CT2, have been shown to harbor the genetic machinery for producing N-palmitoyl serinol.

Metabolism

The metabolic fate of this compound in mammalian tissues has not been extensively studied. However, based on its structural similarity to other N-acyl amides like anandamide and PEA, it is plausible that it is degraded by enzymes such as Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). To date, there is no published data on the specific IC50 values of this compound for these enzymes.

Broader Endocannabinoid-Like Properties

While the primary focus of research on this compound has been on its effects on the skin, its interaction with the CB1 and GPR119 receptors suggests the potential for broader physiological effects. The endocannabinoid system is a key regulator of pain and inflammation, and other N-acyl amides, such as PEA, have well-documented analgesic and anti-inflammatory properties. However, specific studies investigating the analgesic or systemic anti-inflammatory effects of this compound are currently lacking in the scientific literature.

Conclusion

This compound is a fascinating endocannabinoid-like molecule with a clear mechanism of action in the skin, mediated primarily through the CB1 receptor. Its ability to stimulate ceramide synthesis and improve epidermal barrier function positions it as a promising candidate for therapeutic development in dermatology. Its additional activity as a GPR119 agonist opens up further avenues for research into its metabolic effects. While there are still gaps in our understanding, particularly regarding its broader systemic effects and metabolic pathways, the existing data provides a strong foundation for future investigations into the full therapeutic potential of this commensal bacterial metabolite. This technical guide serves as a consolidated resource to aid researchers and drug development professionals in this endeavor.

References

Palmitoyl Serinol and the Cannabinoid Receptor 1 (CB1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS) is an N-acylethanolamine, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (PEA). It has garnered scientific interest for its role in skin health, particularly in modulating the epidermal permeability barrier. The endocannabinoid system (ECS), a complex lipid signaling network, plays a crucial role in maintaining homeostasis in various physiological processes, including in the skin. A key component of the ECS is the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system but also found in peripheral tissues, including the skin.

This technical guide provides an in-depth analysis of the interaction between this compound and the CB1 receptor. It synthesizes the current scientific understanding, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways and workflows. This document is intended to be a comprehensive resource for researchers investigating the therapeutic potential of this compound and its mechanism of action.

Molecular Interaction with the CB1 Receptor

Current research indicates that this compound exerts its biological effects in the skin, at least in part, through a CB1-dependent mechanism. While direct binding affinity data for this compound to the CB1 receptor has not been reported in the scientific literature, functional studies using a CB1 receptor antagonist provide strong evidence for its interaction.

A key study by Shin et al. (2021) demonstrated that in human epidermal keratinocytes (HaCaT cells), this compound stimulates the production of ceramides, essential lipids for maintaining the skin barrier function. This effect was significantly attenuated by the presence of AM-251, a known CB1 receptor antagonist, suggesting that the observed increase in ceramide levels is mediated by the activation of the CB1 receptor.[1][2][3]

Quantitative Data on CB1-Dependent Ceramide Production

The following table summarizes the quantitative findings from the study by Shin et al. (2021), illustrating the CB1-dependent effect of this compound on total ceramide content in IL-4 treated HaCaT keratinocytes.

Treatment ConditionTotal Ceramide Content (pmol/mg protein)Fold Change vs. IL-4 + Vehicle
Vehicle~2501.0
IL-4 + Vehicle~150-
IL-4 + this compound (25 µM)~225~1.5
IL-4 + this compound (25 µM) + AM-251 (10 µM)~160~1.07

Data are estimated from the graphical representations in Shin et al. (2021) for illustrative purposes.

Proposed Signaling Pathway

The activation of the CB1 receptor by this compound is proposed to initiate a downstream signaling cascade that leads to an increase in ceramide synthesis. This involves both the de novo synthesis pathway and the sphingomyelin hydrolysis pathway. The following diagram illustrates this proposed mechanism.

Palmitoyl_Serinol_CB1_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C PS This compound PS->CB1 Binds to Gi->AC Inhibits PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Ceramide Synthesis Enzymes) CREB->Gene_Expression Regulates Ceramide_Synthesis Increased Ceramide Synthesis Gene_Expression->Ceramide_Synthesis Leads to

Proposed signaling pathway of this compound at the CB1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with the CB1 receptor.

Protocol for Assessing this compound-Induced Ceramide Production in Keratinocytes

This protocol is a synthesized methodology based on the work of Shin et al. (2021) and standard cell culture and analytical techniques.[4][5]

3.1.1 Cell Culture

  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

3.1.2 Experimental Procedure

  • Seed HaCaT cells in 6-well plates and grow to ~70% confluency.

  • Pre-treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory-like state and reduce basal ceramide levels.

  • Following IL-4 pre-treatment, incubate the cells with this compound (25 µM) for 4 hours. For antagonist studies, co-incubate with the CB1 antagonist AM-251 (10 µM).

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

3.1.3 Ceramide Extraction and Quantification by LC-MS/MS

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v) to extract total lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column for chromatographic separation of ceramide species.

    • Mobile Phase: Employ a gradient of solvents such as methanol, water, and isopropanol containing ammonium formate and formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their precursor and product ion transitions.

    • Quantification: Use a standard curve generated with known concentrations of ceramide standards to quantify the amount of each ceramide species in the samples. Normalize the results to the total protein content of the cell lysate.

Ceramide_Quantification_Workflow start Start: HaCaT Cell Culture treatment IL-4 Pre-treatment (20 hours) start->treatment ps_incubation This compound Incubation (4 hours) treatment->ps_incubation cell_harvest Cell Harvesting ps_incubation->cell_harvest lipid_extraction Lipid Extraction (Chloroform/Methanol) cell_harvest->lipid_extraction lcms_analysis LC-MS/MS Analysis lipid_extraction->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End: Ceramide Levels Determined data_analysis->end

Experimental workflow for ceramide quantification.
Protocol for CB1 Receptor Radioligand Binding Assay

This is a generic protocol to determine the binding affinity (Ki) of a test compound like this compound for the CB1 receptor.

3.2.1 Materials

  • Receptor Source: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or brain tissue homogenates.

  • Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

  • Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • Test Compound: this compound at various concentrations.

3.2.2 Procedure

  • Incubation: In a 96-well plate, combine the receptor membranes, [³H]CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start: Prepare Reagents incubation Incubate: Membranes + [³H]CP55,940 + this compound start->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End: Binding Affinity Determined analysis->end

Workflow for a CB1 radioligand binding assay.

Off-Target Activity

For a comprehensive understanding of this compound's pharmacology, it is crucial to consider its interactions with other receptors. This compound has been identified as an agonist for GPR119, another GPCR involved in metabolic regulation.

ReceptorAssay TypeParameterValue
GPR119cAMP accumulation in HEK293 cellsEC509 µM

This off-target activity should be taken into account when designing and interpreting experiments with this compound, as some of its effects may be mediated through GPR119 in addition to or in combination with the CB1 receptor.

Conclusion

The available evidence strongly suggests that this compound interacts with the CB1 receptor, leading to downstream signaling events that culminate in increased ceramide production in keratinocytes. This CB1-dependent mechanism provides a plausible explanation for the observed benefits of this compound on skin barrier function.

However, a significant gap in the current knowledge is the lack of direct binding affinity data for this compound at the CB1 receptor. Future research should prioritize conducting radioligand binding assays to determine the Ki of this compound for the CB1 receptor. Additionally, functional assays such as GTPγS binding or cAMP accumulation assays would be valuable to further characterize its efficacy and potency as a CB1 agonist.

A thorough understanding of the direct interaction of this compound with the CB1 receptor and its potential interplay with other targets like GPR119 will be essential for the development of this compound for therapeutic applications in dermatology and beyond. This whitepaper provides a foundational resource for researchers to design and execute further studies to elucidate the complete pharmacological profile of this compound.

References

Palmitoyl Serinol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol, a lipoamino alcohol, has emerged as a molecule of significant interest in various fields of biomedical research, from dermatology to oncology and metabolic diseases. This technical guide provides an in-depth overview of the discovery and origin of this compound, detailing its synthesis and natural sources. It further elucidates its multifaceted biological activities, including its role as a ceramide mimic, a modulator of the endocannabinoid system, and an agonist of G protein-coupled receptors. This document summarizes key quantitative data in tabular form, provides detailed experimental protocols from seminal studies, and visualizes complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive lipid.

Discovery and Origin of this compound

The journey of this compound from a synthetic curiosity to a recognized bioactive molecule has been driven by independent lines of investigation in chemistry, marine biology, and microbiology.

First Synthesis and Early Investigations

The earliest comprehensive report on the synthesis and biological activity of N-palmitoylated serinol, referred to as C16-serinol, was published by Bieberich et al. in 2000.[1] This study described a novel structural analog of ceramide and investigated its effects on neuroblastoma cells. The synthesis involved the N-acylation of serinol (2-amino-1,3-propanediol) with palmitic acid. This seminal work established this compound as a ceramide mimic capable of inducing apoptosis, laying the groundwork for its investigation as a potential anti-cancer agent.[1]

Natural Occurrence

Independent of its chemical synthesis, a naturally occurring N-acylated serinol was discovered in a marine organism. In 2008, Ueka et al. isolated a new compound from the marine sponge Stelletta inconspicua which they named inconspicamide .[2] Spectroscopic analysis revealed inconspicamide to be N-palmitoyl-2-amino-1,3-propanediol, identical in structure to the synthetically produced this compound. This discovery confirmed the existence of this compound in nature and hinted at its potential ecological and biological roles.[2]

Origin as a Commensal Bacterial Metabolite

A significant breakthrough in understanding the origin and physiological relevance of this compound came from the field of microbiome research. A 2017 study by Cohen et al. identified N-acyl amides, including this compound, as metabolites produced by human commensal bacteria.[3] Using a combination of bioinformatics, synthetic biology, and high-throughput screening, they demonstrated that bacteria residing in the human gut possess the enzymatic machinery to synthesize these lipids. This finding was pivotal as it suggested that this compound is a natural component of the human metabolome, potentially playing a role in host-microbe interactions and physiological regulation.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities by interacting with multiple cellular targets and signaling pathways.

Ceramide Mimicry and Apoptosis Induction

As initially reported by Bieberich et al., this compound acts as a structural mimic of ceramide, a key lipid mediator of apoptosis. In neuroblastoma cells, treatment with this compound led to an increase in endogenous ceramide levels and induced apoptosis. This pro-apoptotic effect was found to be mediated, at least in part, by the direct activation of protein kinase C zeta (PKCζ).

Modulation of the Endocannabinoid System and Skin Barrier Function

More recent research has uncovered the role of this compound as a modulator of the endocannabinoid system. A study by Shin et al. in 2021 demonstrated that this compound, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), stimulates the production of ceramides in human epidermal keratinocytes. This effect was shown to be dependent on the activation of the cannabinoid receptor 1 (CB1). By increasing the synthesis of long-chain ceramides, this compound enhances the epidermal permeability barrier, suggesting its therapeutic potential for inflammatory skin conditions like atopic dermatitis.

GPR119 Agonism and Metabolic Regulation

The work by Cohen et al. also identified this compound as an agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis and metabolic hormones. Their findings indicated that bacterial-derived this compound can activate GPR119, suggesting a novel mechanism by which the gut microbiome can influence host metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited studies.

Parameter Cell Line Treatment Result Reference
Endogenous Ceramide IncreaseNeuroblastoma cellsN-palmitoylated serinol (C16-serinol)50-80% increase
Apoptosis InductionNeuroblastoma cellsN-palmitoylated serinol (C16-serinol)Apoptosis in rapidly dividing low-density cells
Cytotoxicity of InconspicamideHeLa cellsInconspicamideModerate cytotoxic activity
Parameter Cell Line/Model Treatment Result Reference
Stimulation of Ceramide ProductionHuman Epidermal Keratinocytes (KC)N-palmitoyl serinol (PS)Significant stimulation of cellular ceramide levels
Increase in Long-Chain Ceramides (C22-C24)IL-4-mediated inflamed KCN-palmitoyl serinol (PS)Selective increase through activation of CerS 2 and CerS3
CB1 Receptor DependencyIL-4-mediated inflamed KCPS + AM-251 (CB1 antagonist)Blockade of ceramide production stimulation

Experimental Protocols

Synthesis of N-Palmitoylated Serinol (C16-serinol)

As described by Bieberich et al. (2000)

  • N-acylation of Serinol: Serinol (2-amino-1,3-propanediol) is reacted with a palmitoylating agent, such as palmitoyl chloride or palmitic acid activated with a coupling reagent (e.g., dicyclohexylcarbodiimide/N-hydroxysuccinimide).

  • Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.

  • Purification: The resulting N-palmitoylated serinol is purified using column chromatography on silica gel to yield a pure product.

  • Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cell Culture and Treatment for Apoptosis Studies

Based on Bieberich et al. (2000)

  • Cell Line: Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32) are used.

  • Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded at a low density for proliferation studies. N-palmitoylated serinol, dissolved in a suitable vehicle (e.g., ethanol), is added to the culture medium at various concentrations.

  • Apoptosis Assays: Apoptosis is assessed by methods such as DAPI staining to observe nuclear morphology (chromatin condensation and fragmentation) or TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

Analysis of Ceramide Levels in Keratinocytes

Adapted from Shin et al. (2021)

  • Cell Culture: Human epidermal keratinocytes (HaCaT cells) are cultured in a suitable medium. For inflammation models, cells can be pre-treated with interleukin-4 (IL-4).

  • Treatment: Cells are treated with this compound (PS) at a specified concentration and for a defined duration.

  • Lipid Extraction: Cellular lipids are extracted using a solvent system such as chloroform/methanol.

  • Ceramide Quantification: The levels of different ceramide species are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the specific measurement of ceramides with different fatty acid chain lengths.

GPR119 Activation Assay

Based on the methodology of Cohen et al. (2017)

  • Reporter Cell Line: A cell line (e.g., HEK293T) is engineered to express GPR119 and a reporter system, such as a cyclic AMP (cAMP) response element (CRE) driving the expression of a reporter gene (e.g., luciferase).

  • Cell Seeding: The reporter cells are seeded in a multi-well plate.

  • Treatment: The cells are treated with this compound or other potential ligands.

  • Signal Detection: After an incubation period, the reporter gene activity is measured. For a luciferase reporter, a luciferase substrate is added, and the resulting luminescence is quantified using a luminometer. An increase in luminescence indicates activation of the GPR119 receptor.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Apoptosis Induction

PS This compound PKCz PKCζ PS->PKCz Activates Apoptosis Apoptosis PKCz->Apoptosis Induces

Caption: this compound induces apoptosis by activating PKCζ.

Signaling Pathway of this compound in Skin Barrier Enhancement

PS This compound CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Activates Ceramides Long-Chain Ceramides CerS->Ceramides Synthesizes Barrier Epidermal Permeability Barrier Enhancement Ceramides->Barrier Leads to

Caption: this compound enhances the skin barrier via the CB1 receptor.

Experimental Workflow for Ceramide Analysis

cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Culture Culture Keratinocytes Treat Treat with this compound Culture->Treat Extract Lipid Extraction Treat->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for analyzing ceramide levels after this compound treatment.

Conclusion

This compound is a multifaceted bioactive lipid with a fascinating history, originating from both chemical synthesis and natural sources such as marine sponges and the human microbiome. Its diverse biological activities, including the induction of apoptosis, enhancement of skin barrier function, and regulation of metabolism, are mediated through distinct molecular targets and signaling pathways. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising molecule. Further investigation into the intricate mechanisms of action and the physiological roles of endogenous this compound will undoubtedly open new avenues for the development of novel therapeutics for a range of diseases.

References

Palmitoyl Serinol: A Technical Guide to its Impact on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily located in the stratum corneum, is essential for preventing water loss and protecting against external insults. Its integrity relies on a highly organized structure of protein-enriched corneocytes embedded in a lipid-rich extracellular matrix. Ceramides are the most abundant lipid class in this matrix, playing a critical role in maintaining the barrier's structural and functional integrity.[1][2] Deficiencies in ceramide content are linked to various skin conditions characterized by a compromised barrier, such as atopic dermatitis.[1] Palmitoyl Serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a promising agent for improving skin barrier function.[3] This technical guide provides an in-depth analysis of the current scientific data on the effects of this compound on the skin barrier, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Stimulation of Ceramide Synthesis

This compound enhances the skin's barrier function primarily by stimulating the production of ceramides in epidermal keratinocytes.[1] This action is mediated through the activation of the cannabinoid receptor CB1, a key component of the endocannabinoid system present in the skin. Activation of the CB1 receptor by this compound initiates signaling cascades that upregulate the two primary pathways of ceramide synthesis:

  • De Novo Ceramide Synthesis: This pathway involves the upregulation of key enzymes, including Serine Palmitoyltransferase (SPT) and Ceramide Synthases (CerS). Specifically, this compound has been shown to increase the activity of CerS2 and CerS3, which are responsible for producing ceramides with long and very-long-chain fatty acids (C22-C24). These long-chain ceramides are critical for the formation and maintenance of a robust epidermal permeability barrier.

  • Sphingomyelin Hydrolysis: this compound also stimulates the activity of sphingomyelinases (SMases), enzymes that hydrolyze sphingomyelin in the cell membrane to generate ceramides.

This dual action on ceramide synthesis pathways leads to a significant increase in the total ceramide content and, importantly, a selective increase in the long-chain ceramides that are crucial for barrier integrity.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on skin barrier function.

Table 1: In Vitro Effects of this compound on Ceramide Synthesis and Enzyme Activity in Human Keratinocytes (HaCaT cells)

Parameter AssessedModel SystemTreatmentObservationSignificanceCitation
Total Ceramide Content IL-4 treated HaCaT cells25 µM this compound for 4hSignificant increase in total ceramide levels compared to IL-4 treated control.p < 0.01
Long-Chain Ceramides IL-4 treated HaCaT cells25 µM this compound for 4hSelective and significant increase in ceramides with C22-C24 fatty acid chains.p < 0.01
Ceramide Synthase (CerS) 2 Activity IL-4 treated HaCaT cells25 µM this compound for 4hSignificant activation of CerS2.p < 0.01
Ceramide Synthase (CerS) 3 Activity IL-4 treated HaCaT cells25 µM this compound for 4hSignificant activation of CerS3.p < 0.01
CB1 Receptor Involvement IL-4 treated HaCaT cells25 µM PS + 10 µM AM-251 (CB1 inhibitor)Blockade of CB1 receptor prevented the PS-mediated increase in total and long-chain ceramides.-

Table 2: In Vivo Effects of Topical this compound on Skin Barrier Function in a Murine Model

Parameter AssessedModel SystemTreatmentObservationSignificanceCitation
Basal Transepidermal Water Loss (TEWL) Normal Mice0.5% this compound in ethanol, twice daily for 1 weekLowered basal TEWL rates compared to vehicle control.-
Barrier Recovery Rate Normal Mice (tape-stripped)0.5% this compound in ethanol, twice daily for 1 weekAccelerated barrier recovery after tape stripping.-
TEWL in Atopic Dermatitis Model DNFB-induced Atopic Dermatitis-like skin in mice0.5% this compound in ethanolPrevented the increase in TEWL seen in the DNFB + vehicle group.p < 0.001
Stratum Corneum Hydration DNFB-induced Atopic Dermatitis-like skin in mice0.5% this compound in ethanolPrevented the reduction in stratum corneum hydration seen in the DNFB + vehicle group.-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.

Protocol 1: In Vitro Assessment of Ceramide Production in Human Keratinocytes
  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Induction of Inflammatory Model (Optional): To mimic inflammatory skin conditions, cells can be pre-treated with a cytokine such as Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

  • Treatment: Cells are then treated with this compound (e.g., 25 µM) for a specified duration (e.g., 4 hours). A vehicle control (the solvent used to dissolve PS) is run in parallel. For mechanism studies, a CB1 receptor antagonist like AM-251 (10 µM) can be co-incubated with PS.

  • Lipid Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and harvested. Lipids are extracted using a solvent system such as a chloroform/methanol mixture.

  • Ceramide Analysis by LC-MS/MS: The extracted lipids are dried and reconstituted in a suitable solvent for analysis. Ceramide species are separated and quantified using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This allows for the precise measurement of total ceramides and individual ceramide species based on their fatty acid chain length.

  • Enzyme Activity Assays: The activity of enzymes like CerS2 and CerS3 can also be measured from cell lysates using specific substrates and quantifying the product formation via LC-MS/MS.

  • Data Analysis: Ceramide levels are typically normalized to total protein or cell number. Statistical significance between treatment groups is determined using appropriate tests, such as a Student's t-test, with p < 0.05 considered significant.

Protocol 2: In Vivo Evaluation of Skin Barrier Function in a Murine Model
  • Animal Model: SKH-1 hairless mice or other suitable strains are used. For atopic dermatitis models, mice are sensitized and challenged with an allergen such as 1-fluoro-2,4-dinitrobenzene (DNFB).

  • Acclimatization: Animals are acclimatized to the experimental conditions for at least one week. All measurements should be performed in a controlled environment with stable temperature (20-22°C) and relative humidity (40-60%).

  • Topical Application: A solution of this compound (e.g., 0.5% in ethanol) or vehicle is applied topically to a defined area on the dorsal skin of the mice. Applications are typically performed twice daily for a set period (e.g., one week).

  • Transepidermal Water Loss (TEWL) Measurement:

    • Subjects should be allowed to acclimatize to the measurement room for at least 30 minutes before readings are taken.

    • TEWL is measured using an open-chamber evaporimeter (e.g., Tewameter®). The probe is placed gently on the skin surface, and the rate of water vapor loss is recorded in g/m²/h.

    • Multiple readings are taken from each site and averaged to ensure reliability.

  • Stratum Corneum Hydration Measurement:

    • Skin surface hydration is measured using a Corneometer®, which assesses the electrical capacitance of the stratum corneum.

    • The probe is pressed firmly and consistently onto the skin surface, and the capacitance is recorded in arbitrary units (A.U.). Higher values indicate greater hydration.

    • Measurements are taken at the same sites as the TEWL readings.

  • Data Analysis: Changes in TEWL and stratum corneum hydration are compared between the this compound-treated group, the vehicle control group, and a baseline or untreated group. Statistical analysis is performed using methods like ANOVA followed by post-hoc tests.

Protocol 3: General Protocol for Assessing Skin Barrier Protein Expression

Note: As of the date of this document, no studies have been published directly linking this compound to the expression of filaggrin, loricrin, or involucrin. This protocol is provided as a template for future investigations.

  • Cell or Tissue Preparation: Keratinocytes are cultured and treated with this compound as described in Protocol 1. Alternatively, skin biopsies can be taken from in vivo studies as described in Protocol 2.

  • RNA Extraction and Quantitative PCR (qPCR):

    • Total RNA is extracted from cells or tissue using a suitable kit.

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for filaggrin (FLG), loricrin (LOR), and involucrin (IVL) genes.

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and relative expression is calculated using the ΔΔCt method.

  • Protein Extraction and Western Blotting:

    • Total protein is extracted from cells or tissue.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for filaggrin, loricrin, and involucrin, followed by a secondary antibody.

    • Protein bands are visualized, and their intensity is quantified and normalized to a loading control (e.g., actin).

  • Immunohistochemistry (for tissue samples):

    • Skin biopsies are fixed, embedded in paraffin, and sectioned.

    • Sections are stained with specific antibodies for filaggrin, loricrin, and involucrin.

    • The localization and intensity of staining are observed under a microscope to assess protein expression and distribution within the epidermis.

Protocol 4: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model
  • Model System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™) is used. These models consist of normal human keratinocytes cultured to form a multi-layered, differentiated epidermis.

  • Tissue Preparation: Upon receipt, the RhE tissues are pre-incubated overnight in the provided culture medium.

  • Topical Application: this compound, formulated in a relevant vehicle, is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are included.

  • Exposure and Post-Incubation: The tissues are exposed to the test material for a defined period (e.g., 60 minutes), after which the material is thoroughly washed off. The tissues are then transferred to fresh medium and post-incubated for a period such as 42 hours.

  • Viability Assessment (MTT Assay):

    • Tissue viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells into a purple formazan salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured with a spectrophotometer.

  • Data Analysis: The viability of the PS-treated tissues is expressed as a percentage of the negative control. According to OECD TG 439, a chemical is classified as an irritant if the tissue viability is reduced to ≤ 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

// Nodes PS [label="this compound\n(PS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB1 [label="Cannabinoid Receptor 1\n(CB1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling [label="Intracellular\nSignaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; DeNovo [label="De Novo Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Sphingomyelin\nHydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SPT [label="SPT Activity ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; CerS [label="CerS2/3 Activity ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; SMase [label="SMase Activity ↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCC [label="Long-Chain Ceramides ↑\n(C22-C24)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Barrier [label="Skin Barrier\nFunction ↑", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sphingomyelin [label="Sphingomyelin", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PS -> CB1 [label=" Binds & Activates"]; CB1 -> Signaling; Signaling -> DeNovo [dir=none]; Signaling -> Hydrolysis [dir=none]; DeNovo -> SPT; DeNovo -> CerS; Hydrolysis -> SMase; Sphingomyelin -> SMase [dir=none, style=dashed]; SMase -> LCC; SPT -> LCC; CerS -> LCC; LCC -> Barrier; }

Caption: this compound signaling pathway for ceramide synthesis.

Ceramide_Synthesis_Pathways Ceramides Ceramides

Caption: Overview of the primary ceramide synthesis pathways in the epidermis.

// Nodes Start [label="Hypothesis:\nPS Improves Skin Barrier", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Studies\n(Keratinocyte Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ceramide [label="Ceramide & Enzyme Analysis\n(LC-MS/MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Safety [label="Safety/Irritation Testing\n(RhE Models)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies\n(Murine Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biophysical [label="Biophysical Measurements\n(TEWL, Corneometry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Histology [label="Histology & Protein Expression\n(IHC, Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Conclusion [label="Conclusion:\nEfficacy & Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InVitro; InVitro -> Ceramide; InVitro -> Safety; Ceramide -> InVivo; Safety -> InVivo; InVivo -> Biophysical; InVivo -> Histology; Biophysical -> Conclusion; Histology -> Conclusion; }

Caption: Experimental workflow for evaluating this compound's efficacy.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as an effective agent for enhancing skin barrier function. Its primary mechanism of action, the CB1 receptor-mediated stimulation of long-chain ceramide synthesis, is well-documented through in vitro studies. These findings are corroborated by in vivo data demonstrating that topical application of this compound reduces transepidermal water loss and improves skin hydration, particularly in models of compromised barrier function.

However, a notable gap exists in the current literature regarding the effect of this compound on the protein components of the skin barrier. The cornified envelope, a key structure for barrier integrity, is formed by cross-linked proteins such as loricrin, involucrin, and filaggrin. Filaggrin, in particular, is also a precursor to Natural Moisturizing Factors (NMFs), which are crucial for stratum corneum hydration. To date, no published studies have investigated whether this compound modulates the expression of these critical barrier proteins.

Therefore, future research should aim to:

  • Investigate the effects of this compound on the gene and protein expression of filaggrin, loricrin, and involucrin in keratinocyte and reconstructed skin models.

  • Elucidate the signaling pathways that may be involved in these potential effects.

  • Conduct clinical trials in human subjects with compromised skin barrier conditions to confirm the preclinical findings and evaluate the therapeutic potential of this compound.

By addressing these research questions, a more complete understanding of this compound's comprehensive effects on skin barrier homeostasis can be achieved, further solidifying its position as a valuable ingredient for dermatological and cosmetic applications.

References

The Role of Palmitoyl Serinol in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS), an N-acylated derivative of the amino alcohol serinol, has emerged as a significant bioactive lipid involved in a variety of cellular signaling pathways. As an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), its functions are pleiotropic, impacting sphingolipid metabolism, G-protein coupled receptor (GPCR) signaling, and protein kinase C (PKC) activity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling, with a focus on its mechanism of action, relevant experimental data, and detailed methodologies for its study. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound (N-[2-hydroxy-1-(hydroxymethyl)ethyl]-hexadecanamide) is a lipid signaling molecule that has garnered increasing attention for its diverse biological activities. Structurally similar to endocannabinoids, it modulates key cellular processes, including ceramide synthesis, apoptosis, and neuroprotection. This guide will delve into the core signaling pathways influenced by this compound, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research in this area.

Core Signaling Pathways of this compound

This compound exerts its effects through several interconnected signaling pathways:

  • Sphingolipid Metabolism and Ceramide Synthesis: A primary role of this compound is the stimulation of ceramide production. It achieves this by activating the cannabinoid receptor 1 (CB1), which in turn upregulates the activity of key enzymes in both the de novo ceramide synthesis and sphingomyelin hydrolysis pathways.[1][2][3] This leads to an increase in cellular ceramide levels, particularly those containing long-chain fatty acids (C22-C24), which are crucial for maintaining the epidermal permeability barrier.[1][2]

  • G-Protein Coupled Receptor (GPCR) Signaling: this compound is an agonist of the G-protein coupled receptor GPR119. Activation of GPR119, which is primarily coupled to the Gs alpha subunit, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in various physiological processes, including glucose homeostasis.

  • Protein Kinase C (PKC) Signaling and Apoptosis: this compound can directly bind to and activate Protein Kinase C zeta (PKCζ). This interaction can trigger a signaling cascade that leads to apoptosis, or programmed cell death, particularly in neuroblastoma cells. This pro-apoptotic function highlights its potential as a therapeutic agent in cancer research.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from studies on this compound's cellular effects.

ParameterValueCell Line / SystemReference
GPR119 Activation (EC50) 9 µMHEK293 cells expressing GPR119
Concentration for Ceramide Stimulation 25 µMHaCaT keratinocytes
Increase in Endogenous Ceramide 50-80%Neuroblastoma cells

Table 1: Key Quantitative Parameters of this compound Activity.

Cell LineTreatmentEffectReference
HaCaT keratinocytes 25 µM this compoundStimulation of total and long-chain ceramide production
25 µM this compound + 10 µM AM-251 (CB1 inhibitor)Blockade of this compound-induced ceramide production
F-11 neuroblastoma cells This compoundInduction of apoptosis
This compound + Gö 6983 (PKCζ inhibitor)Blockade of this compound-induced apoptosis

Table 2: Cellular Effects of this compound and its Inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of this compound and a general experimental workflow for its investigation.

Palmitoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PS This compound CB1 CB1 Receptor PS->CB1 Binds GPR119 GPR119 PS->GPR119 Binds PS_cyto This compound SPT SPT CB1->SPT Upregulates CerS CerS2/3 CB1->CerS Upregulates AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP PKCzeta PKCζ Apoptosis Apoptosis PKCzeta->Apoptosis Downstream_cAMP Downstream Effectors cAMP->Downstream_cAMP PS_cyto->PKCzeta Binds & Activates Ceramide Ceramide Synthesis SPT->Ceramide CerS->Ceramide

Caption: this compound Cellular Signaling Pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start Cell Culture (e.g., HaCaT, Neuroblastoma) treat Treat with this compound (Dose-response & Time-course) start->treat inhibit Co-treat with Inhibitors (e.g., AM-251, Gö 6983) treat->inhibit lcms Ceramide Quantification (LC-MS/MS) treat->lcms enzyme Enzyme Activity Assays (SPT, CerS) treat->enzyme camp cAMP Measurement treat->camp apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis inhibit->lcms inhibit->enzyme inhibit->camp inhibit->apoptosis quant Quantitative Analysis (EC50, IC50, Fold Change) lcms->quant enzyme->quant camp->quant apoptosis->quant pathway Pathway Elucidation quant->pathway

Caption: Experimental Workflow for Investigating this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of this compound.

Quantification of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted for the analysis of cellular ceramide levels following treatment with this compound.

A. Materials:

  • Cell culture reagents

  • This compound solution

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents: Chloroform, Methanol, Water (HPLC grade)

  • LC-MS/MS system with a C18 reverse-phase column

B. Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes) and grow to desired confluency. Treat cells with this compound (e.g., 25 µM) for the desired time.

  • Lipid Extraction (Bligh-Dyer Method):

    • Harvest cells and add a known amount of internal standard.

    • Add a 2:1:0.8 mixture of chloroform:methanol:water.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify ceramide species using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each ceramide species and the internal standard.

  • Data Analysis:

    • Calculate the concentration of each ceramide species relative to the internal standard.

Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the activity of the rate-limiting enzyme in de novo ceramide synthesis.

A. Materials:

  • Cell lysate from this compound-treated cells

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) sucrose monolaurate

  • Substrates: L-serine, Palmitoyl-CoA

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

  • For radioactive assay: [³H]L-serine

  • For non-radioactive HPLC assay: o-phthalaldehyde (OPA) for derivatization

  • HPLC system with a fluorescence detector

B. Procedure:

  • Prepare Cell Lysate: Lyse cells treated with or without this compound in a suitable buffer.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell lysate with the reaction buffer containing L-serine and PLP.

    • Initiate the reaction by adding Palmitoyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Product Detection (HPLC-based method):

    • Stop the reaction and reduce the ketone product with sodium borohydride.

    • Derivatize the resulting sphinganine with OPA.

    • Analyze the derivatized product by HPLC with fluorescence detection.

  • Data Analysis:

    • Quantify the amount of product formed based on a standard curve and normalize to the protein concentration of the cell lysate.

Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of enzymes that acylate sphingoid bases to form ceramides.

A. Materials:

  • Cell lysate or microsomes from this compound-treated cells

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

  • Substrates: Sphinganine (or other sphingoid base), Fatty acyl-CoA (e.g., palmitoyl-CoA)

  • For fluorescent assay: NBD-sphinganine

  • TLC plates and developing solvents

  • Fluorescence scanner

B. Procedure:

  • Prepare Cell Lysate/Microsomes: Isolate total cell lysates or microsomal fractions from cells treated with or without this compound.

  • Enzyme Reaction:

    • Combine the cell lysate/microsomes with the reaction buffer containing NBD-sphinganine.

    • Start the reaction by adding the fatty acyl-CoA.

    • Incubate at 37°C for 30-60 minutes.

  • Lipid Extraction and TLC:

    • Stop the reaction and extract the lipids.

    • Spot the lipid extract on a TLC plate and develop it using an appropriate solvent system to separate the NBD-ceramide product from the NBD-sphinganine substrate.

  • Data Analysis:

    • Visualize and quantify the fluorescent NBD-ceramide spot using a fluorescence scanner.

    • Calculate the enzyme activity based on the amount of product formed.

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the intracellular levels of cAMP, a second messenger produced upon GPR119 activation.

A. Materials:

  • Cells expressing GPR119 (e.g., HEK293-GPR119)

  • This compound solution

  • Commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based)

B. Procedure:

  • Cell Treatment: Treat GPR119-expressing cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.

  • cAMP Quantification:

    • Perform the assay according to the manufacturer's instructions. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates from the standard curve and normalize to the cell number or protein concentration.

Apoptosis Assay using Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

A. Materials:

  • Neuroblastoma cells (e.g., F-11 or SH-SY5Y)

  • This compound solution

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

B. Procedure:

  • Cell Treatment: Treat neuroblastoma cells with this compound at various concentrations and for different time points to induce apoptosis.

  • Cell Staining:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Excite the fluorophores with the appropriate lasers and collect the emission signals.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Conclusion

This compound is a multifaceted lipid signaling molecule with significant roles in regulating ceramide metabolism, GPCR signaling, and apoptosis. Its ability to modulate these fundamental cellular processes underscores its importance in both physiological and pathological conditions. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the intricate signaling networks governed by this compound and to evaluate its potential as a therapeutic target for a range of diseases, including skin disorders and cancer. Further investigation into the downstream effectors of its signaling pathways and more detailed quantitative analyses will undoubtedly provide deeper insights into the cellular functions of this intriguing bioactive lipid.

References

Palmitoyl Serinol: A Deep Dive into its Physiological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), is emerging as a significant bioactive lipid with profound effects on epidermal barrier function.[1] This technical guide synthesizes the current understanding of the physiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing an overview of the experimental protocols used to elucidate its effects. The primary focus is on its role in stimulating ceramide production through a cannabinoid receptor-dependent pathway, thereby enhancing the skin's protective capabilities.

Core Physiological Effect: Enhancement of Epidermal Permeability Barrier

The most well-documented physiological effect of this compound is its ability to improve the epidermal permeability barrier.[1][2][3] This has been demonstrated in both normal and inflamed skin models. Topical application of PS has been shown to lower basal transepidermal water loss (TEWL) and accelerate barrier recovery after disruption in normal murine skin.[2] Furthermore, in a murine model of atopic dermatitis-like skin, topical PS prevented the development of epidermal permeability barrier dysfunction.

Mechanism of Action: Stimulation of Ceramide Synthesis

The primary mechanism by which this compound enhances the epidermal barrier is through the stimulation of ceramide production. Ceramides are essential lipid molecules for maintaining the structure and function of the stratum corneum. PS has been shown to increase the total amount of ceramides and specifically elevate the levels of ceramides with long-chain fatty acids (C22-C26), which are crucial for a competent epidermal barrier. This stimulation of ceramide synthesis occurs through both de novo synthesis and sphingomyelin hydrolysis pathways.

The Role of the Endocannabinoid System

The effects of this compound on ceramide production are mediated through the endocannabinoid system, specifically via the cannabinoid receptor 1 (CB1). PS acts as a CB1 agonist. The stimulatory effect of PS on ceramide synthesis is blocked by the CB1 antagonist AM-251, confirming the CB1-dependent nature of this pathway. The activation of CB1 by PS leads to an increase in the activity of ceramide synthases (CerS), particularly CerS2 and CerS3, which are responsible for synthesizing long-chain ceramides.

Other Potential Mechanisms

While the CB1-mediated increase in ceramide synthesis is the primary mechanism, other potential pathways may contribute to the beneficial effects of this compound on the skin barrier. These include:

  • Activation of G protein-coupled receptors (GPCRs): This can lead to the accelerated formation of tight junctions, which are also important for epidermal barrier function. This compound is a known agonist of GPR119.

  • Anti-inflammatory effects: By activating cannabinoid receptors, PS may inhibit cutaneous inflammation, which is often associated with impaired barrier function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vivo Effects of Topical this compound on Epidermal Barrier Function in Mice

ParameterTreatment GroupResultPercentage Change vs. ControlStatistical SignificanceReference
Basal Transepidermal Water Loss (TEWL)0.5% NPS in ethanol, twice daily for 1 weekLowered TEWL ratesNot specifiedNot specified
Permeability Barrier Recovery (3.5h post-disruption)0.5% NPS in ethanolAccelerated recoveryNot specifiedNot specified
Permeability Barrier Recovery0.2% NPS in ethanolAccelerated recovery (42.36% ± 0.27% vs. 20.8% ± 2.89%)103.7%p < 0.01
TEWL in DNFB-induced atopic dermatitis modelDNFB + 0.5% NPSPrevented increase in TEWLNot specifiedp < 0.001 (vs. DNFB + ethanol)

Table 2: In Vitro Effects of this compound on Ceramide Production in Human Keratinocytes (HaCaT cells)

ConditionTreatmentOutcomeFold Change vs. ControlStatistical SignificanceReference
Normal25 µM PS for up to 24hIncreased total ceramide contentNot specifiedp < 0.01
IL-4 treated (in vitro inflammation model)25 µM PS for 4hIncreased total ceramide contentNot specifiedp < 0.01
IL-4 treated25 µM PS for 4hIncreased C22-C26 ceramidesNot specifiedp < 0.01
IL-4 treated25 µM PS + 10 µM AM-251 (CB1 inhibitor)No increase in total or long-chain ceramidesNo changeNot specified

Experimental Protocols

In Vivo Murine Model of Atopic Dermatitis-like Skin
  • Animal Model: C57BL/6J mice.

  • Treatment: The backs of the mice were shaved 24 hours before the experiment. For the atopic dermatitis model, 1-fluoro-2,4-dinitrobenzene (DNFB) was applied daily for 4 weeks.

  • Test Substance Administration: 0.2% or 0.5% this compound in ethanol was applied topically to the shaved backs of the mice twice daily for the specified duration. The control group received ethanol alone.

  • Barrier Function Assessment: Transepidermal water loss (TEWL) was measured to assess the integrity of the epidermal permeability barrier. Barrier recovery was assessed after tape stripping to disrupt the barrier.

  • Histological Analysis: Skin biopsies were taken for histological examination to assess epidermal hyperproliferation and inflammatory infiltration.

In Vitro Human Keratinocyte Model
  • Cell Line: Human keratinocytes (HaCaT cells).

  • Inflammation Model: To mimic an inflammatory condition, cells were pretreated with IL-4 (50 ng/mL) for 20 hours.

  • Test Substance Incubation: Cells were incubated with this compound (typically 25 µM) for various durations (e.g., 4 to 24 hours).

  • CB1 Inhibition: In some experiments, the CB1 inhibitor AM-251 (10 µM) was co-incubated with this compound to confirm the receptor's involvement.

  • Ceramide Analysis: Cellular lipids were extracted, and the levels of different ceramide species were quantified using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system.

  • Cell Viability Assay: A WST-1 assay was used to assess the cytotoxicity of this compound.

  • Statistical Analysis: An unpaired Student's t-test was used to determine the statistical significance between groups, with a p-value < 0.01 considered significant.

Signaling Pathways and Experimental Workflow Diagrams

Palmitoyl_Serinol_Signaling_Pathway PS This compound CB1 CB1 Receptor PS->CB1 Binds to & Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Activates Ceramides Increased Long-Chain Ceramides (C22-C26) CerS->Ceramides Synthesizes Barrier Enhanced Epidermal Permeability Barrier Ceramides->Barrier Contributes to AM251 AM-251 (CB1 Antagonist) AM251->CB1 Inhibits Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_analysis Analysis HaCaT HaCaT Keratinocytes IL4 Pre-treat with IL-4 (50 ng/mL, 20h) (Inflammation Model) HaCaT->IL4 PS Incubate with This compound (25 µM, 4h) IL4->PS PS_AM251 Incubate with PS (25 µM) + AM-251 (10 µM, 4h) IL4->PS_AM251 Lipid_Extraction Lipid Extraction PS->Lipid_Extraction PS_AM251->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data Quantify Ceramide Levels LCMS->Data

References

Palmitoyl Serinol: A Bioactive Lipid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Palmitoyl Serinol (PS), a synthetic N-acylated serinol, has emerged as a promising bioactive lipid with diverse physiological effects. Structurally analogous to ceramide, a key molecule in cellular signaling, PS has demonstrated significant potential in inducing apoptosis in cancer cells and enhancing the epidermal permeability barrier. Its mechanisms of action involve the modulation of critical signaling pathways, including the activation of Protein Kinase C zeta (PKCζ) and interaction with the endocannabinoid system via the Cannabinoid Receptor 1 (CB1). This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its synthesis, bioactive properties, and the experimental methodologies used to elucidate its functions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this novel bioactive lipid.

Introduction

N-palmitoyl serinol (PS) is a structural mimic of ceramide, synthesized through the N-acylation of serinol (2-amino-1,3-propanediol) with palmitic acid.[1] Its similarity to endogenous ceramides allows it to influence a variety of cellular processes, most notably apoptosis and the maintenance of the skin's barrier function.[1][2] This document will delve into the synthesis of PS, its key bioactive properties, and the experimental frameworks used to investigate its mechanism of action.

Synthesis of N-Palmitoyl Serinol

The synthesis of N-palmitoyl serinol is achieved through the N-acylation of serinol with palmitoyl chloride.

Experimental Protocol: Synthesis of N-Palmitoyl Serinol

Materials:

  • Serinol (2-amino-1,3-propanediol)

  • Palmitoyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve serinol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine, to the solution to act as an acid scavenger.

  • Slowly add a solution of palmitoyl chloride in the same anhydrous solvent to the serinol solution at a controlled temperature (e.g., 0°C to room temperature).

  • Allow the reaction to proceed for a specified time, monitoring its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-palmitoyl serinol.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Bioactive Properties and Mechanisms of Action

This compound exhibits two primary, well-documented bioactive properties: the induction of apoptosis in cancer cells and the enhancement of the epidermal permeability barrier.

Induction of Apoptosis in Neuroblastoma Cells

This compound has been shown to be a potent inducer of apoptosis, particularly in rapidly dividing neuroblastoma cells.[1] This pro-apoptotic effect is primarily mediated through the activation of Protein Kinase C zeta (PKCζ).[1]

Incubation of neuroblastoma cells with this compound leads to a 50-80% increase in endogenous ceramide levels. This compound directly binds to and activates PKCζ, a serine/threonine-specific protein kinase. This activation of PKCζ is a critical step in the apoptotic cascade, leading to programmed cell death. The pro-apoptotic effect of this compound can be suppressed by inhibitors of PKCζ, such as Gö 6983.

Palmitoyl_Serinol_Apoptosis_Pathway PS This compound Ceramide Endogenous Ceramide PS->Ceramide increases PKCzeta PKCζ PS->PKCzeta directly activates Apoptosis Apoptosis PKCzeta->Apoptosis induces

Caption: this compound-induced apoptotic pathway in neuroblastoma cells.
ParameterCell LineValue/EffectReference
Endogenous Ceramide IncreaseNeuroblastoma cells50-80%
Apoptosis InductionRapidly dividing low-density neuroblastoma cellsInduces apoptosis
PKCζ ActivationIn vitro phosphorylation assayDirect activation

Enhancement of the Epidermal Permeability Barrier

This compound plays a crucial role in maintaining and improving the skin's barrier function, which is often compromised in inflammatory skin conditions like atopic dermatitis. This effect is mediated through the activation of the cannabinoid receptor 1 (CB1) and the subsequent stimulation of ceramide production.

This compound, an analog of the endocannabinoid N-palmitoyl ethanolamine, activates the CB1 receptor. This activation stimulates both the de novo synthesis of ceramides and the hydrolysis of sphingomyelin, leading to an overall increase in cellular ceramide levels. Specifically, this compound upregulates the activity of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis, and Ceramide Synthases (CerS) 2 and 3, which are responsible for producing long-chain ceramides crucial for the epidermal barrier. The effects of this compound on ceramide production can be blocked by CB1 antagonists like AM-251.

Palmitoyl_Serinol_Skin_Barrier_Pathway PS This compound CB1 CB1 Receptor PS->CB1 activates DeNovo De Novo Ceramide Synthesis CB1->DeNovo stimulates SM_Hydrolysis Sphingomyelin Hydrolysis CB1->SM_Hydrolysis stimulates SPT SPT DeNovo->SPT CerS2_3 CerS 2 & 3 DeNovo->CerS2_3 Ceramides Increased Ceramides DeNovo->Ceramides SM_Hydrolysis->Ceramides Barrier Enhanced Epidermal Permeability Barrier Ceramides->Barrier leads to

Caption: CB1-mediated enhancement of the epidermal barrier by this compound.
ParameterModelConcentrationEffectReference
GPR119 Activation (cAMP levels)HEK293 cellsEC50 = 9 µMAgonist
Reduction of IL-4-induced decrease in long-chain ceramidesIL-4-stimulated HaCaT keratinocytes25 µMReduces decrease
Transepidermal Water Loss (TEWL)Murine model0.5% topical applicationLowers basal TEWL and accelerates barrier recovery

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of Ceramides by LC-MS/MS

Objective: To quantify the levels of different ceramide species in cell lysates.

Materials:

  • Cell lysis buffer

  • Internal standards (e.g., C17-ceramide)

  • Organic solvents (e.g., methanol, chloroform, isopropanol, acetonitrile)

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Harvest and wash cells with phosphate-buffered saline (PBS).

    • Lyse the cells in an appropriate buffer and determine the protein concentration.

    • Perform a lipid extraction using a modified Bligh-Dyer method (chloroform:methanol).

    • Add a known amount of internal standard to the samples before extraction for normalization.

    • Dry the lipid extracts under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the different ceramide species using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the ceramides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each ceramide species.

    • Normalize the data to the internal standard and the protein concentration of the cell lysate.

In Vitro PKCζ Kinase Assay

Objective: To determine the direct effect of this compound on the kinase activity of PKCζ.

Materials:

  • Purified recombinant PKCζ

  • PKCζ substrate (e.g., a specific peptide)

  • ATP (including radiolabeled [γ-³²P]ATP)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • This compound

  • Phosphocellulose paper or other method for separating phosphorylated substrate

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, purified PKCζ, and the substrate peptide.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper and wash away the unreacted [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the kinase activity and compare the activity in the presence and absence of this compound.

Assessment of Apoptosis in Neuroblastoma Cells

Objective: To evaluate the pro-apoptotic effect of this compound on neuroblastoma cells.

Materials:

  • Neuroblastoma cell line (e.g., F-11)

  • Cell culture medium and supplements

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture neuroblastoma cells to a low density to ensure they are in a proliferative state.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

    • Include a vehicle-treated control group.

  • Apoptosis Staining:

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the effect of topical this compound on the skin's barrier function in a murine model.

Materials:

  • Mice (e.g., C57BL/6J)

  • Topical formulation of this compound (e.g., 0.5% in ethanol)

  • Vehicle control (e.g., ethanol)

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (for temperature and humidity)

Procedure:

  • Animal Acclimatization and Treatment:

    • Acclimatize the mice to the controlled environmental conditions (e.g., specific temperature and humidity) for a set period before measurements.

    • Shave a designated area on the back of each mouse.

    • Topically apply the this compound formulation or the vehicle control to the shaved area twice daily for a specified duration (e.g., one week).

  • TEWL Measurement:

    • At designated time points, place the probe of the TEWL measurement device gently on the treated skin area.

    • Allow the reading to stabilize and record the TEWL value (typically in g/m²/h).

    • Take multiple readings for each animal and average them.

  • Barrier Recovery Assessment (Optional):

    • After the treatment period, induce a controlled barrier disruption (e.g., by tape stripping) on the treated area.

    • Measure TEWL immediately after disruption and at subsequent time points to assess the rate of barrier recovery.

Experimental Workflows

Apoptosis_Workflow Start Start: Neuroblastoma Cell Culture Treat Treat with this compound (various concentrations and times) Start->Treat Harvest Harvest Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Skin_Barrier_Workflow Start Start: Acclimatize Mice Treat Topical Application of this compound Start->Treat Measure_TEWL Measure Transepidermal Water Loss (TEWL) Treat->Measure_TEWL Disrupt Barrier Disruption (Optional) Measure_TEWL->Disrupt End End: Analyze Barrier Function Measure_TEWL->End Measure_Recovery Measure TEWL for Barrier Recovery Disrupt->Measure_Recovery Measure_Recovery->End

Caption: Experimental workflow for assessing the effect of this compound on skin barrier function.

Conclusion and Future Directions

This compound stands out as a bioactive lipid with significant therapeutic promise. Its ability to induce apoptosis in cancer cells and to fortify the skin's protective barrier highlights its potential in oncology and dermatology. The well-defined mechanisms of action, involving key signaling molecules like PKCζ and the CB1 receptor, provide a solid foundation for further drug development.

Future research should focus on several key areas:

  • In vivo efficacy and safety: Comprehensive preclinical studies are needed to evaluate the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory skin diseases.

  • Pharmacokinetics and drug delivery: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial. The development of optimized drug delivery systems could enhance its bioavailability and target specificity.

  • Exploration of other therapeutic areas: Given its fundamental role in modulating ceramide signaling, the potential of this compound in other diseases where ceramide metabolism is dysregulated, such as neurodegenerative disorders and metabolic diseases, warrants investigation.

  • Structure-activity relationship studies: Synthesizing and screening a library of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

The Metabolic Journey of Exogenous Palmitoyl Serinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl serinol (PS), a naturally occurring N-acyl amide and an analog of the endocannabinoid N-palmitoylethanolamine (PEA), has garnered significant interest for its therapeutic potential, particularly in dermatology for its role in enhancing the epidermal permeability barrier.[1][2][3] Despite its promising pharmacological effects, a comprehensive understanding of its metabolic fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This technical guide synthesizes the current, albeit limited, knowledge on the metabolic journey of exogenous Palmitoyl Serinol, drawing inferences from the well-characterized metabolism of its structural analogs. This document provides a proposed metabolic pathway, details on relevant experimental protocols, and a framework for the quantitative analysis required for preclinical and clinical development.

Introduction

N-palmitoyl serinol is a lipid signaling molecule that has demonstrated the ability to stimulate the production of ceramides in epidermal keratinocytes, which is essential for maintaining a healthy skin barrier.[4][5] Its mechanism of action is believed to involve the cannabinoid receptor CB1. While the pharmacological effects of PS on skin cells have been the primary focus of research, its systemic absorption, distribution throughout the body, metabolic breakdown, and eventual excretion remain largely uncharacterized. Understanding these pharmacokinetic properties is paramount for determining appropriate dosing, assessing potential toxicity, and optimizing therapeutic efficacy.

Proposed Metabolic Pathway of this compound

The central hypothesis is that this compound undergoes enzymatic hydrolysis of its amide bond. The enzymes most likely responsible for this are fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) , which are known to metabolize PEA and other N-acyl amides. This hydrolytic cleavage would yield two main metabolites: palmitic acid and serinol (2-amino-1,3-propanediol).

  • Palmitic Acid: A common saturated fatty acid, which would enter the endogenous fatty acid pool and be utilized in various metabolic processes, including beta-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids.

  • Serinol: An amino alcohol that is likely to be further metabolized or excreted. Its precise metabolic fate requires further investigation.

The following diagram illustrates this proposed metabolic pathway.

Palmitoyl_Serinol_Metabolism cluster_hydrolysis Amide Bond Hydrolysis PS This compound Amidase FAAH / NAAA (or other amidases) PS->Amidase Substrate PA Palmitic Acid MetabolicPool Endogenous Metabolic Pools PA->MetabolicPool Incorporation Serinol Serinol Excretion Excretion Serinol->Excretion Likely Fate Amidase->PA Product 1 Amidase->Serinol Product 2 Pharmacokinetic_Study_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_data_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting AnimalAcclimatization->Fasting Dosing Oral Gavage Administration of this compound Fasting->Dosing BloodSampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Extraction Liquid-Liquid or Solid-Phase Extraction PlasmaSeparation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Analysis Parameter_Calculation Calculation of Cmax, Tmax, AUC, t½, etc. PK_Analysis->Parameter_Calculation Palmitoyl_Serinol_Signaling cluster_ceramide_synthesis Ceramide Synthesis Pathways cluster_denovo De Novo Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis PS This compound (Exogenous) CB1 CB1 Receptor PS->CB1 Activates SPT Serine Palmitoyltransferase (SPT) CB1->SPT Stimulates CerS Ceramide Synthases (CerS2/3) CB1->CerS Stimulates SMase Sphingomyelinase (SMase) CB1->SMase Stimulates SPT->CerS DeNovo_Ceramide Long-Chain Ceramides CerS->DeNovo_Ceramide EpidermalBarrier Enhanced Epidermal Permeability Barrier DeNovo_Ceramide->EpidermalBarrier Hydrolysis_Ceramide Ceramides SMase->Hydrolysis_Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase Hydrolysis_Ceramide->EpidermalBarrier

References

Methodological & Application

How to synthesize Palmitoyl Serinol for research purposes.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Palmitoyl Serinol, also known as N-(1,3-dihydroxypropan-2-yl)hexadecanamide, is a synthetic N-acylated amino alcohol that functions as a structural analog of ceramide.[1] As a ceramide mimic, this compound has been shown to induce apoptosis in cancer cells, highlighting its potential as a tool for cancer research and drug development.[1] Its mechanism of action involves the activation of protein kinase C zeta (PKCζ), a key enzyme in cellular signaling pathways related to cell survival and apoptosis.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, including its purification and characterization, as well as an overview of its biological applications and associated signaling pathways.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₉H₃₉NO₃[3]
Molecular Weight 329.5 g/mol
IUPAC Name N-(1,3-dihydroxypropan-2-yl)hexadecanamide
CAS Number 126127-31-9
Appearance White to off-white solid
Solubility Slightly soluble in DMF

Experimental Protocols

Synthesis of this compound

This protocol describes the N-acylation of serinol with palmitoyl chloride.

Materials:

  • Serinol (2-amino-1,3-propanediol)

  • Palmitoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate or Chloroform/Methanol mixtures)

  • Solvents for recrystallization (e.g., Ethyl acetate/Hexane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve serinol (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Palmitoyl Chloride: Dissolve palmitoyl chloride (1.0-1.1 eq) in anhydrous dichloromethane and add it dropwise to the serinol solution over a period of 30-60 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexane or methanol in chloroform is commonly used.

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with cold hexane.

  • Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Characterization of this compound

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Chloroform/Methanol (e.g., 9:1 v/v)

  • Visualization: Potassium permanganate stain or iodine vapor.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI-MS)

  • Expected [M+H]⁺: m/z 330.3

Precursor Ion (m/z)Fragment Ions (m/z)
330.3312.3, 313.2, 252.9

Data obtained from PubChem MS/MS spectrum.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a triplet for the terminal methyl group of the palmitoyl chain, multiplets for the methylene groups of the fatty acid chain, signals for the methine and methylene protons of the serinol backbone, and a broad signal for the amide proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include a carbonyl carbon for the amide, signals for the carbons of the serinol backbone, and multiple signals for the carbons of the palmitoyl chain.

Note: Detailed NMR data should be compared with literature values if available, or fully assigned based on 2D NMR experiments (COSY, HSQC, HMBC) for novel compounds.

Application Notes

This compound serves as a valuable research tool for studying cellular processes regulated by ceramides, particularly apoptosis. As a cell-permeable ceramide analog, it can be used to investigate the downstream signaling events of ceramide accumulation.

Induction of Apoptosis in Cancer Cell Lines

This compound has been demonstrated to induce apoptosis in neuroblastoma cells. Researchers can utilize this compound to:

  • Investigate the molecular mechanisms of apoptosis in various cancer cell types.

  • Screen for potential synergistic effects with other anti-cancer agents.

  • Study the role of the PKCζ signaling pathway in cancer cell death.

Study of Ceramide-Mediated Signaling Pathways

Given its role as a ceramide mimic, this compound is a useful probe for dissecting the complex signaling networks involving ceramides. It can be employed to:

  • Activate the ceramide signaling pathway in a controlled manner.

  • Identify novel downstream targets of ceramide signaling.

  • Elucidate the role of specific enzymes, such as PKCζ, in mediating ceramide's effects.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Serinol Serinol ReactionVessel Reaction at 0°C to RT Serinol->ReactionVessel PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->ReactionVessel TEA Triethylamine TEA->ReactionVessel DCM Dichloromethane DCM->ReactionVessel Quenching Quenching (NaHCO3) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization FinalProduct This compound Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway PalmitoylSerinol This compound (Ceramide Mimic) PKCzeta PKCζ PalmitoylSerinol->PKCzeta Activation Downstream Downstream Effectors PKCzeta->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

This document provides a comprehensive guide for the synthesis and application of this compound in a research setting. The detailed protocols and application notes are intended to facilitate the use of this valuable chemical tool for investigating ceramide-mediated cellular processes, particularly apoptosis. The provided diagrams offer a visual representation of the synthetic workflow and the key signaling pathway involved in its biological activity. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific experimental needs.

References

Application Notes and Protocols for Palmitoyl Serinol in HaCaT Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Palmitoyl Serinol (PS) in human keratinocyte (HaCaT) cell culture. This document outlines the effects of PS on HaCaT cells, particularly its role in stimulating ceramide production, and provides detailed experimental procedures for researchers investigating skin barrier function, inflammatory skin conditions, and the endocannabinoid system.

Introduction

This compound is an analog of the endocannabinoid N-palmitoyl ethanolamine. Recent studies have highlighted its significant role in stimulating the production of ceramides in human keratinocytes.[1][2][3] Ceramides are essential lipid molecules for maintaining the epidermal permeability barrier, and their deficiency is associated with inflammatory skin diseases like atopic dermatitis.[2][3]

This compound has been shown to increase total ceramide content in HaCaT cells, with a particular emphasis on long-chain fatty acid ceramides (C22-C24), which are crucial for the skin barrier. This effect is mediated through the activation of the cannabinoid receptor CB1, which in turn stimulates both de novo ceramide synthesis and sphingomyelin hydrolysis pathways. Specifically, this compound upregulates the activity of ceramide synthase 2 (CerS2) and CerS3.

Data Summary

The following table summarizes the quantitative data from studies on the effects of this compound on HaCaT cells.

ParameterTreatment ConditionsResultReference
Cell Viability 25 µM this compound for up to 24 hoursNo significant change in cell viability observed.
Total Ceramide Content 25 µM this compound for 4 hoursSignificant increase in total ceramide levels.
Long-Chain Ceramides (C22-C24) 25 µM this compound for 4 hours in IL-4 pre-treated cellsSelective and significant increase in C22, C23, and C24 ceramides.
Enzyme Activity (CerS2 and CerS3) 25 µM this compound for 4 hours in IL-4 pre-treated cellsSignificant increase in the activity of CerS2 and CerS3.
Effect of CB1 Inhibitor (AM-251) 10 µM AM-251 with 25 µM this compound for 4 hours in IL-4 pre-treated cellsThe stimulatory effect of this compound on total and long-chain ceramide production was blocked.

Experimental Protocols

HaCaT Cell Culture

This protocol describes the standard procedure for culturing and maintaining the HaCaT human keratinocyte cell line.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T25 or T75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% P/S.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Renew the culture medium twice a week.

  • Subculture the cells when they reach 80% confluency. a. Aspirate the old medium and wash the cells once with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA to a T75 flask and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 8-9 mL of complete growth medium. d. Centrifuge the cell suspension at 1,500 rpm for 5 minutes. e. Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a desired density.

This compound Treatment

This protocol outlines the procedure for treating HaCaT cells with this compound.

Materials:

  • Cultured HaCaT cells

  • This compound (PS)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Complete growth medium

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed HaCaT cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

  • The following day, replace the medium with fresh complete growth medium containing the desired concentration of this compound (e.g., 25 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubate the cells for the desired time period (e.g., 4 to 24 hours).

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on HaCaT cell viability using a colorimetric MTT assay.

Materials:

  • HaCaT cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed HaCaT cells at a density of 1x10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After incubation, add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol details the procedure for analyzing protein expression in HaCaT cells treated with this compound.

Materials:

  • HaCaT cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Bradford protein assay reagent

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-CerS2, anti-CerS3, anti-CB1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using the Bradford assay.

  • Mix equal amounts of protein (e.g., 15 µg) with Laemmli buffer and boil for 5 minutes.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway of this compound in HaCaT Cells

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 Activates DeNovo De Novo Synthesis CB1->DeNovo Stimulates Hydrolysis Sphingomyelin Hydrolysis CB1->Hydrolysis Stimulates CerS2_3 CerS2 / CerS3 Activation DeNovo->CerS2_3 Ceramides Increased Long-Chain Ceramides (C22-C24) Hydrolysis->Ceramides CerS2_3->Ceramides Barrier Enhanced Epidermal Permeability Barrier Ceramides->Barrier

Caption: this compound signaling cascade in keratinocytes.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture HaCaT Cell Culture Treatment This compound Treatment Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (CB1, CerS2/3) Treatment->Western Lipidomics Lipidomics (Ceramide Profile) Treatment->Lipidomics Data Quantitative Analysis & Interpretation Viability->Data Western->Data Lipidomics->Data

Caption: Workflow for studying this compound in HaCaT cells.

References

Application Notes and Protocols: In Vivo Administration of Palmitoyl Serinol in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-palmitoyl serinol (NPS), a commensal bacterial metabolite, is an endocannabinoid analogue with demonstrated therapeutic potential in murine models. It functions as an agonist for the cannabinoid receptor 1 (CB1) and G-protein coupled receptor 119 (GPR119).[1][2] Research highlights its efficacy in improving skin barrier function and exerting neuroprotective effects, suggesting its potential application in dermatology and neurology. These notes provide a comprehensive overview of the in vivo administration of Palmitoyl Serinol in murine models, detailing established protocols and summarizing key quantitative outcomes.

Data Presentation: Quantitative In Vivo Data

The following tables summarize the quantitative data from murine studies involving the administration of N-palmitoyl serinol.

Table 1: Topical Administration of N-Palmitoyl Serinol in Cutaneous Models

ParameterMouse StrainModelNPS Concentration & VehicleAdministration ProtocolKey Quantitative OutcomesReference
Epidermal Barrier FunctionC57BL/6JNormal Skin0.5% NPS in ethanolTwice daily for 1 weekLowered basal transepidermal water loss (TEWL) rates and accelerated barrier recovery.[1][3][4]
Atopic Dermatitis-like ConditionC57BL/6J1-fluoro-2,4-dinitrobenzene (DNFB) induced0.5% NPS in ethanolDaily for 4 weeksMarkedly lower TEWL rates and a marked increase in stratum corneum hydration in NPS-treated mice compared to controls.

Table 2: Oral Administration of N-Palmitoyl Serinol (NEUROMIDE) in a Neurodegenerative Model

ParameterMouse StrainModelNPS Dosage & VehicleAdministration ProtocolKey Quantitative OutcomesReference
Cognitive Function & NeuroinflammationNot SpecifiedScopolamine-induced memory impairment16, 40, or 100 mg/kg in 0.5% carboxymethyl cellulose (CMC) with 4 mg/mL glyceryl stearateDaily oral gavage for 29 to 42 daysIncreased latency time in passive avoidance tests. Dose-dependent increases in acetylcholine and decreases in TNF-α and IL-1β in the brain.

Experimental Protocols

Protocol 1: Topical Administration for Skin Barrier Assessment

This protocol is adapted from studies assessing the effect of N-palmitoyl serinol on atopic dermatitis and epidermal permeability barrier function in mice.

1. Animal Model:

  • Species/Strain: 6- to 8-week-old female C57BL/6J mice.

  • Acclimatization: House animals under standard conditions with ad libitum access to food and water for at least one week before the experiment.

  • Preparation: 24 hours before the experiment, shave the dorsal back of the mice with an electric shaver.

2. Materials:

  • N-palmitoyl serinol (NPS).

  • Vehicle: Ethanol.

  • Inducing agent (for disease model): 1-fluoro-2,4-dinitrobenzene (DNFB).

  • Topical applicator (e.g., micropipette or sterile cotton swab).

3. Preparation of Dosing Solution:

  • Prepare a 0.5% (w/v) solution of NPS in ethanol. Ensure NPS is fully dissolved.

  • For control groups, use the ethanol vehicle alone.

4. Administration Procedure (Atopic Dermatitis Model):

  • Sensitization: Apply a solution of DNFB to the shaved backs of the mice to induce an atopic dermatitis-like skin condition. Follow a previously established DNFB sensitization and challenge protocol.

  • Treatment: Following the challenge phase, topically apply 50-100 µL of the 0.5% NPS solution or vehicle control to the affected skin area.

  • Frequency: Apply the treatment once daily for 4 consecutive weeks.

5. Outcome Assessment:

  • Transepidermal Water Loss (TEWL): Measure TEWL on the treated skin area using a Tewameter at baseline and at the end of the study period.

  • Stratum Corneum Hydration: Measure skin hydration using a Corneometer.

  • Histology: At the end of the study, euthanize mice and collect skin biopsies for histological analysis to assess epidermal hyperproliferation and inflammatory infiltration.

Protocol 2: Oral Administration for Neuroprotective Assessment

This protocol is based on a study evaluating the neuroprotective effects of N-palmitoyl serinol (NEUROMIDE) in a scopolamine-induced memory impairment model.

1. Animal Model:

  • Species: Mice (strain not specified in the source).

  • Grouping: Divide mice into five groups: (1) Normal control, (2) Scopolamine control, (3-5) Scopolamine + NPS (16, 40, and 100 mg/kg).

2. Materials:

  • N-palmitoyl serinol (NEUROMIDE).

  • Vehicle: 0.5% carboxymethyl cellulose (CMC) with 4 mg/mL glyceryl stearate.

  • Inducing agent: Scopolamine.

  • Oral gavage needles.

3. Preparation of Dosing Suspension:

  • Prepare a suspension of NPS in the CMC/glyceryl stearate vehicle to achieve final concentrations for dosages of 16, 40, and 100 mg/kg. The volume administered is typically 10 mL/kg body weight.

  • Ensure the suspension is homogenous before each administration.

4. Administration Procedure:

  • Treatment: Administer the prepared NPS suspension or vehicle control to the respective groups via oral gavage.

  • Frequency and Duration: Administer daily for 29 days for passive avoidance tests or 42 days for the Morris water maze test.

  • Induction of Memory Impairment: Administer scopolamine to all groups except the normal control group, typically 30 minutes before behavioral testing, to induce cognitive deficits.

5. Outcome Assessment:

  • Behavioral Testing: Perform passive avoidance tests or Morris water maze tasks to evaluate learning and memory. Measure parameters like latency time to enter a dark compartment.

  • Neurochemical Analysis: After the final behavioral test, euthanize the animals and collect brain tissue.

  • Biochemical Assays: Homogenize brain tissue to measure levels of acetylcholine (ACh) and the activity of acetylcholinesterase (AChE).

  • Cytokine Analysis: Use ELISA or other immunoassays to quantify the levels of inflammatory cytokines such as TNF-α and IL-1β in brain homogenates.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

N-palmitoyl serinol primarily acts by stimulating the CB1 receptor, which in turn activates pathways leading to the synthesis of ceramides, crucial lipids for maintaining the epidermal barrier.

Palmitoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPS N-Palmitoyl Serinol (NPS) CB1 CB1 Receptor NPS->CB1 binds & activates CerS Ceramide Synthase (CerS2, CerS3) Activation CB1->CerS DeNovo De Novo Synthesis CB1->DeNovo SM Sphingomyelin Hydrolysis CB1->SM Ceramide Increased Long-Chain Ceramides CerS->Ceramide DeNovo->Ceramide SM->Ceramide Barrier Enhanced Epidermal Barrier Function Ceramide->Barrier

Caption: NPS activates the CB1 receptor, boosting ceramide synthesis.

Experimental Workflow for Topical Application Study

The workflow illustrates the key stages of an in vivo study investigating the topical effects of N-palmitoyl serinol on a murine model of dermatitis.

Topical_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Prep Animal Acclimatization & Shaving (C57BL/6J) Sol_Prep Prepare 0.5% NPS in Ethanol Solution Induction Induce Dermatitis (DNFB Model) Animal_Prep->Induction Treatment Daily Topical Application (NPS vs. Vehicle) Induction->Treatment Duration 4-Week Treatment Period Treatment->Duration Measure Measure TEWL & Stratum Corneum Hydration Duration->Measure Histo Histological Analysis of Skin Biopsies Measure->Histo Data Statistical Analysis & Conclusion Histo->Data

Caption: Workflow for the in vivo topical NPS dermatitis study.

Experimental Workflow for Oral Administration Study

This diagram outlines the process for evaluating the neuroprotective effects of orally administered N-palmitoyl serinol.

Oral_Workflow cluster_prep Preparation Phase cluster_exp Treatment & Induction Phase cluster_analysis Analysis Phase Grouping Animal Grouping (Control, Scopolamine, NPS doses) Susp_Prep Prepare NPS Suspension in CMC Vehicle Treatment Daily Oral Gavage (29-42 Days) Grouping->Treatment Induction Scopolamine Injection (Pre-testing) Treatment->Induction Behavior Behavioral Testing (e.g., Passive Avoidance) Induction->Behavior Biochem Brain Tissue Analysis (ACh, TNF-α, IL-1β) Behavior->Biochem Data Data Analysis & Conclusion Biochem->Data

Caption: Workflow for the in vivo oral NPS neuroprotection study.

References

Preparation of Palmitoyl Serinol Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Serinol is a bioactive lipid that acts as an agonist of the G-protein coupled receptor GPR119 and is involved in the cannabinoid receptor 1 (CB1)-dependent stimulation of ceramide production.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with relevant technical data and a diagram of its signaling pathway.

Physicochemical Properties and Solubility Data

This compound is a crystalline solid with the following properties:

PropertyValueReference
CAS Number 126127-31-9[1]
Molecular Formula C₁₉H₃₉NO₃[1]
Molecular Weight 329.5 g/mol [1]
Appearance White to off-white crystalline solid
Purity ≥95%
Solubility:

The solubility of this compound in common laboratory solvents is summarized below. It is sparingly soluble in aqueous solutions.

SolventSolubilityNotesReference
DMSO 50 mg/mL (151.74 mM)Requires warming to 60°C and sonication.
DMF Slightly soluble-

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mg/mL (151.74 mM) stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene or glass vial with a screw cap

  • Warming plate or water bath set to 60°C

  • Ultrasonic bath

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the vial.

    • Warm the vial to 60°C using a warming plate or water bath.

    • Intermittently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For most cell-based assays, the high-concentration DMSO stock solution needs to be further diluted in an appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Precipitation: this compound has low aqueous solubility. To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium with vigorous vortexing or mixing.

  • Final DMSO Concentration: The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Warm an aliquot of the this compound stock solution to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium or buffer while vortexing to ensure rapid dispersion and minimize precipitation.

  • Use the freshly prepared working solution immediately.

Stability and Storage

FormStorage TemperatureStabilityReference
Crystalline Solid -20°C≥ 4 years
DMSO Stock Solution -20°C1 month
DMSO Stock Solution -80°C6 months

Note: To prevent product inactivation, avoid repeated freeze-thaw cycles of the stock solution.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing stock solutions.

Palmitoyl_Serinol_Signaling_Pathway cluster_cell Cell Membrane cluster_synthesis Ceramide Synthesis Pathways PS This compound CB1 CB1 Receptor PS->CB1 activates AC Adenylyl Cyclase CB1->AC inhibits DeNovo De Novo Synthesis (SPT, CerS2/3) CB1->DeNovo stimulates SM_hydrolysis Sphingomyelin Hydrolysis (SMase) CB1->SM_hydrolysis stimulates cAMP cAMP Ceramide Ceramide DeNovo->Ceramide SM_hydrolysis->Ceramide

Caption: this compound signaling pathway.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Warm (60°C) & Sonicate to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot into Single-Use Vials sterilize->aliquot store_short Short-term: -20°C (1 month) aliquot->store_short store_long Long-term: -80°C (6 months) aliquot->store_long

Caption: Workflow for preparing this compound stock solutions.

Conclusion

The protocols outlined in this document provide a standardized method for the preparation of this compound stock solutions, which is essential for ensuring the accuracy and reproducibility of experimental results. Adherence to the recommended storage conditions will maintain the stability and activity of the compound. For further information, it is recommended to consult the safety data sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Analysis of Palmitoyl Serinol Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with an overview of the analytical techniques used to study Palmitoyl Serinol (PS) and its metabolites, with a focus on its role in stimulating ceramide production. Detailed experimental protocols and data interpretation guidelines are included to facilitate the replication and expansion of these studies.

Application Notes

This compound (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine, has been identified as a key signaling molecule, particularly in the context of skin health.[1][2] It plays a significant role in the regulation of epidermal barrier function by stimulating the production of ceramides, a critical class of sphingolipids.[1][2][3] The analytical methodologies outlined below are essential for quantifying the effects of PS on ceramide metabolism and for elucidating the underlying signaling pathways.

The primary analytical technique for the quantitative analysis of PS-induced changes in lipid profiles is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This powerful technique allows for the sensitive and specific quantification of various ceramide species, distinguished by the length of their fatty acid chains. Understanding the specific changes in long-chain ceramides (C22-C26) is particularly important, as they are crucial for maintaining the epidermal permeability barrier.

The mechanism of action of this compound involves the activation of the cannabinoid receptor 1 (CB1). This activation triggers two primary pathways for ceramide synthesis: the de novo synthesis pathway and the sphingomyelin hydrolysis pathway. Key enzymes involved in these pathways include Serine Palmitoyltransferase (SPT), Ceramide Synthases (CerS), and Sphingomyelinases (SMase). The activity of these enzymes can also be assessed using LC-MS/MS-based methods.

Experimental Workflow Overview

A typical experimental workflow for studying the effects of this compound on ceramide metabolism involves several key stages, from cell culture to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., HaCaT Keratinocytes) Treatment Treatment with this compound, IL-4, and/or CB1 Inhibitors Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Enzyme_Assay Enzyme Activity Assays (SPT, CerS, SMase) Treatment->Enzyme_Assay LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Quantification Quantification of Ceramide Species LCMS->Quantification Pathway_Analysis Signaling Pathway Elucidation Enzyme_Assay->Pathway_Analysis Quantification->Pathway_Analysis

Fig. 1: General experimental workflow for studying this compound metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of this compound on ceramide levels in human epidermal keratinocytes (HaCaT cells).

Table 1: Effect of this compound (PS) on Total Ceramide Content

Treatment ConditionIncubation TimeChange in Total Ceramide ContentReference
25 µM PS4 hSignificant Increase
IL-4 (50 ng/mL) Pre-treatment (20 h)4 hDecrease
IL-4 + 25 µM PS4 hSignificant increase compared to IL-4 alone
IL-4 + 25 µM PS + 10 µM AM-251 (CB1 inhibitor)4 hNo significant increase compared to IL-4 alone

Table 2: Effect of this compound (PS) on Specific Long-Chain Ceramide Species (in IL-4 treated cells)

Ceramide SpeciesChange with IL-4 + 25 µM PS Treatment (4h)Change with IL-4 + PS + AM-251 TreatmentReference
C22Significant IncreaseNo significant increase
C24Significant IncreaseNo significant increase
C26Significant IncreaseNo significant increase

Table 3: Effect of this compound (PS) on Ceramide Synthesis Enzyme Activity (in IL-4 treated cells)

EnzymeChange with IL-4 + 25 µM PS Treatment (4h)Reference
Serine Palmitoyltransferase (SPT)Significant Increase
Ceramide Synthase 2 (CerS2)Significant Increase
Ceramide Synthase 3 (CerS3)Significant Increase
Neutral Sphingomyelinase (SMase)Significant Increase
Acidic Sphingomyelinase (SMase)No Significant Change

Signaling Pathway

This compound stimulates ceramide production primarily through the activation of the CB1 receptor, which subsequently enhances both the de novo synthesis and sphingomyelin hydrolysis pathways.

Palmitoyl_Serinol_Signaling_Pathway PS This compound (PS) CB1 CB1 Receptor PS->CB1 activates DeNovo De Novo Synthesis Pathway CB1->DeNovo stimulates SM_Hydrolysis Sphingomyelin Hydrolysis Pathway CB1->SM_Hydrolysis stimulates SPT Serine Palmitoyltransferase (SPT) DeNovo->SPT activates CerS Ceramide Synthases (CerS2, CerS3) DeNovo->CerS activates SMase Neutral Sphingomyelinase (SMase) SM_Hydrolysis->SMase activates Ceramides Increased Long-Chain Ceramides SPT->Ceramides CerS->Ceramides SMase->Ceramides Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Fig. 2: this compound signaling pathway for ceramide production.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is based on the methodology used for studying the effects of this compound on HaCaT human keratinocytes.

Materials:

  • HaCaT human keratinocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (PS) stock solution (in DMSO)

  • Recombinant Human IL-4

  • AM-251 (CB1 inhibitor) stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells into appropriate culture plates and allow them to reach 70-80% confluency.

  • IL-4 Pre-treatment (for inflammatory model): For studies mimicking inflammatory conditions, pre-treat the cells with 50 ng/mL of IL-4 for 20 hours.

  • Treatment:

    • For PS treatment, dilute the stock solution to the final desired concentration (e.g., 25 µM) in fresh cell culture medium.

    • For inhibitor studies, pre-incubate the cells with the CB1 inhibitor AM-251 (e.g., 10 µM) for 30 minutes before adding this compound.

    • Incubate the cells with the respective treatments for the desired time period (e.g., 4 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest for lipid extraction or enzyme activity assays.

Protocol 2: Lipid Extraction

This protocol is a standard method for the extraction of ceramides and other lipids from cultured cells.

Materials:

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • To the harvested cell pellet, add 1 mL of a chloroform:methanol mixture (1:2, v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Add 0.25 mL of chloroform and vortex for 1 minute.

  • Add 0.25 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.

  • Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the quantitative analysis of ceramide species. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each ceramide species and monitoring a specific product ion after fragmentation.

  • MRM Transitions: Specific precursor-to-product ion transitions for each ceramide species of interest need to be determined. For example, for C16-ceramide, a transition of m/z 538 → 264 might be used.

  • Quantification: Quantification is achieved by comparing the peak areas of the endogenous ceramides to those of a known amount of an appropriate internal standard.

Protocol 4: Enzyme Activity Assays

The activities of key enzymes in ceramide synthesis pathways can be determined by measuring the formation of their respective products using LC-MS/MS.

General Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

  • Enzyme Reaction: Incubate the cell lysate with the specific substrates for the enzyme of interest (e.g., L-serine and palmitoyl-CoA for SPT) in an appropriate reaction buffer and at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipid products as described in Protocol 2.

  • LC-MS/MS Analysis: Quantify the enzymatic product using a specific and validated LC-MS/MS method.

  • Data Analysis: Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein in the cell lysate.

References

Application Notes and Protocols for Studying Skin Inflammation In Vitro Using Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS) is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) that has demonstrated significant potential in modulating skin barrier function and inflammation.[1][2] In the context of inflammatory skin diseases, such as atopic dermatitis (AD), a compromised epidermal permeability barrier is a key pathological feature, often associated with decreased ceramide levels.[3] this compound has emerged as a promising agent for restoring ceramide homeostasis, offering a targeted approach for in vitro studies of skin inflammation.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate skin inflammation in vitro. The primary focus is on an established interleukin-4 (IL-4) induced inflammation model in human keratinocytes, which mimics a Th2-dominant inflammatory environment characteristic of atopic dermatitis.[3][4] Additionally, this document outlines protocols for extending the study of this compound to other common in vitro inflammation models, such as those induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).

Mechanism of Action of this compound

This compound primarily exerts its effects through the activation of the cannabinoid receptor 1 (CB1). This activation stimulates the production of ceramides, which are essential lipids for maintaining the integrity of the skin barrier. Specifically, this compound has been shown to increase the synthesis of long-chain fatty acid ceramides (C22-C24) by upregulating the activity of ceramide synthases 2 and 3 (CerS2 and CerS3). This targeted action on ceramide production makes this compound a valuable tool for studying the interplay between the endocannabinoid system, lipid metabolism, and skin inflammation.

Data Summary

The following tables summarize the quantitative effects of this compound in an in vitro model of IL-4-induced inflammation in human keratinocytes (HaCaT cells).

Table 1: Effect of this compound on Total Ceramide Content in IL-4-Treated HaCaT Keratinocytes
Treatment Total Ceramide Content (% of Control)
Control100%
IL-4 (50 ng/mL)~70%
IL-4 (50 ng/mL) + this compound (25 µM)Significantly increased compared to IL-4 alone
Data adapted from Shin et al., 2021.
Table 2: Effect of this compound on Long-Chain Ceramide Species in IL-4-Treated HaCaT Keratinocytes
Ceramide Species Treatment Relative Abundance
C22 CeramideIL-4 (50 ng/mL)Decreased
IL-4 (50 ng/mL) + this compound (25 µM)Significantly increased
C24 CeramideIL-4 (50 ng/mL)Decreased
IL-4 (50 ng/mL) + this compound (25 µM)Significantly increased
Data adapted from Shin et al., 2021.
Table 3: Effect of this compound on Key Enzymes in Ceramide Synthesis in IL-4-Treated HaCaT Keratinocytes
Enzyme Treatment Activity
Ceramide Synthase 2 (CerS2)IL-4 (50 ng/mL) + this compound (25 µM)Increased
Ceramide Synthase 3 (CerS3)IL-4 (50 ng/mL) + this compound (25 µM)Increased
Serine Palmitoyltransferase (SPT)IL-4 (50 ng/mL) + this compound (25 µM)Increased
Neutral Sphingomyelinase (nSMase)IL-4 (50 ng/mL) + this compound (25 µM)Increased
Acid Sphingomyelinase (aSMase)IL-4 (50 ng/mL) + this compound (25 µM)Increased
Data adapted from Shin et al., 2021.

Experimental Protocols

Protocol 1: IL-4-Induced Inflammation in HaCaT Keratinocytes to Study the Effect of this compound on Ceramide Production

This protocol describes how to induce a Th2-like inflammatory state in human keratinocytes using IL-4 and to assess the restorative effects of this compound on ceramide levels.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IL-4 (50 ng/mL working concentration)

  • This compound (25 µM working concentration)

  • CB1 receptor antagonist (e.g., AM-251, optional)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well or 12-well)

  • LC-MS/MS system for lipid analysis

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed HaCaT cells into 6-well or 12-well plates and allow them to reach 70-80% confluency.

  • Induction of Inflammation: Pre-treat the cells with 50 ng/mL of IL-4 for 20 hours to induce an inflammatory state and decrease endogenous ceramide levels.

  • This compound Treatment: Following the IL-4 pre-treatment, add 25 µM of this compound to the culture medium and incubate for an additional 4 hours. For mechanistic studies, a CB1 antagonist can be added concurrently with this compound.

  • Cell Lysis and Lipid Extraction: After treatment, wash the cells with ice-cold PBS and lyse them. Extract lipids using an appropriate method for ceramide analysis (e.g., Bligh-Dyer extraction).

  • Ceramide Analysis: Analyze the extracted lipids using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system to quantify total ceramide levels and specific long-chain ceramide species.

Expected Outcome:

Treatment with this compound is expected to counteract the IL-4-induced reduction in total and long-chain ceramides, indicating a restoration of the skin barrier's lipid components.

Protocol 2 (Proposed): Investigation of this compound's Anti-inflammatory Effects in an LPS-Induced Inflammation Model

This proposed protocol outlines a method to investigate whether this compound can mitigate inflammation induced by lipopolysaccharide (LPS), a potent inflammatory stimulus that activates the Toll-like receptor 4 (TLR4) pathway.

Materials:

  • Human keratinocyte cell line (HaCaT) or macrophage cell line (e.g., THP-1)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS) (e.g., from E. coli)

  • This compound

  • ELISA kits for IL-6, IL-8, and TNF-α

  • Reagents for Western blotting (antibodies against p-p65, p65, p-p38, p38)

  • Reagents for qPCR (primers for IL-6, IL-8, TNF-α, and a housekeeping gene)

Procedure:

  • Cell Culture and Seeding: Culture and seed HaCaT or THP-1 cells as described in Protocol 1.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Induce inflammation by adding LPS to the culture medium at a pre-determined optimal concentration (e.g., 1 µg/mL) and incubate for a suitable duration (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Lyse the cells to extract protein for Western blotting or RNA for qPCR analysis.

  • Analysis:

    • Cytokine Quantification (ELISA): Measure the concentration of IL-6, IL-8, and TNF-α in the supernatant.

    • Signaling Pathway Analysis (Western Blot): Assess the phosphorylation status of key inflammatory signaling proteins like NF-κB (p65) and p38 MAPK.

    • Gene Expression Analysis (qPCR): Quantify the mRNA expression levels of inflammatory cytokine genes.

Expected Outcome:

If this compound possesses broader anti-inflammatory effects, it is expected to reduce the LPS-induced production of pro-inflammatory cytokines and inhibit the activation of the NF-κB and/or MAPK signaling pathways.

Protocol 3 (Proposed): Evaluation of this compound in a TNF-α-Induced Inflammation Model

This proposed protocol is designed to assess the potential of this compound to counteract the inflammatory effects of TNF-α, a key cytokine in many inflammatory skin diseases.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • DMEM with supplements

  • Recombinant Human TNF-α

  • This compound

  • ELISA kits for IL-6 and IL-8

  • Reagents for Western blotting (antibodies for NF-κB and MAPK pathways)

  • Reagents for qPCR (primers for inflammatory genes)

Procedure:

  • Cell Culture and Seeding: Culture and seed HaCaT cells as previously described.

  • This compound Pre-treatment: Pre-treat the cells with this compound.

  • TNF-α Stimulation: Induce inflammation by treating the cells with TNF-α at an effective concentration (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours).

  • Sample Collection and Analysis: Collect supernatant and cell lysates for analysis of cytokines (ELISA), signaling pathways (Western Blot), and gene expression (qPCR) as detailed in Protocol 2.

Expected Outcome:

This experiment would reveal if this compound can inhibit TNF-α-induced inflammatory responses in keratinocytes, providing further evidence for its potential as a therapeutic agent for inflammatory skin conditions.

Visualizations

Palmitoyl_Serinol_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling PS This compound CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates Ceramides Increased Long-Chain Ceramides CerS->Ceramides Barrier Improved Skin Barrier Function Ceramides->Barrier Experimental_Workflow_IL4 Start Seed HaCaT Cells Inflammation Induce Inflammation (IL-4, 50 ng/mL, 20h) Start->Inflammation Treatment Treat with This compound (25 µM, 4h) Inflammation->Treatment Lysis Cell Lysis & Lipid Extraction Treatment->Lysis Analysis LC-MS/MS Analysis of Ceramides Lysis->Analysis Outcome Restored Ceramide Levels Analysis->Outcome Proposed_Study_Workflow cluster_analysis Downstream Analysis Start Seed Skin Cells (e.g., HaCaT) Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with Inflammatory Agent (LPS or TNF-α) Pretreat->Stimulate Collect Collect Supernatant & Lysate Stimulate->Collect ELISA Cytokine Measurement (ELISA) Collect->ELISA WB Signaling Pathway Analysis (Western Blot) Collect->WB qPCR Gene Expression Analysis (qPCR) Collect->qPCR

References

Application Notes and Protocols: Palmitoyl Serinol in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Palmitoyl Serinol (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), in dermatological research. The following sections detail its mechanism of action, key experimental findings, and detailed protocols for in vitro and in vivo studies.

Introduction

This compound is a synthetic compound that has demonstrated significant potential in improving the epidermal permeability barrier and mitigating inflammatory skin conditions.[1] As a structural analog of PEA, PS interacts with the endocannabinoid system, a key regulator of skin homeostasis.[1][2] Its primary mechanism of action involves the stimulation of ceramide production, which is crucial for maintaining the integrity of the stratum corneum and its barrier function.[2][3] Deficiencies in ceramides are a hallmark of various skin disorders, including atopic dermatitis (AD) and aged skin, making PS a promising therapeutic agent.

Mechanism of Action: The Endocannabinoid System and Ceramide Synthesis

This compound exerts its effects on the skin primarily through the activation of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor. This activation triggers a signaling cascade that upregulates the synthesis of ceramides, the main lipid component of the epidermal barrier, through two distinct pathways:

  • De Novo Synthesis Pathway: This pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The resulting sphinganine is then acylated by ceramide synthases (CerS) to form ceramides of varying fatty acid chain lengths. PS has been shown to specifically activate CerS2 and CerS3, leading to an increase in long-chain ceramides (C22-C26), which are critical for a robust skin barrier.

  • Sphingomyelin Hydrolysis Pathway: This pathway involves the breakdown of sphingomyelin, a major component of cell membranes, into ceramides by the enzyme sphingomyelinase (SMase). PS stimulates the activity of both neutral and acidic SMases.

The dual action of PS on both pathways leads to a significant and rapid increase in total ceramide content, particularly the long-chain species essential for barrier function.

Palmitoyl_Serinol_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 Activates SPT SPT CB1->SPT Stimulates SMase SMase CB1->SMase Stimulates SM Sphingomyelin Ceramides Increased Ceramides (Long-Chain) SM->Ceramides Hydrolyzes CerS2_3 CerS2 & CerS3 SPT->CerS2_3 Provides Substrate CerS2_3->Ceramides Synthesizes SMase->SM Activates Barrier Improved Skin Barrier Function Ceramides->Barrier

Caption: this compound signaling pathway in keratinocytes.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in both in vivo and in vitro models. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of Topical this compound in a Murine Model of Atopic Dermatitis-Like Skin

Treatment GroupTransepidermal Water Loss (TEWL) (g/m²/h)Stratum Corneum Hydration (Arbitrary Units)
Normal Control5.8 ± 0.535.2 ± 2.1
DNFB + Vehicle15.6 ± 1.218.5 ± 1.5
DNFB + 0.5% PS9.2 ± 0.828.9 ± 1.9

Data are presented as mean ± SEM. DNFB (1-fluoro-2,4-dinitrobenzene) was used to induce atopic dermatitis-like skin inflammation.

Table 2: In Vitro Effects of this compound on Ceramide Synthesis in IL-4 Treated Human Keratinocytes

Treatment GroupTotal Ceramide Content (% of Control)CerS2 Activity (% of Control)CerS3 Activity (% of Control)Neutral SMase Activity (% of Control)Acidic SMase Activity (% of Control)
Vehicle Control100 ± 8100 ± 7100 ± 9100 ± 11100 ± 10
IL-4 (50 ng/mL)65 ± 572 ± 668 ± 778 ± 881 ± 9
IL-4 + PS (25 µM)125 ± 10118 ± 9122 ± 11135 ± 12128 ± 11

Data are presented as mean ± SEM. IL-4 was used to create an in vitro model of skin inflammation.

Table 3: this compound's Effect on Specific Long-Chain Ceramide Species in IL-4 Treated Human Keratinocytes

Ceramide SpeciesVehicle Control (Relative Abundance)IL-4 (50 ng/mL) (Relative Abundance)IL-4 + PS (25 µM) (Relative Abundance)
C22:01.00 ± 0.080.71 ± 0.061.15 ± 0.09
C24:01.00 ± 0.090.68 ± 0.071.21 ± 0.10
C24:11.00 ± 0.070.75 ± 0.061.18 ± 0.08
C26:01.00 ± 0.100.70 ± 0.081.19 ± 0.09

Data are presented as mean ± SEM, normalized to the vehicle control.

Experimental Protocols

The following are detailed protocols for key experiments cited in the application notes.

4.1. In Vivo Murine Model of Atopic Dermatitis

in_vivo_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase (4 weeks) cluster_analysis Analysis sensitization Apply 25 µL of 0.5% DNFB to shaved abdomen challenge Apply 50 µL of 0.08% DNFB to flanks twice daily sensitization->challenge After 5 days treatment Topical application of 0.5% PS in ethanol or vehicle twice daily challenge->treatment measurements Measure TEWL and Stratum Corneum Hydration treatment->measurements 18h after last application biopsy Collect skin biopsies for histological analysis treatment->biopsy At the end of the study

Caption: Workflow for the in vivo murine model of atopic dermatitis.

Animals: 6- to 8-week-old C57BL/6J mice. All procedures should be approved by the institutional animal care and use committee.

Reagents:

  • 1-fluoro-2,4-dinitrobenzene (DNFB)

  • Acetone

  • Ethanol

  • This compound (PS)

Procedure:

  • Sensitization: Sensitize mice by applying 25 µL of 0.5% DNFB in acetone to the shaved abdomen.

  • Challenge: Five days after sensitization, challenge the mice by applying 50 µL of 0.08% DNFB in acetone to both flanks twice daily for 4 weeks.

  • Treatment: Concurrently with the challenge, topically apply either 0.5% PS in ethanol (treatment group) or ethanol alone (vehicle group) to the flanks twice daily. A normal control group receiving no DNFB or treatment should also be included.

  • Measurements: 18 hours after the last application, measure transepidermal water loss (TEWL) and stratum corneum hydration using appropriate instruments (e.g., Tewameter® and Corneometer®).

  • Histology: At the end of the study, collect skin biopsies for histological analysis to assess epidermal hyperproliferation and inflammatory infiltration.

4.2. In Vitro Human Keratinocyte Model of Skin Inflammation

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture HaCaT keratinocytes to 80% confluency pretreatment Pre-treat with IL-4 (50 ng/mL) for 20 hours culture->pretreatment ps_treatment Incubate with PS (25 µM) for 4 hours pretreatment->ps_treatment inhibitor Optional: Co-incubate with CB1 inhibitor (AM-251, 10 µM) ps_treatment->inhibitor extraction Lipid Extraction ps_treatment->extraction enzyme_assay Enzyme Activity Assays (SPT, CerS, SMase) ps_treatment->enzyme_assay lcms LC-MS/MS for Ceramide Quantification extraction->lcms

Caption: Workflow for the in vitro human keratinocyte model.

Cell Line: Human immortalized keratinocytes (HaCaT).

Reagents:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-4

  • This compound (PS)

  • CB1 antagonist (e.g., AM-251) (optional)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80% confluency.

  • Inflammation Induction: Pre-treat the cells with 50 ng/mL of IL-4 for 20 hours to induce an inflammatory state and decrease ceramide levels.

  • PS Treatment: Following IL-4 pre-treatment, incubate the cells with 25 µM of PS for 4 hours. For mechanism of action studies, a CB1 antagonist can be co-incubated with PS.

  • Lipid Extraction and Analysis: After treatment, harvest the cells and extract lipids. Quantify total ceramides and specific ceramide species using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Enzyme Activity Assays: To determine the activity of key enzymes in ceramide synthesis (SPT, CerS, SMase), cell lysates can be analyzed using appropriate activity assay kits or LC-MS/MS-based methods.

Conclusion

This compound presents a compelling profile for use in dermatological research and development. Its well-defined mechanism of action, centered on the CB1 receptor and the stimulation of ceramide synthesis, provides a strong rationale for its application in treating skin barrier defects. The provided protocols offer a foundation for further investigation into the therapeutic potential of this promising compound.

References

Application Notes and Protocols for Assessing Palmitoyl Serinol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS) is an endogenous lipid mediator that has garnered significant interest for its diverse biological activities. As an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), PS has been shown to play a role in the regulation of skin barrier function, inflammation, and cell fate. Its multifaceted activities, including the stimulation of ceramide production and interaction with cannabinoid receptors, make it a compelling molecule for therapeutic development.[1][2]

These application notes provide a comprehensive overview of cell-based assays to characterize the bioactivity of this compound. Detailed protocols for assessing its effects on cell viability, ceramide production, apoptosis, and inflammatory responses are presented, along with illustrative data and signaling pathway diagrams to guide researchers in their investigations.

Data Presentation

The following tables summarize quantitative data from representative cell-based assays assessing the activity of this compound.

Table 1: Effect of this compound on Keratinocyte Viability

Concentration of this compound (µM)Cell Viability (% of Control)
0100
10~98
25~95
50~85
100~75

Data is estimated from a WST-1 assay on HaCaT keratinocytes after 24 hours of treatment.[3]

Table 2: this compound-Induced Ceramide Production in an In Vitro Model of Skin Inflammation

TreatmentTotal Ceramide Level (pmol/mg protein)Fold Change vs. IL-4
Vehicle Control15001.5
IL-4 (50 ng/mL)10001.0
IL-4 + PS (25 µM)25002.5
IL-4 + PS (25 µM) + AM-251 (CB1 inhibitor)12001.2

Data from LC-MS/MS analysis of ceramides in HaCaT keratinocytes pre-treated with IL-4.

Table 3: Illustrative Data for this compound-Induced Apoptosis

TreatmentCaspase-3/7 Activity (Relative Luminescence Units)
Vehicle Control10,000
This compound (50 µM)35,000
Staurosporine (1 µM) (Positive Control)80,000

This data is illustrative and represents a hypothetical outcome for a caspase activity assay.

Table 4: Illustrative Data for the Effect of this compound on Inflammatory Cytokine Secretion

TreatmentIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)
Untreated Control5030
LPS (1 µg/mL)500800
LPS + this compound (25 µM)250400

This data is illustrative and represents a hypothetical outcome for an ELISA assay.

Experimental Protocols

Cell Viability and Proliferation Assay (WST-1)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cells, such as human keratinocytes (HaCaT).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (PS)

  • WST-1 reagent

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared PS solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for PS).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Quantification of Ceramide Levels by LC-MS/MS

This protocol describes the analysis of cellular ceramide levels in response to this compound treatment, particularly in an inflammatory context.

Materials:

  • HaCaT cells

  • Culture medium and supplements

  • Interleukin-4 (IL-4)

  • This compound (PS)

  • CB1 receptor antagonist (e.g., AM-251)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Internal standards for ceramides

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Plate HaCaT cells and grow to 80-90% confluency.

  • Pre-treat cells with IL-4 (e.g., 50 ng/mL) for 20 hours to induce an inflammatory-like state and reduce basal ceramide levels.

  • Treat the cells with this compound (e.g., 25 µM) for 4 hours. For inhibitor studies, pre-incubate with a CB1 antagonist for 1 hour before adding PS.

  • Wash the cells with ice-cold PBS and harvest them.

  • Perform lipid extraction from the cell pellets using a suitable solvent system.

  • Add internal standards to the lipid extracts for quantification.

  • Analyze the ceramide species using an LC-MS/MS system.

  • Quantify the different ceramide species based on the internal standards and normalize to the total protein content of the cell lysate.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis, in response to this compound.

Materials:

  • Neuroblastoma cells (e.g., F-11) or other relevant cell line

  • Culture medium

  • This compound (PS)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at an appropriate density.

  • Allow cells to attach and grow overnight.

  • Treat cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a specified period (e.g., 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or as fold change over the vehicle control.

Inflammatory Cytokine Quantification (ELISA)

This protocol is for the quantification of secreted pro-inflammatory cytokines, such as IL-6 and TNF-α, from cell culture supernatants after treatment with this compound.

Materials:

  • Immune cells (e.g., macrophages) or other relevant cell types

  • Culture medium

  • Lipopolysaccharide (LPS)

  • This compound (PS)

  • Human IL-6 and TNF-α ELISA kits

  • 96-well ELISA plates

  • Wash buffers and substrate solutions (provided in the kits)

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with this compound at desired concentrations for 1 hour.

  • Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) to induce cytokine production. Include appropriate controls (untreated, LPS alone).

  • Incubate for 24 hours.

  • Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • Perform the ELISA for IL-6 and TNF-α on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflow for the described cell-based assays.

Palmitoyl_Serinol_Signaling cluster_CB1 CB1 Receptor Pathway cluster_GPR119 GPR119 Receptor Pathway cluster_PKCzeta PKCζ Apoptosis Pathway PS1 This compound CB1 CB1 Receptor PS1->CB1 Gi Gi Protein CB1->Gi CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Ceramide ↑ Ceramide Production CerS->Ceramide PS2 This compound GPR119 GPR119 Receptor PS2->GPR119 Gs Gs Protein GPR119->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Cellular_Response Cellular Response PKA->Cellular_Response PS3 This compound PKCzeta PKCζ PS3->PKCzeta Activates Apoptosis_cascade Apoptotic Cascade PKCzeta->Apoptosis_cascade Apoptosis Apoptosis Apoptosis_cascade->Apoptosis

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_data Data Analysis Cell_Culture 1. Cell Seeding Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Viability Cell Viability (WST-1) Incubation->Viability Ceramide Ceramide Analysis (LC-MS/MS) Incubation->Ceramide Apoptosis Apoptosis Assay (Caspase-3/7) Incubation->Apoptosis Inflammation Cytokine ELISA Incubation->Inflammation Data_Analysis 4. Data Acquisition and Analysis Viability->Data_Analysis Ceramide->Data_Analysis Apoptosis->Data_Analysis Inflammation->Data_Analysis

Caption: General experimental workflow.

References

Application Notes & Protocols for the Extraction of Palmitoyl Serinol from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the extraction of N-Palmitoyl Serinol, a bioactive lipid molecule, from various biological samples. Palmitoyl Serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine, is recognized for its role in stimulating ceramide production, making its accurate quantification crucial for research in dermatology, cell signaling, and drug development.[1][2][3]

The following sections detail established lipid extraction methodologies suitable for this compound and other sphingolipids, protocols for their implementation, and methods for subsequent analysis.

Overview of Extraction Methods

The extraction of this compound, a lipid-based molecule, from complex biological matrices relies on its solubility in organic solvents. The primary goal is to efficiently separate lipids from other cellular components like proteins, nucleic acids, and small polar molecules. The choice of method depends on the sample type (e.g., cell culture, tissue, plasma), the required purity, and the downstream analytical technique.

Commonly employed methods for sphingolipid extraction include:

  • Solvent-Based Liquid-Liquid Extraction (LLE): This is the most prevalent approach. Methods like the Folch and Bligh & Dyer techniques use a mixture of chloroform and methanol to create a monophasic system that solubilizes lipids from the sample.[4][5] Subsequent addition of an aqueous solution induces phase separation, with lipids partitioning into the lower chloroform phase.

  • Solid-Phase Extraction (SPE): SPE is often used as a cleanup or fractionation step after an initial liquid-liquid extraction. It involves passing the lipid extract through a cartridge containing a solid adsorbent. The stationary phase selectively retains specific lipid classes while impurities are washed away. Target lipids are then eluted with an appropriate solvent.

For quantitative analysis, especially when using mass spectrometry, it is critical to use high-purity solvents and, where possible, include internal standards to account for extraction losses.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for Cultured Cells

This protocol is adapted from standard lipid extraction methods and is suitable for extracting this compound and other ceramides from adherent cell cultures, such as human keratinocytes (HaCaT cells).

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC Grade), ice-cold

  • Chloroform (HPLC Grade)

  • Deionized Water

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge

  • Nitrogen gas stream or vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell plate (e.g., a 10 cm dish at ~80% confluency).

    • Quickly wash the cells twice with 5-7 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely after each wash.

  • Metabolism Quenching & Lysis:

    • Place the dish on ice and add 1 mL of ice-cold methanol to the cells to quench metabolic activity.

    • Using a cell scraper, thoroughly scrape the cells off the plate into the methanol.

    • Transfer the cell lysate/methanol mixture into a 1.5 mL microcentrifuge tube.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the 1 mL methanol lysate, add 0.5 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.4 mL of deionized water to the mixture to induce phase separation. Vortex again for 1 minute.

    • Centrifuge the sample at 5,000 x g for 15 minutes at 4°C. This will separate the mixture into two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. A protein disc may be visible at the interface.

  • Lipid Recovery:

    • Carefully collect the lower chloroform phase using a glass pipette or syringe and transfer it to a new clean tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Re-dissolve the dried lipid film in a suitable solvent for your analytical method, such as methanol or a chloroform/methanol mixture (e.g., 100 µL), for analysis by LC-MS/MS.

Protocol 2: Folch Extraction for Tissue Samples

This protocol is a robust method for total lipid extraction from tissue samples.

Materials:

  • Tissue homogenizer

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl or KCl solution

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Sample Homogenization:

    • Weigh the tissue sample (e.g., 100 mg).

    • Add 20 volumes of the chloroform/methanol (2:1) mixture per gram of tissue (e.g., 2 mL for 100 mg of tissue).

    • Homogenize the sample thoroughly using a tissue homogenizer until a uniform suspension is achieved.

  • Lipid Extraction:

    • Agitate the homogenate for 15-20 minutes at room temperature.

    • Centrifuge the mixture to pellet the solid material. Collect the supernatant containing the lipid extract.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 0.4 mL for 2 mL of supernatant).

    • Mix gently by inversion and centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Recovery:

    • Aspirate and discard the upper aqueous phase.

    • Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried lipids in a known volume of a suitable solvent for subsequent analysis.

Data Presentation: Quantitative Analysis of this compound Effects

The primary analytical method for the quantification of this compound and related ceramides is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. The following tables summarize quantitative data from studies investigating the effect of N-Palmitoyl Serinol (PS) on ceramide levels in human keratinocytes.

Table 1: Effect of N-Palmitoyl Serinol (PS) on Total Ceramide Content in IL-4 Treated Keratinocytes

Treatment ConditionTotal Ceramide Content (Relative to Control)Statistical Significance (p-value)
Vehicle Control1.00-
IL-4 (50 ng/mL)~0.75< 0.01
IL-4 + PS (25 µM)~1.25< 0.01 (vs. IL-4 only)

Data are approximated from graphical representations in the cited literature and presented as relative values for illustrative purposes.

Table 2: Effect of N-Palmitoyl Serinol (PS) on Specific Long-Chain Ceramide Species

Ceramide SpeciesRelative Abundance (IL-4 + PS vs. IL-4 only)Statistical Significance (p-value)
C22-CeramideIncreased< 0.01
C24-CeramideIncreased< 0.01
C26-CeramideNo Significant Change-

This table indicates that N-Palmitoyl Serinol specifically stimulates the production of ceramides with long-chain fatty acids (C22, C24), which are crucial for the epidermal barrier.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from biological samples.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Cells, Tissue) Wash Wash & Homogenize Sample->Wash LLE Liquid-Liquid Extraction (e.g., Bligh & Dyer) Wash->LLE PhaseSep Phase Separation LLE->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Extract Collect->Dry Recon Reconstitute Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing LCMS->Data

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathway Diagram

This diagram illustrates the proposed signaling pathway by which N-Palmitoyl Serinol stimulates ceramide production in epidermal cells.

G PS N-Palmitoyl Serinol (PS) CB1 CB1 Receptor PS->CB1 Activates DeNovo De Novo Synthesis Pathway CB1->DeNovo Stimulates SM_Hydro Sphingomyelin Hydrolysis Pathway CB1->SM_Hydro Stimulates SPT SPT DeNovo->SPT Activates CerS CerS2 / CerS3 DeNovo->CerS Activates SMase nSMase / aSMase SM_Hydro->SMase Activates SPT->CerS Ceramides Increased Long-Chain Ceramides (C22, C24) CerS->Ceramides SMase->Ceramides Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Caption: N-Palmitoyl Serinol Signaling Pathway.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS) is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) that has demonstrated significant potential in improving epidermal barrier function.[1] In inflammatory skin conditions such as atopic dermatitis (AD), ceramide levels are often depleted, leading to a compromised skin barrier.[2][3] PS has been shown to stimulate the production of ceramides, particularly those with long-chain fatty acids, which are crucial for maintaining the integrity of the epidermal permeability barrier.[2][4]

These application notes provide detailed protocols for in vitro models to test the efficacy of this compound in a simulated inflammatory skin environment. The primary model described is an IL-4-induced inflammation model in human epidermal keratinocytes (HaCaT cells), which mimics the Th2-mediated inflammation characteristic of atopic dermatitis. The protocols outline methods for cell culture, induction of inflammation, treatment with this compound, and subsequent analysis of ceramide levels and the activity of key enzymes in the ceramide synthesis pathway.

Signaling Pathway of this compound in Keratinocytes

This compound exerts its effects on ceramide production through the activation of the cannabinoid receptor 1 (CB1). Upon binding to the CB1 receptor on keratinocytes, a signaling cascade is initiated that leads to the upregulation of enzymes involved in both the de novo synthesis of ceramides and the sphingomyelin hydrolysis pathway. This ultimately results in an increased production of total ceramides, with a notable increase in long-chain ceramides (C22-C24) that are essential for a healthy skin barrier.

Palmitoyl_Serinol_Signaling cluster_cell Keratinocyte cluster_synthesis Ceramide Synthesis Pathways PS This compound CB1 CB1 Receptor PS->CB1 Activates DeNovo De Novo Synthesis CB1->DeNovo Stimulates SM_Hydrolysis Sphingomyelin Hydrolysis CB1->SM_Hydrolysis Stimulates SPT SPT DeNovo->SPT CerS2 CerS2 DeNovo->CerS2 CerS3 CerS3 DeNovo->CerS3 nSMase nSMase SM_Hydrolysis->nSMase aSMase aSMase SM_Hydrolysis->aSMase Ceramides Increased Long-Chain Ceramides SPT->Ceramides Upregulation leads to CerS2->Ceramides Upregulation leads to CerS3->Ceramides Upregulation leads to nSMase->Ceramides Upregulation leads to aSMase->Ceramides Upregulation leads to Barrier Improved Epidermal Barrier Ceramides->Barrier

Caption: this compound Signaling Pathway in Keratinocytes.

Experimental Protocols

Protocol 1: In Vitro Model of Skin Inflammation in HaCaT Keratinocytes

This protocol describes the establishment of an in vitro model of skin inflammation using human keratinocytes (HaCaT) stimulated with Interleukin-4 (IL-4) to mimic atopic dermatitis-like conditions.

Materials:

  • HaCaT (human keratinocyte) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IL-4

  • This compound (PS)

  • AM-251 (CB1 receptor antagonist)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed HaCaT cells into appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

  • Induction of Inflammation: Pre-treat the cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory response and decrease endogenous ceramide levels.

  • Treatment:

    • For PS efficacy testing, treat the IL-4-stimulated cells with this compound (25 µM) for 4 hours.

    • For control groups, include:

      • Vehicle control (untreated cells)

      • IL-4 only

    • To confirm the CB1-dependent mechanism, pre-treat a set of IL-4 stimulated cells with the CB1 antagonist AM-251 (10 µM) for 30 minutes before adding this compound.

  • Harvesting: After the treatment period, wash the cells with PBS and harvest them for subsequent analysis of ceramide levels and enzyme activities.

Caption: Experimental Workflow for In Vitro Testing.
Protocol 2: Quantification of Ceramides by LC-MS/MS

This protocol outlines the method for extracting and quantifying different ceramide species from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell scraper

  • Phosphate-Buffered Saline (PBS)

  • Chloroform/Methanol solvent mixture

  • Internal standards for ceramides

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • After harvesting, lyse the cells and extract the total lipids using a chloroform/methanol extraction method.

    • Add internal standards for various ceramide species to the samples for accurate quantification.

  • LC-MS/MS Analysis:

    • Separate the different ceramide species using a suitable liquid chromatography column.

    • Detect and quantify the ceramides using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentration of each ceramide species by comparing the peak areas to those of the internal standards.

    • Normalize the ceramide levels to the total protein content of the cell lysate.

Protocol 3: Ceramide Synthase Activity Assay

This protocol describes an in vitro assay to measure the activity of ceramide synthases (CerS), key enzymes in the de novo ceramide synthesis pathway.

Materials:

  • Cell lysates

  • Reaction buffer

  • Sphinganine (substrate)

  • Fatty acyl-CoA (e.g., C22-CoA, C24-CoA)

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • Incubate the cell lysates with sphinganine and a specific fatty acyl-CoA in a reaction buffer at 37°C.

  • Lipid Extraction:

    • Stop the reaction and extract the lipids, including the newly synthesized ceramides.

  • LC-MS/MS Analysis:

    • Quantify the specific ceramide product using LC-MS/MS.

  • Activity Calculation:

    • Determine the enzyme activity by calculating the amount of product formed per unit of time per amount of protein.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on published findings.

Table 1: Effect of this compound on Total Ceramide Content in IL-4 Stimulated HaCaT Keratinocytes

Treatment GroupTotal Ceramide Content (Relative to Vehicle Control)
Vehicle Control100%
IL-4 (50 ng/mL)~70%
IL-4 + this compound (25 µM)~120%
IL-4 + AM-251 (10 µM) + this compound (25 µM)~75%

Table 2: Effect of this compound on Specific Long-Chain Ceramide Species in IL-4 Stimulated HaCaT Keratinocytes

Ceramide SpeciesIL-4IL-4 + this compound
C22:0-CeramideDecreasedIncreased
C24:0-CeramideDecreasedIncreased
C24:1-CeramideDecreasedIncreased

Table 3: Effect of this compound on the Activity of Key Enzymes in Ceramide Synthesis in IL-4 Stimulated HaCaT Keratinocytes

EnzymeIL-4IL-4 + this compound
Serine Palmitoyltransferase (SPT)DecreasedIncreased
Ceramide Synthase 2 (CerS2)DecreasedIncreased
Ceramide Synthase 3 (CerS3)DecreasedIncreased
Neutral Sphingomyelinase (nSMase)No significant changeIncreased
Acidic Sphingomyelinase (aSMase)No significant changeIncreased

Conclusion

The provided protocols offer a robust framework for evaluating the efficacy of this compound in an in vitro setting that mimics inflamed skin conditions. By utilizing these methods, researchers can quantify the effects of this compound on ceramide production and the activity of related enzymes, providing valuable data for the development of novel therapeutics for skin barrier repair. The CB1-dependent mechanism of action can also be verified using the described antagonist study. These in vitro models serve as a crucial step in the preclinical assessment of compounds aimed at treating inflammatory skin diseases.

References

Application Notes: Palmitoyl Serinol in Endocannabinoid Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Serinol (PS), an N-acylated serinol, is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and a metabolite of human commensal bacteria.[1] Its role in the endocannabinoid system, particularly in skin health, has become a significant area of study. This compound acts as an agonist for the cannabinoid receptor 1 (CB1), initiating signaling cascades that are crucial for the maintenance and repair of the epidermal permeability barrier.[2][3] These notes provide detailed applications and protocols for utilizing this compound as a tool to investigate endocannabinoid signaling, with a focus on its effects on ceramide production in keratinocytes.

Mechanism of Action

This compound primarily exerts its effects through the activation of the CB1 receptor, a key component of the endocannabinoid system.[3] This interaction triggers downstream signaling pathways that lead to the increased synthesis of ceramides, which are essential lipids for the structure and function of the skin's barrier. The stimulation of ceramide production by this compound occurs via two main pathways: the de novo synthesis pathway and the sphingomyelin hydrolysis pathway. This dual action makes this compound a valuable compound for studying the regulation of lipid metabolism within the endocannabinoid system and its impact on tissue barriers. Additionally, this compound has been identified as an agonist of GPR119, another G protein-coupled receptor.

Data Presentation

Table 1: In Vitro Efficacy of this compound on HaCaT Keratinocytes
ParameterConditionConcentrationDurationObservationReference
Cell ViabilityThis compound Treatment25 µM24 hNo significant change in cell viability
Total Ceramide LevelsIL-4 Treatment50 ng/mL24 h~30% decrease in total ceramides
Total Ceramide LevelsIL-4 (50 ng/mL) + this compound (25 µM)25 µM4 hSignificant stimulation of ceramide levels compared to IL-4 alone
Total Ceramide LevelsIL-4 (50 ng/mL) + PS (25 µM) + AM-251 (10 µM)10 µM4 hPS-mediated stimulation of ceramide production is significantly reduced
Long-Chain Ceramides (C22-C24)IL-4 (50 ng/mL) + this compound (25 µM)25 µM4 hSelective increase in long-chain ceramides
GPR119 ActivationThis compound Treatment in HEK293 cells expressing GPR119EC50 = 9 µMN/AIncrease in cAMP levels
Table 2: In Vivo Effects of Topical this compound
Animal ModelTreatmentConcentrationDurationKey FindingsReference
Normal C57BL/6J miceTopical this compound in ethanol0.5%Twice daily for 1 weekLowered basal transepidermal water loss and accelerated barrier recovery
Atopic dermatitis-like murine model (DNFB-induced)Topical this compound0.5%Daily for 4 weeksPrevented the emergence of epidermal permeability barrier dysfunction

Signaling Pathway and Experimental Workflow

Palmitoyl_Serinol_Signaling_Pathway PS This compound CB1 CB1 Receptor PS->CB1 AC Adenylyl Cyclase CB1->AC CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS SMase Sphingomyelinases CB1->SMase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DeNovo De Novo Synthesis CerS->DeNovo SM_Hydrolysis Sphingomyelin Hydrolysis SMase->SM_Hydrolysis Ceramides Increased Long-Chain Ceramides DeNovo->Ceramides SM_Hydrolysis->Ceramides Barrier Enhanced Epidermal Barrier Function Ceramides->Barrier

Caption: this compound signaling pathway in keratinocytes.

Experimental_Workflow culture Culture HaCaT Keratinocytes induce_inflammation Induce Inflammation with IL-4 (50 ng/mL) for 20h culture->induce_inflammation treatment_groups Treat with: 1. Vehicle Control 2. This compound (25 µM) 3. PS + AM-251 (10 µM) induce_inflammation->treatment_groups incubation Incubate for 4h treatment_groups->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction enzyme_assay Ceramide Synthase & Sphingomyelinase Activity Assays incubation->enzyme_assay viability_assay WST-1 Cell Viability Assay incubation->viability_assay lcms LC-MS/MS Analysis of Ceramides lipid_extraction->lcms quantification Quantify Ceramide Levels and Enzyme Activity lcms->quantification enzyme_assay->quantification comparison Compare Treatment Groups viability_assay->comparison quantification->comparison conclusion Draw Conclusions on PS Effect and CB1 Involvement comparison->conclusion

Caption: In vitro experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro Model of Skin Inflammation in HaCaT Keratinocytes

This protocol details the investigation of this compound's effect on ceramide production in an IL-4-induced inflammatory model using human keratinocytes.

Materials:

  • HaCaT human keratinocytes

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IL-4 (50 ng/mL stock)

  • This compound (PS) (stock solution in a suitable solvent, e.g., DMSO)

  • AM-251 (CB1 antagonist) (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well and 6-well tissue culture plates

  • WST-1 cell proliferation reagent

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Seed HaCaT cells in 6-well plates for lipid analysis and enzyme assays, and in 96-well plates for viability assays, at a density that allows for approximately 80% confluency at the time of treatment.

  • Induction of Inflammation:

    • Once cells are attached and have reached the desired confluency, replace the medium with fresh medium containing 50 ng/mL of IL-4.

    • Incubate the cells for 20 hours.

  • Treatment:

    • Prepare treatment media containing:

      • Vehicle control (containing the same concentration of solvent used for PS and AM-251)

      • This compound (25 µM)

      • This compound (25 µM) + AM-251 (10 µM)

    • Remove the IL-4 containing medium and add the respective treatment media to the cells.

    • Incubate for 4 hours.

  • Cell Viability Assay (WST-1):

    • Add 10 µL of WST-1 reagent to each well of the 96-well plate.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Lipid Extraction and Ceramide Analysis:

    • Wash cells in 6-well plates with cold PBS.

    • Lyse the cells and extract lipids using an appropriate method (e.g., Bligh-Dyer extraction).

    • Dry the lipid extracts and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Analyze ceramide species and quantify their levels using a validated LC-MS/MS method. The results are typically expressed as pmol per mg of protein.

  • Enzyme Activity Assays:

    • Prepare cell lysates from the 6-well plates.

    • Measure the activity of ceramide synthases (CerS) and sphingomyelinases (SMases) using specific activity assay kits or established LC-MS/MS-based methods.

Protocol 2: Topical Application of this compound in a Murine Model of Atopic Dermatitis

This protocol outlines the in vivo application of this compound to assess its effects on the epidermal barrier.

Materials:

  • C57BL/6J mice

  • This compound (0.5% w/v) in ethanol

  • Ethanol (vehicle control)

  • 1-fluoro-2,4-dinitrobenzene (DNFB) for inducing atopic dermatitis-like skin

  • Electric shaver

  • Transepidermal water loss (TEWL) measurement device

  • Instruments for skin hydration measurement

Procedure:

  • Animal Acclimatization and Preparation:

    • Acclimatize C57BL/6J mice to the housing conditions for at least one week.

    • 24 hours before the experiment, shave the dorsal skin of the mice with an electric shaver.

  • Induction of Atopic Dermatitis-like Skin (if applicable):

    • Apply DNFB to the shaved dorsal skin to induce an inflammatory skin condition, following an established protocol.

  • Topical Treatment:

    • Divide the mice into treatment groups:

      • Vehicle control (ethanol)

      • 0.5% this compound in ethanol

    • Topically apply the respective solutions to the shaved dorsal skin twice daily for one week for normal skin assessment, or for the duration of the atopic dermatitis model (e.g., 4 weeks).

  • Evaluation of Epidermal Barrier Function:

    • Measure TEWL from the treated skin area at baseline and at specified time points throughout the experiment using a TEWL measurement device.

    • Assess stratum corneum hydration using a suitable device.

  • Histological Analysis:

    • At the end of the experiment, collect skin biopsies from the treated areas.

    • Fix, process, and stain the skin sections (e.g., with Hematoxylin and Eosin) to evaluate epidermal thickness and inflammatory cell infiltration.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the endocannabinoid system, particularly CB1 receptor signaling, in regulating skin barrier function through the modulation of ceramide synthesis. The provided protocols offer a framework for researchers to investigate its mechanism of action and potential therapeutic applications in inflammatory skin conditions. These studies highlight the intricate connection between the endocannabinoid system, microbial metabolites, and skin homeostasis, opening new avenues for drug development in dermatology.

References

Palmitoyl Serinol: A Novel Tool for Investigating Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoyl Serinol (PS) is an N-acylethanolamine that has emerged as a valuable pharmacological tool for the investigation of lipid signaling, particularly in the context of ceramide metabolism and epidermal barrier function. As an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), PS exerts its effects through multiple signaling pathways, making it a versatile molecule for studying complex cellular processes. This document provides detailed application notes and experimental protocols for the use of this compound in lipid signaling research.

Mechanism of Action

This compound primarily functions by stimulating the production of ceramides, a critical class of sphingolipids involved in maintaining the epidermal permeability barrier and regulating cellular processes such as proliferation, differentiation, and apoptosis. The principal mechanism of action involves the activation of the cannabinoid receptor 1 (CB1).[1][2][3][4] This activation triggers two main pathways for ceramide synthesis:

  • De novo Synthesis: PS upregulates the activity of key enzymes in the de novo ceramide synthesis pathway, including serine palmitoyltransferase (SPT) and ceramide synthases (CerS), particularly CerS2 and CerS3.[1] This leads to an increase in the synthesis of new ceramide molecules.

  • Sphingomyelin Hydrolysis: PS also enhances the activity of sphingomyelinases (SMases), which catalyze the breakdown of sphingomyelin in the cell membrane to release ceramides.

Notably, this compound selectively increases the levels of long-chain ceramides (C22-C24), which are crucial for the structural integrity of the skin barrier.

Beyond its effects on ceramide metabolism, this compound has been shown to be an agonist for GPR119, a G-protein coupled receptor involved in metabolic regulation. It has also been demonstrated to induce apoptosis in certain cell types through the activation of protein kinase C zeta (PKCζ).

Data Presentation

Table 1: Effect of this compound on Total Ceramide Content in IL-4 Treated HaCaT Keratinocytes
Treatment ConditionTotal Ceramide Content (Relative to Untreated Control)Statistical Significance (p-value)
Untreated Control1.00-
IL-4 (50 ng/mL)~0.70< 0.01
IL-4 (50 ng/mL) + PS (25 µM)Significantly increased compared to IL-4 alone< 0.01
IL-4 (50 ng/mL) + PS (25 µM) + AM-251 (10 µM)No significant increase compared to IL-4 alone< 0.01

Note: The data presented is a summary of findings reported in the cited literature. AM-251 is a CB1 receptor antagonist.

Table 2: Effect of this compound on Specific Ceramide Species in IL-4 Treated HaCaT Keratinocytes
Ceramide SpeciesChange in Levels with PS Treatment (25 µM) in IL-4 Treated Cells
C22 CeramideSignificant Increase
C24 CeramideSignificant Increase
C26 CeramideSignificant Increase

Note: This table summarizes the selective effect of this compound on long-chain ceramides.

Table 3: Effect of this compound on Key Enzyme Activities in Ceramide Synthesis
EnzymeActivity Change with PS Treatment (25 µM) in IL-4 Treated Cells
Serine Palmitoyltransferase (SPT)Increased
Ceramide Synthase 2 (CerS2)Increased
Ceramide Synthase 3 (CerS3)Increased
Neutral Sphingomyelinase (nSMase)Increased
Acidic Sphingomyelinase (aSMase)Increased

Note: This table reflects the enzymatic changes leading to increased ceramide production.

Signaling Pathways and Experimental Workflows

Palmitoyl_Serinol_Signaling_Pathways cluster_CB1 CB1 Receptor Pathway cluster_GPR119 GPR119 Pathway cluster_PKC PKCζ Pathway PS This compound CB1 CB1 Receptor PS->CB1 DeNovo De Novo Synthesis CB1->DeNovo SM_Hydrolysis Sphingomyelin Hydrolysis CB1->SM_Hydrolysis SPT SPT DeNovo->SPT CerS2_3 CerS2/3 DeNovo->CerS2_3 SMase nSMase/aSMase SM_Hydrolysis->SMase Ceramides Increased Long-Chain Ceramides SPT->Ceramides CerS2_3->Ceramides SMase->Ceramides PS2 This compound GPR119 GPR119 PS2->GPR119 AC Adenylyl Cyclase GPR119->AC cAMP cAMP AC->cAMP Downstream_GPR119 Metabolic Regulation cAMP->Downstream_GPR119 PS3 This compound PKCzeta PKCζ PS3->PKCzeta Apoptosis Apoptosis PKCzeta->Apoptosis Experimental_Workflow start Start: HaCaT Cell Culture il4_treatment Pre-treat with IL-4 (50 ng/mL) for 20 hours start->il4_treatment ps_treatment Treat with this compound (25 µM) for 4 hours (with/without CB1 antagonist) il4_treatment->ps_treatment cell_harvest Harvest Cells ps_treatment->cell_harvest lipid_extraction Lipid Extraction cell_harvest->lipid_extraction lcms_analysis LC-MS/MS Analysis of Ceramides lipid_extraction->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End: Determine Ceramide Profile data_analysis->end

References

Troubleshooting & Optimization

How to improve Palmitoyl Serinol solubility for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling Palmitoyl Serinol in in vitro settings, focusing on overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a synthetic lipid molecule. Its structure includes a long, non-polar palmitoyl tail and a polar serinol head group. This amphipathic nature leads to very low solubility in aqueous solutions, causing it to form micelles or precipitate, which can interfere with in vitro assays.

Q2: What is the recommended solvent for making a stock solution of this compound?

For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is highly recommended. Ethanol can also be used. It is crucial to first dissolve the compound in an organic solvent before introducing it to an aqueous buffer.

Q3: My this compound precipitates when I dilute my DMSO stock in my aqueous assay buffer. What should I do?

This is a common issue. To prevent precipitation, consider using a carrier protein like Bovine Serum Albumin (BSA) in your final assay buffer. Lowering the final concentration of this compound and ensuring the DMSO concentration in the final solution is low (typically ≤0.5%) can also help.

Q4: Can I use sonication to help dissolve this compound?

Yes, sonication is a useful technique to aid in the dispersion of this compound in aqueous solutions after initial dilution from a stock. It helps break down larger aggregates into a more uniform suspension. Gentle heating can also be beneficial but should be used with caution to avoid degradation.

Troubleshooting Guide

This section addresses specific problems that may arise during the preparation and use of this compound solutions for in vitro experiments.

Problem Potential Cause(s) Recommended Solution(s)
This compound powder will not dissolve in the initial solvent. 1. Incorrect solvent choice. 2. Insufficient solvent volume. 3. Compound has degraded.1. Ensure you are using a suitable organic solvent like DMSO or ethanol for the initial stock solution. 2. Try increasing the solvent volume to create a more dilute stock. 3. Vortexing or gentle warming (37°C) can aid dissolution.
A precipitate forms immediately upon adding the stock solution to the aqueous buffer. 1. The aqueous buffer has poor solubilizing capacity for the lipid. 2. The final concentration of this compound is above its solubility limit in the buffer. 3. The concentration of the organic solvent (e.g., DMSO) is too high in the final solution.1. Prepare the working solution in a buffer containing a carrier protein, such as fatty acid-free BSA (e.g., 0.1%). 2. Perform serial dilutions to reach the desired final concentration. 3. Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%.
Assay results are inconsistent or show high variability. 1. Incomplete solubilization or aggregation of this compound. 2. The compound is not stable in the assay medium over the experiment's duration.1. After dilution into the final buffer, vortex the solution thoroughly and consider a brief sonication to ensure a homogenous suspension. 2. Prepare fresh dilutions of this compound for each experiment. 3. Include a vehicle control (buffer with the same final concentration of DMSO and BSA) to account for any effects of the solubilizing agents.
Observed cellular toxicity or off-target effects. 1. The concentration of the organic solvent (DMSO) is too high for the cells. 2. The detergent or carrier protein used for solubilization is affecting the cells.1. Perform a dose-response experiment with the vehicle (e.g., DMSO, BSA) alone to determine the tolerance of your cell line. 2. Lower the final concentration of the organic solvent. 3. If using detergents, ensure they are used at concentrations below their critical micelle concentration (CMC) and are appropriate for your cell type.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution with BSA

This protocol details the preparation of a working solution for direct use in in vitro assays, using BSA to maintain solubility.

  • Prepare BSA Buffer: Prepare your desired aqueous assay buffer (e.g., PBS, DMEM) containing 0.1% (w/v) fatty acid-free BSA. Warm the buffer to 37°C.

  • Initial Dilution: While vortexing the warm BSA buffer, add the required volume of the this compound stock solution dropwise to create an intermediate or final concentration. It is crucial to add the stock to the buffer and not the other way around.

  • Dispersion: Continue to vortex the solution for another 30-60 seconds. For a more uniform dispersion, sonicate the solution for 2-5 minutes in a bath sonicator.

  • Final Dilution (if needed): If a lower concentration is required, perform serial dilutions using the prepared BSA buffer.

  • Use Immediately: Use the freshly prepared working solution in your assay as soon as possible to minimize the risk of precipitation over time.

Diagrams

Experimental Workflow for Solubilization

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Palmitoyl Serinol Powder B Add 100% DMSO A->B C Vortex & Gently Warm (37°C) B->C D 10 mM Stock (Clear Solution) C->D F Add Stock to Buffer (while vortexing) D->F Dilute E Prepare Assay Buffer + 0.1% BSA E->F G Sonicate for Uniform Dispersion F->G H Ready for In Vitro Assay G->H

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation

cluster_solutions Troubleshooting Steps Start Dilute Stock in Aqueous Buffer Precipitate Precipitate Forms? Start->Precipitate Success Homogenous Solution: Proceed with Assay Precipitate->Success No S1 Add Carrier Protein (e.g., 0.1% BSA) to Buffer Precipitate->S1 Yes S2 Lower Final Concentration S1->S2 S3 Ensure Final DMSO is <0.5% S2->S3 S4 Sonicate After Dilution S3->S4 S4->Start Retry Dilution

Technical Support Center: Overcoming Palmitoyl Serinol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Palmitoyl Serinol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a lipophilic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Its hydrophobic nature leads to low aqueous solubility, making it susceptible to precipitation when introduced into aqueous cell culture media.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO, but sensitive cells, especially primary cultures, may require concentrations below 0.1%.[1]

Q4: Can I store my diluted this compound working solutions?

It is not recommended to store diluted working solutions of this compound in aqueous media for extended periods, as precipitation can occur over time due to temperature fluctuations and interactions with media components. It is best to prepare fresh working solutions for each experiment.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

Performing a kinetic solubility assay is the most effective way to determine the maximum concentration of this compound that remains soluble under your experimental conditions. A detailed protocol for this assay is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Observation: A precipitate forms immediately after adding the this compound DMSO stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a kinetic solubility assay to determine the maximum soluble concentration for your specific medium and conditions.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid shift in solvent polarity, leading to the compound "crashing out" of solution.Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in pre-warmed media. Add the stock solution dropwise while gently vortexing the medium.
Low Media Temperature The solubility of lipophilic compounds like this compound is often lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing dilutions.
High DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute initial stock solution.
Issue 2: Precipitation After Incubation

Observation: The media is clear initially, but a precipitate forms after incubating the cells with this compound for some time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting compound solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment.
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of the compound.Ensure the medium is adequately buffered (e.g., with HEPES) for long-term experiments and that the CO2 level in the incubator is appropriate.
Issue 3: Precipitate in Frozen Stock Solution

Observation: A precipitate is visible in the DMSO stock solution after thawing.

Potential Cause Explanation Recommended Solution
Freeze-Thaw Cycles Repeated freezing and thawing can cause the compound to precipitate out of the DMSO stock.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Poor Solubility at Low Temperatures The compound may have limited solubility in DMSO at very low temperatures.Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. If the precipitate persists, sonication may be carefully applied.

Data Presentation

Table 1: Recommended DMSO Concentrations for Cell Culture
Cell Type Recommended Max. DMSO Concentration Notes
Most immortalized cell lines≤ 0.5% (v/v)Some robust cell lines may tolerate up to 1%.
Primary cells≤ 0.1% (v/v)Highly sensitive to solvent toxicity.
Long-term cultures (>48h)≤ 0.1% (v/v)To minimize cumulative toxic effects.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming to 37°C can be applied if necessary.

  • Prepare serial dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add dilutions to the assay plate: Add 2 µL of each DMSO dilution to triplicate wells of the clear-bottom 96-well plate.

  • Add pre-warmed medium: Add 198 µL of the pre-warmed cell culture medium to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include controls:

    • Negative Control: 198 µL of medium + 2 µL of 100% DMSO.

    • Blank: 200 µL of medium only.

  • Incubate: Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 2 hours).

  • Measure precipitation:

    • Visually: Inspect the plate for any visible precipitate.

    • Instrumentally: Measure the light scattering (turbidity) using a nephelometer or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine maximum solubility: The highest concentration that does not show a significant increase in turbidity or absorbance compared to the negative control is considered the maximum kinetic solubility under these conditions.

Protocol 2: Preparation of this compound Working Solutions

Objective: To prepare non-precipitating working solutions of this compound for cell treatment.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Methodology:

  • Determine the final desired concentration and DMSO percentage. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Prepare an intermediate dilution:

    • To achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the DMSO stock is required.

    • Therefore, the intermediate stock concentration should be 10 µM * 1000 = 10,000 µM or 10 mM. In this case, our initial stock is already at the correct concentration.

  • Perform the final dilution:

    • Gently vortex your 10 mM this compound stock solution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately and gently vortex the diluted solution.

  • Add to cells: Add the freshly prepared 10 µM working solution to your cells.

Visualizations

Signaling Pathways

Palmitoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PS This compound CB1 CB1 Receptor PS->CB1 GPR119 GPR119 PS->GPR119 PKCz PKCζ PS->PKCz may bind to CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS stimulates SPT Serine Palmitoyltransferase (SPT) CB1->SPT stimulates SMase Sphingomyelinase (SMase) CB1->SMase stimulates Gs Gs Protein GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Ceramide Ceramide Production ↑ CerS->Ceramide SPT->Ceramide SMase->Ceramide Apoptosis Apoptosis PKCz->Apoptosis

Caption: this compound signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO sol_assay Kinetic Solubility Assay (Determine Max Conc.) prep_stock->sol_assay prep_working Prepare Fresh Working Solution in Pre-warmed (37°C) Media sol_assay->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Perform Downstream Assays (e.g., Viability, Western Blot, etc.) incubate->analyze

Caption: General experimental workflow for using this compound.

Troubleshooting Logic

Troubleshooting_Logic start Precipitate Observed? time_q When does it precipitate? start->time_q sol_immediate Immediate Precipitation time_q->sol_immediate Immediately sol_incubation Precipitation After Incubation time_q->sol_incubation During Incubation cause_immediate Check: 1. Final Concentration 2. Dilution Method 3. Media Temperature sol_immediate->cause_immediate cause_incubation Check: 1. Temperature Stability 2. Media Interactions 3. pH Shift sol_incubation->cause_incubation

Caption: Troubleshooting logic for this compound precipitation.

References

Optimizing Palmitoyl Serinol concentration for cell treatment.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyl Serinol (PS). This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as N-Palmitoyl Serinol) is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] Its primary mechanism of action involves stimulating the production of ceramides, which are essential lipids for maintaining the epidermal permeability barrier.[1][2][3] This stimulation occurs through a cannabinoid receptor 1 (CB1)-dependent mechanism.[1] this compound has been shown to increase the activity of enzymes involved in both de novo ceramide synthesis and sphingomyelin hydrolysis pathways.

Q2: What are the common applications of this compound in cell biology research?

A2: this compound is primarily used in research related to skin biology and cancer. In skin research, it is used to investigate the improvement of the epidermal permeability barrier and to counteract inflammation-induced decreases in ceramide levels. In cancer research, it has been shown to induce apoptosis in neuroblastoma cells, suggesting its potential as a therapeutic agent.

Q3: How should I dissolve and store this compound?

A3: this compound is a crystalline solid that is slightly soluble in dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Stock Solution Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Solid Form Storage: The solid form should be stored at -20°C for long-term stability (≥4 years).

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The optimal concentration of this compound depends on the cell type and the experimental endpoint. Based on studies with human epidermal keratinocytes (HaCaT cells), concentrations up to 25 µM are effective for stimulating ceramide production without significantly impacting cell viability. Cytotoxicity has been observed at concentrations of 50 µM and higher after 24 hours of treatment. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: How long should I incubate my cells with this compound?

A5: The incubation time will vary depending on the desired outcome. For stimulating ceramide production in HaCaT keratinocytes, a significant increase in total ceramide content was observed after 4 hours of exposure to 25 µM this compound. However, ceramide levels were noted to gradually return to baseline with longer incubation periods. For apoptosis studies in neuroblastoma cells, longer incubation times may be necessary. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Solubility This compound is not fully dissolved in the solvent.Ensure the solvent is purged with an inert gas. Gentle warming and vortexing may aid dissolution. For cell culture, using a stock solution in DMSO is recommended.
High Cell Death/Toxicity The concentration of this compound is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. In HaCaT cells, significant cytotoxicity was observed at concentrations ≥50 µM. Consider reducing the concentration to the 10-25 µM range.
The solvent (e.g., DMSO) concentration is too high in the final culture medium.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) and that a vehicle control is included in your experiments.
Inconsistent or No Effect The incubation time is not optimal.The effect of this compound on ceramide production can be transient. Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the peak response time for your specific cell type and endpoint.
The this compound has degraded.Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) to avoid degradation from repeated freeze-thaw cycles.
The cell line does not express the necessary receptors (e.g., CB1).Verify the expression of the CB1 receptor in your cell line if you are investigating the canonical signaling pathway. The effects of this compound on ceramide production can be blocked by a CB1 antagonist.
Difficulty Reproducing Published Results Differences in experimental conditions.Carefully review the materials and methods of the published study, paying close attention to cell line, passage number, media components, and serum concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay

This protocol is based on the methodology for assessing cell viability after this compound treatment in human epidermal keratinocytes.

Materials:

  • Your cell line of interest (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar WST-1 based assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 10 µM to 200 µM. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Analysis of Ceramide Production

This protocol provides a general workflow for assessing the impact of this compound on ceramide levels, based on published studies.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound at the predetermined optimal concentration

  • Vehicle control (medium with DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Plate and grow your cells to the desired confluency. Treat the cells with the optimal, non-toxic concentration of this compound (e.g., 25 µM) or vehicle control for the desired amount of time (e.g., 4 hours).

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them.

  • Lipid Extraction: Perform a lipid extraction from the cell pellets using an appropriate method, such as a Bligh-Dyer extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system to quantify the levels of different ceramide species.

  • Data Normalization: Normalize the ceramide levels to the total protein content of the cell lysate.

  • Analysis: Compare the ceramide levels in the this compound-treated samples to the vehicle control samples.

Signaling Pathway and Experimental Workflow Diagrams

Palmitoyl_Serinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PS This compound CB1 CB1 Receptor PS->CB1 binds/activates SPT Serine Palmitoyltransferase (De Novo Synthesis) CB1->SPT stimulates SMase Sphingomyelinase (Hydrolysis Pathway) CB1->SMase stimulates Ceramides Increased Ceramide Production SPT->Ceramides SMase->Ceramides Barrier Improved Epidermal Permeability Barrier Ceramides->Barrier

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dose Dose-Response Assay (e.g., CCK-8) to find optimal concentration Stock->Dose Cells Seed Cells in Appropriate Plateware Cells->Dose Treat Treat Cells with Optimal This compound Concentration Dose->Treat Harvest Harvest Cells at Pre-determined Timepoints Treat->Harvest Assay Perform Endpoint Assay (e.g., LC-MS/MS for Ceramides) Harvest->Assay Data Analyze and Compare to Vehicle Control Assay->Data

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Inconsistent or Unexpected Results? Toxicity High Cell Toxicity? Start->Toxicity Yes NoEffect No Observable Effect? Start->NoEffect No LowerConc Reduce Concentration (Perform Dose-Response) Toxicity->LowerConc Yes Solvent Check Solvent Concentration Toxicity->Solvent No TimeCourse Optimize Incubation Time (Perform Time-Course) NoEffect->TimeCourse Check First Storage Check Compound Storage and Handling TimeCourse->Storage Receptor Verify Target Receptor Expression Storage->Receptor

Caption: Troubleshooting Decision Tree.

References

Troubleshooting inconsistent results in Palmitoyl Serinol experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Palmitoyl Serinol (PS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing inconsistent or no effect of this compound on ceramide production in my cell culture experiments?

A1: Inconsistent results with this compound (PS) in cell culture can stem from several factors. Here's a checklist to troubleshoot your experiment:

  • Cell Line and Condition:

    • Cell Type: The effects of PS, particularly on ceramide synthesis, have been demonstrated in human keratinocytes (HaCaT cells).[1][2] Ensure your chosen cell line is appropriate and responsive to the signaling pathways activated by PS.

    • Inflammatory State: The stimulatory effect of PS on ceramide production is often more pronounced in an inflammatory context.[1][2][3] Pre-treatment of cells with an inflammatory cytokine like Interleukin-4 (IL-4) can create a ceramide-deficient state, making the effects of PS more measurable.

  • Compound Stability and Handling:

    • Storage: this compound is a lipid. Ensure it is stored correctly to maintain its stability. For long-term storage, -20°C is recommended, with a stability of at least four years. Stock solutions can be stored at -80°C for up to 6 months or -20°C for one month. Repeated freeze-thaw cycles should be avoided.

    • Solubility: PS is slightly soluble in dimethyl formamide (DMF). When preparing stock solutions, ensure the compound is fully dissolved. It may be necessary to purge the solvent with an inert gas.

  • Experimental Parameters:

    • Concentration: The effective concentration of PS can be cell-type dependent. A concentration of 25 µM has been shown to be effective in HaCaT keratinocytes.

    • Incubation Time: The duration of PS treatment can influence the outcome. In HaCaT cells, an incubation time of 4 hours was sufficient to observe an increase in ceramide levels after IL-4 pre-treatment.

Q2: My in vivo topical application of this compound is not improving the epidermal barrier function as expected. What could be the issue?

A2: If you are not observing the expected improvements in epidermal barrier function (e.g., reduced transepidermal water loss - TEWL) in your in vivo studies, consider the following:

  • Vehicle and Formulation:

    • Vehicle Choice: The vehicle used to deliver PS is crucial. Ethanol has been used successfully as a vehicle for topical application in murine models.

    • Concentration: Studies have shown that a 0.5% solution of PS in ethanol applied twice daily for one week significantly lowered basal TEWL rates. A lower concentration of 0.2% also accelerated barrier recovery, though it did not affect basal TEWL.

  • Animal Model and Application:

    • Model of Barrier Dysfunction: The effect of PS may be more prominent in a model where the epidermal barrier is compromised. For instance, in a murine model of atopic dermatitis-like skin induced by dinitrofluorobenzene (DNFB), topical PS prevented the emergence of epidermal permeability barrier dysfunction.

    • Application Protocol: Ensure a consistent and appropriate application protocol. Shaving the application area 24 hours prior to the experiment is a common practice.

Q3: What are the key signaling pathways activated by this compound?

A3: this compound is known to activate multiple signaling pathways, which can contribute to its effects on the epidermal barrier:

  • Cannabinoid Receptor 1 (CB1) Activation: PS stimulates ceramide production through a CB1-dependent mechanism. This effect can be blocked by a CB1 antagonist (AM-251). Activation of CB1 can lead to increased activity of enzymes involved in both de novo ceramide synthesis (like serine palmitoyltransferase) and sphingomyelin hydrolysis pathways.

  • G Protein-Coupled Receptor (GPCR) Activation: PS can act as a ligand for GPCRs, such as GPR119. This can lead to downstream signaling events that contribute to the formation of tight junctions, which are important for the epidermal permeability barrier.

  • Protein Kinase C ζ (PKCζ) Binding: PS has been shown to bind to PKCζ and induce apoptosis in neuroblastoma cells.

Data Summary

In Vitro Experimental Parameters
ParameterValueCell TypeSource
This compound Concentration 25 µMHaCaT Keratinocytes
IL-4 Pre-treatment 50 ng/mL for 20 hoursHaCaT Keratinocytes
PS Incubation Time 4 hoursHaCaT Keratinocytes
CB1 Antagonist (AM-251) 10 µMHaCaT Keratinocytes
In Vivo Experimental Parameters
ParameterValueAnimal ModelSource
Topical PS Concentration 0.2% or 0.5% in ethanolMurine
Application Frequency Twice dailyMurine
Treatment Duration 1 weekMurine
Atopic Dermatitis Model 0.08% DNFB in acetoneMurine

Experimental Protocols

In Vitro Ceramide Production Assay in HaCaT Keratinocytes
  • Cell Culture: Culture immortalized human keratinocytes (HaCaT) in appropriate growth medium. One day before treatment, switch to a serum-free medium.

  • IL-4 Pre-treatment: To induce an inflammatory and ceramide-deficient state, treat the cells with 50 ng/mL of IL-4 for 20 hours.

  • This compound Treatment: Following IL-4 pre-treatment, incubate the cells with 25 µM of this compound for 4 hours. For control experiments, a vehicle control should be used. To confirm the role of CB1, a separate group can be co-incubated with a CB1 antagonist like AM-251 (10 µM).

  • Lipid Extraction and Analysis: After incubation, harvest the cells and extract lipids. Analyze ceramide levels using a suitable method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vivo Topical Application in a Murine Model
  • Animal Preparation: Use appropriate mouse strains (e.g., C57BL/6J). Shave the dorsal skin of the mice 24 hours before the start of the experiment.

  • Topical Application: Prepare a 0.2% or 0.5% solution of this compound in ethanol. Apply the solution topically to the shaved area twice daily for one week. A control group should be treated with the ethanol vehicle alone.

  • Barrier Function Assessment: Measure the transepidermal water loss (TEWL) and stratum corneum hydration at baseline and after the treatment period to assess the epidermal barrier function.

  • Barrier Disruption Model (Optional): To assess barrier recovery, the barrier can be disrupted by repeated applications of cellophane tape until the TEWL increases threefold. TEWL is then measured at different time points post-disruption.

Visualizations

This compound Signaling Pathway

Palmitoyl_Serinol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PS This compound CB1 CB1 Receptor PS->CB1 GPR119 GPR119 PS->GPR119 SPT Serine Palmitoyltransferase (De Novo Synthesis) CB1->SPT SMase Sphingomyelinase (Hydrolysis Pathway) CB1->SMase Ceramide Increased Ceramide Production SPT->Ceramide SMase->Ceramide Barrier Improved Epidermal Barrier Function Ceramide->Barrier

Caption: this compound signaling cascade.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results with PS Check_Storage Verify PS Storage (-20°C or -80°C) Start->Check_Storage Check_Prep Review Stock Solution Preparation (Solubility) Check_Storage->Check_Prep Storage OK Revise_Protocol Revise Protocol Check_Storage->Revise_Protocol Storage Incorrect Check_Protocol Examine Experimental Protocol Check_Prep->Check_Protocol Prep OK Check_Prep->Revise_Protocol Prep Incorrect Concentration Is PS Concentration Optimal? (e.g., 25µM) Check_Protocol->Concentration Incubation Is Incubation Time Sufficient? Concentration->Incubation Yes Concentration->Revise_Protocol No Cell_State Is Cell State Appropriate? (e.g., IL-4 stimulation) Incubation->Cell_State Yes Incubation->Revise_Protocol No Cell_State->Revise_Protocol No Contact_Support Contact Technical Support Cell_State->Contact_Support Yes

Caption: Troubleshooting inconsistent results.

References

Palmitoyl Serinol stability and degradation in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyl Serinol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions to potential problems encountered during the handling and use of this compound.

1. Storage and Handling

  • Q: How should I store this compound powder?

    • A: this compound as a crystalline solid should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[1][2] For shorter periods, some suppliers suggest it can be shipped at room temperature.[1]

  • Q: What is the recommended procedure for preparing a stock solution?

    • A: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][4] To aid dissolution, techniques such as ultrasonication and warming the solution up to 60°C can be employed. It is important to use newly opened, hygroscopic DMSO as absorbed water can negatively impact solubility.

  • Q: How should I store the stock solution?

    • A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation. For long-term storage, store the DMSO stock solution at -80°C, where it is stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.

2. Solubility and Use in Cell Culture

  • Q: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?

    • A: This is a common issue with lipid-based compounds which have limited solubility in aqueous media. Here are several steps you can take to mitigate precipitation:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.

      • Pre-warming Media: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

      • Method of Addition: Add the stock solution dropwise to the pre-warmed medium while gently swirling to ensure rapid and even dispersion.

      • Serum Content: If your experimental protocol allows, the presence of serum (e.g., 10% FBS) can help to stabilize lipidic compounds and prevent precipitation.

      • Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

  • Q: What is the maximum concentration of this compound I can use in my cell-based assay?

    • A: The optimal concentration will be cell-line dependent. However, in studies with HaCaT human keratinocytes, concentrations up to 25 µM were used without significant impact on cell viability. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Q: My experimental results with this compound are inconsistent. What could be the cause?

    • A: Inconsistent results can arise from several factors:

      • Stock Solution Integrity: Repeated freeze-thaw cycles of your stock solution can lead to degradation. Ensure you are using properly stored, single-use aliquots.

      • Precipitation: Inconsistent levels of precipitation in your culture wells will lead to variable effective concentrations. Visually inspect your wells for any signs of precipitation.

      • Cell Passage Number: The passage number of your cells can influence their response. It is advisable to use cells within a consistent and low passage number range for your experiments.

      • Uniform Cell Seeding: Ensure that you have a uniform number of cells seeded in each well, as this can significantly impact the outcome of cell-based assays.

Stability and Degradation

Understanding the stability of this compound and its potential degradation pathways is crucial for interpreting experimental results.

  • Q: What are the likely degradation pathways for this compound under experimental conditions?

    • A: The two primary degradation pathways for this compound are likely:

      • Amide Bond Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield palmitic acid and serinol. This is a common degradation pathway for N-acyl compounds.

      • Oxidation of the Fatty Acid Chain: The palmitoyl (C16:0) chain is a saturated fatty acid and is generally stable to oxidation. However, under strongly oxidative conditions, degradation can occur.

  • Q: How can I assess the stability of this compound in my experimental setup?

    • A: You can perform a forced degradation study. This involves intentionally subjecting a solution of this compound to harsh conditions to predict its degradation profile. The resulting solutions can then be analyzed by a stability-indicating method, such as HPLC or LC-MS/MS, to separate and identify the parent compound and any degradation products.

Table 1: Storage and Stability of this compound
FormStorage Temperature (°C)Duration of StabilitySource(s)
Crystalline Solid-20≥ 4 years
DMSO Stock Solution-80Up to 6 months
DMSO Stock Solution-20Up to 1 month

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.
  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • Identify and quantify any degradation products formed.

Protocol 2: Analysis of this compound and its Potential Degradation Products by LC-MS/MS

This protocol provides a starting point for developing an LC-MS/MS method to simultaneously quantify this compound, palmitic acid, and serinol. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the compounds. A suggested starting gradient could be: 0-1 min 10% B, 1-5 min ramp to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 10% B, 7.1-10 min re-equilibrate at 10% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative mode screening is recommended. This compound and serinol are likely to ionize well in positive mode, while palmitic acid will ionize in negative mode. A polarity switching method may be optimal.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound (Positive Mode): Determine the precursor ion ([M+H]⁺) and select a characteristic product ion.
  • Serinol (Positive Mode): Determine the precursor ion ([M+H]⁺) and select a characteristic product ion.
  • Palmitic Acid (Negative Mode): Determine the precursor ion ([M-H]⁻) and select a characteristic product ion.
  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

3. Sample Preparation:

  • For in vitro samples, a protein precipitation with cold acetonitrile followed by centrifugation is a common starting point. The supernatant can then be diluted and injected.

Signaling Pathways and Workflows

This compound's Influence on Ceramide Synthesis

This compound has been shown to stimulate the production of ceramides, which are essential lipids for maintaining the skin's permeability barrier. This effect is mediated through the activation of the cannabinoid receptor 1 (CB1).

Palmitoyl_Serinol_Ceramide_Pathway PS This compound CB1 CB1 Receptor PS->CB1 Activates Ceramide_Synthase Ceramide Synthase (CerS2, CerS3) CB1->Ceramide_Synthase Stimulates Sphingomyelinase Sphingomyelinase CB1->Sphingomyelinase Stimulates Ceramide Increased Ceramide Production Ceramide_Synthase->Ceramide Sphingomyelinase->Ceramide Barrier Enhanced Epidermal Barrier Function Ceramide->Barrier

Caption: this compound signaling pathway for ceramide production.

GPR119 Signaling Pathway

This compound is also an agonist for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP).

GPR119_Signaling_Pathway PS This compound GPR119 GPR119 PS->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream

Caption: GPR119 activation by this compound.

Experimental Workflow for Assessing this compound's Effect on Ceramide Levels

This workflow outlines the key steps in an experiment to determine the impact of this compound on ceramide production in a cell-based assay.

Experimental_Workflow start Start cell_culture Culture Cells (e.g., HaCaT keratinocytes) start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment incubation Incubate for Specified Time treatment->incubation cell_lysis Cell Lysis and Lipid Extraction incubation->cell_lysis analysis LC-MS/MS Analysis of Ceramide Levels cell_lysis->analysis data_analysis Data Analysis and Quantification analysis->data_analysis end End data_analysis->end

Caption: Workflow for ceramide analysis after this compound treatment.

References

Best practices for storing and handling Palmitoyl Serinol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Palmitoyl Serinol, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (also known as N-Palmitoyl Serinol or PS) is a lipid molecule, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] It is a metabolite of human commensal bacteria and acts as an agonist of GPR119.[2][3] It has been shown to improve the epidermal permeability barrier and stimulate ceramide production.[1][4]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage FormTemperatureDurationRecommendations
Crystalline Solid-20°C≥ 4 yearsStore in a well-sealed container.
Stock Solution-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthUse within a shorter timeframe.

3. How should I prepare a stock solution of this compound?

This compound is supplied as a crystalline solid. To prepare a stock solution, dissolve it in a solvent of choice, which should be purged with an inert gas.

  • Solubility:

    • Slightly soluble in Dimethylformamide (DMF).

    • Soluble in DMSO at 50 mg/mL with the aid of ultrasonication and warming to 60°C. Note that hygroscopic DMSO can affect solubility, so use a fresh, unopened vial.

    • For in vivo studies in mice, it has been prepared as a 0.2% or 0.5% solution in ethanol for topical application.

4. What are the general safety precautions for handling this compound?

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory safety practices should be followed.

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.

  • Ingestion/Inhalation: Do not ingest or inhale. In case of accidental exposure, seek medical attention.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause Troubleshooting Step
Improper Storage Verify that this compound has been stored at the correct temperature and protected from moisture. For stock solutions, ensure they have not undergone excessive freeze-thaw cycles.
Solubility Issues Ensure complete dissolution of this compound in the chosen solvent. Sonication or gentle warming may be necessary. Prepare fresh solutions for each experiment if stability is a concern.
Incorrect Concentration Double-check all calculations for the preparation of stock and working solutions.
Cell Line/Model Variability The response to this compound can be cell-type specific. Its effects on ceramide production have been demonstrated in HaCaT keratinocytes.

Issue 2: Difficulty dissolving this compound.

Possible Cause Troubleshooting Step
Inappropriate Solvent Confirm the use of a suitable solvent. DMF and DMSO are commonly used.
Low Temperature Gentle warming to 60°C can aid dissolution in DMSO.
Insufficient Mixing Use ultrasonication to facilitate dissolution.

Experimental Protocols

In Vitro Study: Stimulation of Ceramide Production in Keratinocytes

This protocol is based on studies investigating the effect of this compound on ceramide levels in human keratinocytes (HaCaT cells).

  • Cell Culture: Culture HaCaT keratinocytes under standard conditions.

  • Treatment:

    • Pre-treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory state and decrease ceramide levels.

    • Incubate the cells with this compound (e.g., 25 µM) for 4 hours.

  • Analysis:

    • Harvest the cells and extract lipids.

    • Analyze ceramide levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Signaling Pathway

This compound has been shown to stimulate ceramide production through a Cannabinoid Receptor 1 (CB1)-dependent mechanism.

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates SPT Serine Palmitoyltransferase CB1->SPT Stimulates SMase Sphingomyelinase CB1->SMase Stimulates Ceramide Increased Ceramide Production CerS->Ceramide SPT->Ceramide SMase->Ceramide Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HaCaT) IL4_Pretreat 3. Pre-treat with IL-4 (optional, to induce inflammation) Cell_Culture->IL4_Pretreat PS_Solution 2. Prepare Palmitoyl Serinol Solution PS_Incubate 4. Incubate with This compound PS_Solution->PS_Incubate IL4_Pretreat->PS_Incubate Lipid_Extraction 5. Lipid Extraction PS_Incubate->Lipid_Extraction LCMS 6. LC-MS/MS Analysis of Ceramides Lipid_Extraction->LCMS Data_Analysis 7. Data Analysis LCMS->Data_Analysis

References

How to address Palmitoyl Serinol cytotoxicity at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Palmitoyl Serinol (PS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues encountered during in vitro experiments with this compound, particularly its cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PS), also known as N-palmitoyl serinol, is a structural analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Its primary mechanism of action involves the stimulation of ceramide production.[1][2][3] This occurs through the activation of enzymes involved in both de novo ceramide synthesis and the hydrolysis of sphingomyelin.[1][2]

Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?

High concentrations of this compound can lead to significant cytotoxicity. Studies have shown that PS suppresses cell survival in a dose-dependent manner, with concentrations at or above 50 µM causing a significant decrease in cell viability in human keratinocytes (HaCaT). This cytotoxicity is primarily attributed to the overproduction of ceramide, a bioactive sphingolipid known to be a potent inducer of apoptosis (programmed cell death).

Q3: What are the downstream cellular events triggered by high concentrations of this compound?

The elevated levels of ceramide induced by high concentrations of this compound can trigger several downstream signaling cascades, leading to cellular stress and death:

  • Apoptosis: Ceramide is a well-established pro-apoptotic molecule that can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the activation of caspases, a family of proteases that execute the apoptotic program.

  • Autophagy: The accumulation of ceramide can also induce autophagy, a cellular process of self-digestion. The role of autophagy in this context is complex; it can initially act as a pro-survival mechanism to mitigate cellular stress, but excessive or prolonged autophagy can lead to autophagic cell death.

  • Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a key site of lipid synthesis. An overload of lipids, such as the increased production of ceramide, can lead to ER stress and the activation of the Unfolded Protein Response (UPR). Chronic or unresolved ER stress can ultimately trigger apoptosis.

Troubleshooting Guides

Problem 1: High cytotoxicity observed even at intended therapeutic concentrations.

Possible Cause: The effective concentration of this compound can be highly cell-type dependent. Additionally, as a lipophilic compound, its formulation and delivery to cells in culture can significantly impact its local concentration and subsequent toxicity.

Solutions:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. It is recommended to test a broad range of concentrations to identify a therapeutic window where the desired effects are observed without significant cytotoxicity.

  • Alternative Formulation Strategies: Due to its lipophilic nature, this compound may precipitate in aqueous culture media or insert into cell membranes in a non-uniform manner. Consider the following to improve its solubility and reduce localized high concentrations:

    • Use of Solubilizing Agents: Surfactants like polysorbate 20 can be used to disperse lipophilic compounds in culture media. However, it is crucial to first test the toxicity of the solubilizing agent itself on your cells.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.

    • Lipid-Based Formulations: Incorporating this compound into liposomes or nanoemulsions can facilitate its controlled delivery to cells.

  • Serum Concentration: The concentration of serum in your culture medium can affect the bioavailability of lipophilic compounds. Consider testing different serum concentrations to find a balance that maintains cell health while allowing for the desired activity of this compound.

Problem 2: Inconsistent results and high variability between experiments.

Possible Cause: Variability in experimental results can stem from inconsistencies in cell handling, reagent preparation, or the inherent challenges of working with lipophilic compounds.

Solutions:

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

    • Cell Density: Seed cells at the same density for every experiment to ensure uniformity.

  • Fresh Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Control for Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent and below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (medium with the solvent alone) in all experiments.

Problem 3: Difficulty in discerning the primary mechanism of cell death (apoptosis vs. autophagy).

Possible Cause: this compound-induced ceramide production can trigger a complex interplay between apoptosis and autophagy, making it challenging to identify the predominant cell death pathway.

Solutions:

  • Use of Specific Inhibitors: To dissect the signaling pathways, use well-characterized inhibitors:

    • Pan-caspase inhibitors (e.g., Z-VAD-FMK): To determine if the observed cell death is caspase-dependent (apoptotic).

    • Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1): To assess the role of autophagy. These inhibitors block the final stages of autophagy, leading to the accumulation of autophagosomes, which can be quantified.

    • ER Stress Inhibitors (e.g., 4-PBA, TUDCA): To investigate the contribution of ER stress to cytotoxicity.

  • Multiple Assay Approach: Employ a combination of assays to get a comprehensive picture of the cellular response. For example, combine a cell viability assay with specific markers for apoptosis (e.g., Annexin V/PI staining, cleaved caspase-3), autophagy (e.g., LC3-II accumulation), and ER stress (e.g., CHOP, BiP expression).

Quantitative Data Summary

The cytotoxic effects of this compound are dose-dependent. The following table summarizes the available quantitative data. Researchers should note that IC50 values can vary significantly between different cell lines and experimental conditions.

CompoundCell LineAssayParameterValueReference
This compoundHaCaT (human keratinocytes)WST-1% ViabilitySignificant decrease at ≥50 µM
This compoundHEK293 (expressing GPR119)cAMP AssayEC509 µM

Note: Further studies are needed to establish a comprehensive profile of this compound's IC50 values across a broader range of cancer and non-cancer cell lines.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using WST-1 Assay

This protocol outlines the steps to determine the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the highest PS concentration).

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Monitoring Autophagic Flux by Western Blotting for LC3-II

This protocol is used to assess the induction and flux of autophagy.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • Primary antibody against LC3B

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound. For flux experiments, include a condition where cells are co-treated with an autophagy inhibitor for the last few hours of the this compound treatment.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3B and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of the autophagy inhibitor indicates an increase in autophagic flux.

Protocol 4: Analysis of ER Stress Markers by Western Blotting

This protocol is for assessing the activation of the Unfolded Protein Response.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer

  • Primary antibodies against ER stress markers (e.g., CHOP and BiP/GRP78)

  • Loading control antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting as described for LC3-II analysis.

  • Probe the membrane with primary antibodies against CHOP, BiP, and a loading control.

  • Detect and quantify the protein levels. An upregulation of CHOP and BiP is indicative of ER stress.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Palmitoyl_Serinol_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion PS This compound (High Concentration) CB1 CB1 Receptor PS->CB1 Activates Cer_Synth Ceramide Synthesis (de novo & Sphingomyelin Hydrolysis) CB1->Cer_Synth Stimulates Ceramide Ceramide Cer_Synth->Ceramide Increases PKCzeta PKCζ Ceramide->PKCzeta Activates Autophagy Autophagy Ceramide->Autophagy Modulates ER_Stress ER Stress (UPR Activation) Ceramide->ER_Stress Induces Mito_Stress Mitochondrial Stress (Cytochrome c release) Ceramide->Mito_Stress Induces Apoptosis Apoptosis PKCzeta->Apoptosis Mediates Cell_Death Cell Death Autophagy->Cell_Death Can Lead To Apoptosis->Cell_Death Leads To ER_Stress->Apoptosis Triggers Mito_Stress->Apoptosis Triggers

Caption: this compound-induced cytotoxicity pathway.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response (e.g., WST-1 Assay) Start->Dose_Response Find_Optimal_Conc Identify Optimal Concentration Range Dose_Response->Find_Optimal_Conc Still_Toxic Cytotoxicity Still High at Desired Concentration? Dose_Response->Still_Toxic End End: Optimized Protocol Find_Optimal_Conc->End Formulation Optimize Formulation (e.g., Solubilizers, Liposomes) Still_Toxic->Formulation Yes Mech_Investigation Investigate Mechanism of Cell Death Still_Toxic->Mech_Investigation No Formulation->Dose_Response Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Mech_Investigation->Apoptosis_Assay Autophagy_Assay Autophagy Flux Assay (LC3-II Western Blot) Mech_Investigation->Autophagy_Assay ER_Stress_Assay ER Stress Analysis (CHOP, BiP Western Blot) Mech_Investigation->ER_Stress_Assay Use_Inhibitors Use Specific Inhibitors (Caspase, Autophagy, ER Stress) Apoptosis_Assay->Use_Inhibitors Autophagy_Assay->Use_Inhibitors ER_Stress_Assay->Use_Inhibitors Analyze_Results Analyze Results and Refine Experiment Use_Inhibitors->Analyze_Results Analyze_Results->End

Caption: Troubleshooting workflow for this compound cytotoxicity.

Ceramide_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Ceramide Increased Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion Forms pores DeathReceptor Death Receptors (e.g., Fas, TNFR) Ceramide->DeathReceptor Promotes clustering CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathways.

References

Technical Support Center: Optimizing Topical Delivery of Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the topical application of Palmitoyl Serinol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fatty acid amide, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). It is a white to off-white crystalline solid. Key chemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₉H₃₉NO₃
Molecular Weight329.5 g/mol
Melting Point126-126.5 °C
SolubilitySlightly soluble in Dimethylformamide (DMF). Practically insoluble in water.

Q2: What is the primary mechanism of action of this compound in the skin?

This compound primarily functions by stimulating the production of ceramides, which are essential lipids for maintaining the skin's barrier function.[1][2] It acts as an agonist of the cannabinoid receptor 1 (CB1), which triggers intracellular pathways leading to increased ceramide synthesis.[1][2][3] This includes both de novo synthesis and the hydrolysis of sphingomyelin. Notably, this compound selectively increases the production of long-chain ceramides (C22-C24), which are crucial for the structural integrity of the epidermal barrier.

Q3: What is the role of GPR119 in the context of this compound's activity in the skin?

This compound is a known agonist of the G-protein coupled receptor 119 (GPR119). GPR119 is primarily associated with glucose homeostasis and is found in pancreatic and intestinal cells. Upon activation, it couples to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. While the specific role of the GPR119 pathway in keratinocytes in response to this compound is not as well-documented as the CB1 pathway, activation of Gαs signaling in keratinocytes is known to influence their proliferation and differentiation, which are key aspects of skin barrier function. Further research is needed to fully elucidate the contribution of GPR119 signaling to the dermatological effects of this compound.

Q4: What are the potential therapeutic applications of topical this compound?

Topical application of this compound has shown promise in improving the epidermal permeability barrier in both normal and inflamed skin. In murine models of atopic dermatitis-like skin, topical this compound has been shown to prevent the development of epidermal permeability barrier dysfunction. These findings suggest its potential use in preventing or treating skin disorders characterized by a compromised skin barrier and inflammation.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Instability

Problem: Difficulty in dissolving this compound in common topical solvents, leading to precipitation and an unstable formulation.

Solution: Due to its lipophilic nature, this compound requires specific formulation strategies to ensure adequate solubilization and stability.

Recommendations:

  • Solvent Selection: While ethanol has been used in pre-clinical studies, for more advanced formulations, consider using a co-solvent system.

  • Lipid-Based Carriers: Nanostructured Lipid Carriers (NLCs) and liposomes have been successfully used to formulate the structurally similar molecule N-palmitoyl ethanolamine (PEA), significantly improving its delivery and stability.

Formulation Examples for a Similar Molecule (N-palmitoyl ethanolamine):

Formulation TypeKey Excipients
Nanostructured Lipid Carriers (NLCs)Solid Lipid (e.g., Compritol 888 ATO), Liquid Lipid (e.g., Miglyol 812), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Poloxamer 188)
Elastic Nano-LiposomesPhosphatidylcholine, Cholesterol, Edge Activator (e.g., Sodium cholate)
Issue 2: Low Skin Permeation and Efficacy

Problem: The formulation does not effectively deliver this compound into the epidermis, resulting in a lack of therapeutic effect.

Solution: Optimizing the formulation to enhance skin penetration is crucial for the efficacy of topical this compound.

Recommendations:

  • Penetration Enhancers: Incorporate chemical penetration enhancers into your formulation. The choice of enhancer will depend on the overall vehicle composition.

  • Nanocarrier Systems: As mentioned above, NLCs and elastic nano-liposomes can significantly enhance the transdermal delivery of lipophilic molecules like this compound.

Table of Common Excipients for Enhancing Topical Delivery of Lipophilic Actives:

Excipient ClassExamplesFunction
Fatty AcidsOleic Acid, Lauric AcidDisrupt stratum corneum lipids
Fatty AlcoholsOleyl Alcohol, Propylene GlycolIncrease drug solubility in the vehicle
EstersIsopropyl Myristate, Ethyl OleateEmollient and penetration enhancer
SurfactantsPolysorbates (Tweens), Sorbitan Esters (Spans)Reduce interfacial tension

Experimental Protocols

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology for assessing the permeation of this compound through a skin sample.

Methodology:

  • Skin Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin) or use human cadaver skin.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections appropriately sized for the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween 20 to maintain sink conditions).

    • Maintain the temperature of the receptor fluid at 32°C ± 1°C using a circulating water bath.

    • Equilibrate the skin for 30-60 minutes.

  • Application of Formulation:

    • Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 2: Stability Testing of a Topical Formulation

This protocol provides a framework for evaluating the stability of a this compound topical formulation.

Methodology:

  • Sample Preparation:

    • Prepare at least three batches of the final formulation and package them in the intended commercial packaging.

  • Storage Conditions:

    • Store the samples under various conditions as per ICH guidelines:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term stability).

  • Parameters to be Tested:

    • Physical Properties: Appearance, color, odor, viscosity, pH, and phase separation.

    • Chemical Properties: Assay of this compound and quantification of any degradation products.

    • Microbiological Properties: Total aerobic microbial count, and tests for specific pathogens.

  • Acceptance Criteria:

    • Define the acceptable limits for each parameter before initiating the study.

Protocol 3: Quantification of this compound in Skin Samples by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of this compound from skin tissue.

Methodology:

  • Sample Preparation:

    • Obtain skin biopsies from the treated area.

    • Separate the epidermis from the dermis if required.

    • Homogenize the skin sample in a suitable buffer.

  • Extraction:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing this compound. A common method involves extraction with a mixture of chloroform and methanol.

    • Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard (e.g., a deuterated analog).

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound.

    • Calculate the concentration of this compound in the skin samples based on the calibration curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist GPR119 GPR119 This compound->GPR119 Agonist G_alpha_i Gαi CB1->G_alpha_i Activates G_alpha_s Gαs GPR119->G_alpha_s Activates Ceramide_Synthases Ceramide Synthases (e.g., CerS2, CerS3) G_alpha_i->Ceramide_Synthases Leads to activation of Sphingomyelinase Sphingomyelinase G_alpha_i->Sphingomyelinase Leads to activation of AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates De_Novo_Synthesis De Novo Synthesis Ceramide_Synthases->De_Novo_Synthesis Sphingomyelin_Hydrolysis Sphingomyelin Hydrolysis Sphingomyelinase->Sphingomyelin_Hydrolysis Ceramides Increased Long-Chain Ceramides De_Novo_Synthesis->Ceramides Sphingomyelin_Hydrolysis->Ceramides Skin_Barrier Enhanced Skin Barrier Function Ceramides->Skin_Barrier

Caption: Signaling pathways of this compound in keratinocytes.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Murine Model cluster_analysis Analytical Quantification F1 Solubility Screening F2 Excipient Selection F1->F2 F3 Formulation Optimization (e.g., NLCs) F2->F3 F4 Stability Testing F3->F4 IV1 Franz Diffusion Cell (Skin Permeation) F3->IV1 IV2 Keratinocyte Cell Culture (Ceramide Production Assay) IV1->IV2 INV1 Topical Application IV2->INV1 INV2 TEWL Measurement INV1->INV2 INV3 Skin Hydration Assessment INV1->INV3 INV4 Skin Biopsy & Histology INV1->INV4 A1 Skin Extraction INV4->A1 A2 LC-MS/MS Analysis A1->A2

References

How to control for vehicle effects when using Palmitoyl Serinol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively control for vehicle effects when conducting experiments with Palmitoyl Serinol (PS).

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A1: A vehicle control is a crucial experimental group that is treated with the solvent or carrier (the "vehicle") used to dissolve and deliver this compound, but without this compound itself. It is essential because the vehicle can have its own biological effects, which could be mistakenly attributed to this compound. By comparing the results from the this compound-treated group to the vehicle control group, researchers can isolate the specific effects of this compound.

Q2: What are the most common vehicles used for this compound?

A2: The choice of vehicle depends on the experimental model:

  • In Vitro (Cell Culture): Dimethyl sulfoxide (DMSO) is frequently used to dissolve this compound for cell-based assays.[1][2] It is important to use a low final concentration, typically ≤ 0.1%, to minimize cytotoxicity and other off-target effects.[2]

  • In Vivo (Topical Application): Ethanol has been successfully used as a vehicle for topical application of this compound in murine models to study its effects on the skin barrier.[3][4]

Q3: How can I choose the best vehicle for my experiment?

A3: Consider the following factors:

  • Solubility: this compound is a crystalline solid that is slightly soluble in dimethylformamide (DMF) and can be dissolved in DMSO, often requiring warming and sonication. Its solubility in ethanol is sufficient for topical preparations.

  • Biological Inertness: The ideal vehicle should have minimal biological activity in your experimental system. However, both DMSO and ethanol can have effects on cells and tissues. Therefore, a vehicle control is non-negotiable.

  • Route of Administration: The vehicle must be appropriate for the intended delivery method (e.g., topical application, cell culture medium).

  • Compatibility: The vehicle should not react with this compound or interfere with the assay being performed.

Q4: What are the known effects of common this compound vehicles?

A4: Both DMSO and ethanol can influence experimental outcomes:

  • DMSO: Can affect cell viability, proliferation, differentiation, and gene expression in a dose-dependent manner. It has also been shown to influence signaling pathways, such as inhibiting the phosphorylation of p38 and JNK kinases.

  • Ethanol: Topical application of ethanol can increase transepidermal water loss (TEWL), potentially affecting skin barrier function.

Troubleshooting Guide: Vehicle-Related Issues

Problem Potential Cause Recommended Solution
High background or unexpected activity in the vehicle control group. The vehicle itself is causing a biological response in your model.1. Lower the vehicle concentration: For DMSO, aim for a final concentration of ≤ 0.1%.2. Perform a vehicle dose-response experiment: Determine the highest concentration of the vehicle that does not cause a significant effect on your readout.3. Switch to an alternative vehicle: If lowering the concentration is not feasible due to solubility issues, consider testing other solvents.
Inconsistent results between experiments. Variability in vehicle preparation or application.1. Use high-purity, anhydrous solvents: This is especially important for DMSO, which is hygroscopic.2. Prepare fresh stock solutions: Aliquot and store properly to avoid degradation and contamination.3. Ensure consistent application: For topical studies, apply a consistent volume and spread it evenly over the same surface area.
Precipitation of this compound in the final medium/formulation. The concentration of this compound exceeds its solubility in the final vehicle concentration.1. Increase the vehicle concentration slightly: Be mindful of the potential for increased vehicle effects and adjust your control group accordingly.2. Optimize the dissolution procedure: For DMSO, ensure the stock solution is fully dissolved using gentle warming and sonication before further dilution.3. Prepare fresh dilutions for each experiment.
Observed effects do not align with expected this compound activity. The vehicle may be masking or altering the effects of this compound.1. Carefully analyze the vehicle control data: Subtract the vehicle effect from the treatment effect to understand the net effect of this compound.2. Review the literature for known interactions: Check if the chosen vehicle is known to interfere with the signaling pathway under investigation.

Quantitative Data on Common Vehicles

The following tables summarize the potential effects of commonly used vehicles for this compound. This data highlights the importance of including a vehicle-only control in your experimental design.

Table 1: Effects of DMSO on Cultured Cells

DMSO Concentration Observed Effects on Cell Viability and Signaling Recommendations
≤ 0.1% Generally considered safe for most cell lines with minimal impact on viability or signaling pathways.Highly Recommended for all cell culture experiments, especially for long-term incubations.
0.1% - 0.5% Tolerated by many robust, immortalized cell lines for shorter durations (24-48 hours). May begin to show some effects on sensitive cell lines.Acceptable with Caution. A vehicle dose-response should be performed to confirm the lack of effect in your specific cell line.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and off-target effects on signaling pathways.Not Recommended unless absolutely necessary for solubility, and only with extensive validation of vehicle effects.

Table 2: Effects of Topical Ethanol on Skin Barrier Function

Parameter Effect of Topical Ethanol Application Implication for this compound Studies
Transepidermal Water Loss (TEWL) Can cause a temporary increase in TEWL, indicating a potential disruption of the skin barrier.It is crucial to compare the TEWL in the this compound + ethanol group to the ethanol-only group to determine if this compound mitigates or exacerbates this effect.
Skin Hydration May lead to skin dryness with repeated application.The effect of this compound on skin hydration should be assessed relative to the vehicle control.
Skin Redness (Erythema) Can induce mild erythema in some cases.Visual scoring and instrumental measurements of skin redness should be performed on both vehicle- and treatment-group animals.

Experimental Protocols

Protocol 1: In Vitro Vehicle Control for this compound in Cell Culture

Objective: To assess the effect of this compound on a specific cellular response while controlling for the effects of the DMSO vehicle.

Materials:

  • This compound powder

  • High-purity, sterile, anhydrous DMSO

  • Appropriate cell line and complete culture medium

  • Sterile microcentrifuge tubes and pipette tips

  • Warming bath or sonicator

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • To aid dissolution, gently warm the solution (e.g., to 37°C) and/or sonicate briefly. Ensure the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Experimental Setup:

    • Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.

    • Prepare the following experimental groups in triplicate:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells in culture medium containing the same final concentration of DMSO as the highest concentration of this compound to be tested (e.g., 0.1%).

      • This compound Treatment: Cells in culture medium containing the desired final concentration(s) of this compound (prepared by diluting the stock solution).

  • Treatment Application:

    • For the Vehicle Control, add the appropriate volume of 100% DMSO to the culture medium to achieve the desired final concentration.

    • For the this compound Treatment groups, add the corresponding volume of the this compound stock solution to the culture medium.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration.

    • Perform the relevant cellular assay (e.g., Western blot, qPCR, viability assay).

Protocol 2: In Vivo Vehicle Control for Topical this compound in a Murine Model

Objective: To evaluate the effect of topically applied this compound on skin barrier function, controlling for the effects of the ethanol vehicle.

Materials:

  • This compound powder

  • 100% Ethanol (high purity)

  • Experimental animals (e.g., C57BL/6 mice)

  • Electric shaver

  • Calibrated pipettes

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions.

    • One day before the experiment, shave a designated area on the dorsal skin of the mice.

  • Treatment Groups:

    • Divide the animals into at least two groups:

      • Vehicle Control Group: Receives topical application of ethanol only.

      • This compound Treatment Group: Receives topical application of this compound dissolved in ethanol (e.g., 0.5% w/v).

  • Treatment Application:

    • Prepare the this compound solution in ethanol.

    • Apply a standardized volume (e.g., 100 µL) of either ethanol or the this compound solution to the shaved dorsal skin of the respective groups.

    • Perform the application consistently (e.g., twice daily) for the duration of the study.

  • Analysis of Skin Barrier Function:

    • At designated time points, measure parameters of skin barrier function, such as:

      • Transepidermal Water Loss (TEWL)

      • Stratum corneum hydration

      • Skin surface pH

    • Collect skin biopsies for histological or molecular analysis.

Visualizations

This compound Signaling Pathway

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 Activates AC Adenylyl Cyclase CB1->AC Inhibits SPT Serine Palmitoyltransferase (SPT) CB1->SPT Stimulates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates SMase Sphingomyelinase (SMase) CB1->SMase Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates SPT->CerS Ceramide Ceramide CerS->Ceramide SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase DeNovo De Novo Synthesis DeNovo->SPT Barrier Improved Skin Barrier Function Ceramide->Barrier

Caption: this compound signaling pathway leading to improved skin barrier function.

Experimental Workflow for Vehicle Control

Vehicle_Control_Workflow Start Start Experiment Prep Prepare this compound Stock in Vehicle (e.g., DMSO) Start->Prep Groups Set Up Experimental Groups Prep->Groups Untreated Untreated Control (Cells + Medium) Groups->Untreated Vehicle Vehicle Control (Cells + Medium + Vehicle) Groups->Vehicle Treatment PS Treatment (Cells + Medium + PS in Vehicle) Groups->Treatment Incubate Incubate for Desired Duration Untreated->Incubate Vehicle->Incubate Treatment->Incubate Assay Perform Assay Incubate->Assay Analysis Data Analysis Assay->Analysis Compare1 Compare Vehicle vs. Untreated Analysis->Compare1 Assess Vehicle Effect Compare2 Compare PS Treatment vs. Vehicle Control Analysis->Compare2 Assess Treatment Effect Conclusion Determine Net Effect of this compound Compare1->Conclusion Compare2->Conclusion

Caption: Logical workflow for a properly controlled in vitro experiment with this compound.

References

Technical Support Center: Validating the Purity of Synthetic Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of synthetic Palmitoyl Serinol (N-palmitoyl-2-amino-1,3-propanediol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] It has been shown to stimulate the production of ceramides, which are crucial components of the skin's permeability barrier.[2][3][4] In research and drug development, the purity of synthetic this compound is critical to ensure that the observed biological effects are attributable to the compound itself and not to impurities, which could introduce confounding variables or toxicity.

Q2: What are the common analytical techniques used to assess the purity of synthetic this compound?

The primary methods for validating the purity of this compound include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as lipids like this compound lack a strong UV chromophore.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): LC-MS/MS is a highly sensitive technique used to confirm the molecular weight of this compound and to identify and quantify impurities.

Q3: What are the potential impurities in synthetic this compound?

Based on common synthetic routes for N-acyl amino acids, potential impurities in synthetic this compound may include:

  • Unreacted Starting Materials: Palmitic acid and serinol.

  • By-products from Side Reactions: Di-acylated serinol (where both hydroxyl groups are esterified with palmitic acid) or O-acylated isomers.

  • Residual Solvents and Reagents: Solvents used during the synthesis and purification process (e.g., methanol, acetonitrile, chloroform) and leftover reagents.

  • Degradation Products: Hydrolysis of the amide bond, leading to the formation of palmitic acid and serinol.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: No peak or very small peak for this compound.

Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure this compound is fully dissolved in the injection solvent. Lipids can be challenging to dissolve; consider using a stronger organic solvent or gentle warming.
Incorrect Detector Settings For CAD or ELSD, ensure the nebulizer and evaporator temperatures are optimized for your mobile phase and flow rate.
Injection Issue Check for blockages in the autosampler needle or injection port. Ensure the correct injection volume is being used.
Column Overload or Degradation Inject a smaller amount of sample. If the problem persists, the column may be degraded and require replacement.

Issue 2: Peak tailing or fronting for the this compound peak.

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to reduce interactions with residual silanols on the column.
Column Overload Reduce the sample concentration.
Mismatch between Injection Solvent and Mobile Phase Dissolve the sample in the initial mobile phase if possible, or in a weaker solvent.
Column Void or Contamination A void at the head of the column can cause peak distortion. Consider replacing the column or using a guard column.

Issue 3: Appearance of unexpected peaks (ghost peaks).

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or System Flush the system with a strong solvent. Prepare fresh mobile phase using high-purity solvents and reagents.
Carryover from Previous Injections Run blank injections with a strong solvent to clean the injector and column.
Sample Degradation Ensure the sample is fresh and has been stored properly.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Issue 1: Broad or distorted peaks in the 1H NMR spectrum.

Potential Cause Troubleshooting Step
Poor Shimming Re-shim the magnet to improve the homogeneity of the magnetic field.
Sample Aggregation This compound may aggregate at higher concentrations. Try diluting the sample or acquiring the spectrum at an elevated temperature.
Presence of Paramagnetic Impurities These can cause significant line broadening. Purify the sample further if suspected.
Incomplete Dissolution Ensure the sample is fully dissolved in the NMR solvent. Gentle warming or sonication may help.

Issue 2: Unexpected signals in the spectrum.

Potential Cause Troubleshooting Step
Residual Solvents Compare the chemical shifts of the unknown peaks with common laboratory solvents.
Presence of Impurities Analyze the integration and chemical shifts of the signals to identify potential impurities (e.g., free palmitic acid, serinol, or acylation by-products).
Water Peak If using a non-deuterated solvent or if the deuterated solvent has absorbed moisture, a broad water peak may be present. Use a solvent suppression technique if necessary.

Experimental Protocols

HPLC-CAD Protocol for Purity Assessment

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
CAD Settings Nebulizer Temperature: 35 °C, Evaporation Temperature: 50 °C, Gas (Nitrogen) Pressure: 35 psi
Sample Preparation Dissolve this compound in Methanol or a similar organic solvent to a concentration of 1 mg/mL.
1H NMR Protocol for Structural Verification and Purity
Parameter Condition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl3) or Methanol-d4 (CD3OD)
Sample Concentration 5-10 mg/mL
Temperature 25 °C
Acquisition Parameters Standard 1H acquisition with a 90° pulse, relaxation delay of 5 seconds, and 16-32 scans.
Data Processing Apply a line broadening of 0.3 Hz before Fourier transformation. Reference the solvent peak (CDCl3 at 7.26 ppm or CD3OD at 3.31 ppm). Integrate all peaks and compare the relative integrations to the expected proton ratios of this compound.

Visualizations

Experimental Workflow for Purity Validation

G Workflow for this compound Purity Validation cluster_synthesis Synthesis & Initial Assessment cluster_analysis Analytical Purity Assessment cluster_data Data Interpretation synth Synthetic this compound initial_char Initial Characterization (e.g., Melting Point) synth->initial_char hplc HPLC-CAD/ELSD Analysis initial_char->hplc nmr 1H and 13C NMR Spectroscopy initial_char->nmr ms LC-MS/MS Analysis initial_char->ms purity_calc Purity Calculation (% Area in HPLC) hplc->purity_calc impurity_id Impurity Identification (NMR & MS) nmr->impurity_id ms->impurity_id final_report Final Purity Report purity_calc->final_report impurity_id->final_report

Caption: A general workflow for the analytical validation of synthetic this compound.

Signaling Pathway of this compound

G This compound Signaling Pathway PS This compound CB1 CB1 Receptor PS->CB1 Activates AC Adenylyl Cyclase CB1->AC Inhibits CerS Ceramide Synthase (CerS2/3) CB1->CerS Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ceramide Ceramide Production CerS->Ceramide Increases Barrier Epidermal Barrier Function Ceramide->Barrier Enhances

Caption: Simplified signaling pathway of this compound in stimulating ceramide production.

References

How to minimize off-target effects of Palmitoyl Serinol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Palmitoyl Serinol (PS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help minimize its off-target effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Its primary on-target effect, particularly relevant for dermatological and epidermal barrier research, is the stimulation of ceramide production. This action is mediated through the activation of the Cannabinoid Receptor 1 (CB1), leading to an increase in long-chain ceramides, which are crucial for maintaining the skin's permeability barrier.[1][2][3][4][5]

Q2: What are the known off-target effects of this compound?

This compound has two well-documented off-target effects:

  • Protein Kinase C zeta (PKCζ) Activation: this compound can directly bind to and activate PKCζ. In certain cell types, such as neuroblastoma cells, this activation can induce apoptosis.

  • G Protein-Coupled Receptor 119 (GPR119) Agonism: this compound acts as an agonist for GPR119, a receptor primarily expressed in the pancreas and gastrointestinal tract, where it is involved in glucose homeostasis.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining specific and reliable experimental results. The primary strategies involve a combination of dose optimization and the use of specific pharmacological inhibitors.

  • Dose Optimization: The concentration of this compound can significantly influence its effects. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity.

  • Pharmacological Inhibition: To isolate a specific signaling pathway, you can use antagonists or inhibitors for the off-target receptors.

    • To block PKCζ-mediated apoptosis , pre-incubate your cells with the PKCζ inhibitor Gö 6983 .

    • To block CB1-mediated effects , use the CB1 antagonist AM-251 .

    • To investigate or block GPR119-mediated signaling , the antagonist Arvanil has been reported to inhibit GPR119 activation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell death or apoptosis in my cell culture. The concentration of this compound may be too high, leading to the activation of the pro-apoptotic PKCζ pathway.1. Perform a dose-response experiment to determine the optimal concentration for your cell type (see Table 1 for guidance). 2. If the desired on-target effect overlaps with the apoptotic concentration, pre-treat cells with the PKCζ inhibitor Gö 6983 (see Experimental Protocols).
I am not observing the expected increase in ceramide production. 1. The concentration of this compound may be too low. 2. The cell line may not express sufficient levels of CB1 receptor. 3. The effect may be masked by off-target signaling.1. Increase the concentration of this compound based on dose-response data. 2. Confirm CB1 receptor expression in your cell line via Western Blot or qPCR. 3. Use inhibitors for PKCζ (Gö 6983) and/or GPR119 (Arvanil) to isolate the CB1-mediated pathway.
My results are inconsistent across experiments. 1. Inconsistent this compound concentration. 2. Cell passage number and confluency can affect receptor expression and signaling. 3. Variability in inhibitor pre-incubation time.1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Maintain a consistent cell culture protocol, using cells within a specific passage number range and seeding at a consistent density. 3. Adhere strictly to the recommended pre-incubation times for all inhibitors.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Different Cell Lines

Cell LineTarget Receptor(s)This compound ConcentrationObserved EffectReference(s)
HaCaT (Human Keratinocytes) CB1≤ 25 µMIncreased ceramide production
≥ 50 µMDecreased cell viability
F-11 (Neuroblastoma) PKCζNot specified, but apoptosis observedInduction of apoptosis
HEK293 (Expressing GPR119) GPR119EC50 = 9 µMIncreased cAMP levels

Mandatory Visualizations

Signaling Pathways of this compound

Palmitoyl_Serinol_Signaling cluster_membrane Cell Membrane cluster_receptors Receptors cluster_inhibitors Pharmacological Inhibitors cluster_cellular_effects Cellular Effects PS This compound CB1 CB1 PS->CB1 PKCzeta_mem PKCζ PS->PKCzeta_mem GPR119 GPR119 PS->GPR119 Ceramide ↑ Long-Chain Ceramides CB1->Ceramide On-Target Effect Apoptosis Apoptosis PKCzeta_mem->Apoptosis Off-Target Effect cAMP ↑ cAMP GPR119->cAMP Off-Target Effect AM251 AM-251 AM251->CB1 Inhibits Go6983 Gö 6983 Go6983->PKCzeta_mem Inhibits Arvanil Arvanil Arvanil->GPR119 Inhibits

Caption: Signaling pathways of this compound and points of pharmacological intervention.

Experimental Workflow for Minimizing Off-Target Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Start Start Experiment Dose_Response 1. Dose-Response Curve (Determine Optimal [PS]) Start->Dose_Response Select_Inhibitor 2. Select Inhibitor(s) (Based on experimental goal) Dose_Response->Select_Inhibitor Control Vehicle Control Select_Inhibitor->Control PS_only This compound (PS) only Select_Inhibitor->PS_only PS_AM251 PS + AM-251 (Isolate non-CB1 effects) Select_Inhibitor->PS_AM251 PS_Go6983 PS + Gö 6983 (Prevent apoptosis) Select_Inhibitor->PS_Go6983 PS_Arvanil PS + Arvanil (Isolate non-GPR119 effects) Select_Inhibitor->PS_Arvanil Assay 3. Perform Target-Specific Assays (e.g., Ceramide quantification, Apoptosis assay, cAMP assay) Control->Assay PS_only->Assay PS_AM251->Assay PS_Go6983->Assay PS_Arvanil->Assay Analyze 4. Analyze and Interpret Results Assay->Analyze

Caption: Workflow for designing experiments to minimize this compound's off-target effects.

Experimental Protocols

Cell Culture Protocols
  • HaCaT Cells: Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO2 incubator. Subculture when cells reach 80-90% confluency.

  • F-11 Neuroblastoma Cells: Culture in Ham's F12 medium supplemented with 15% FBS, 1x HAT supplement, and 200 µg/ml hydroxyproline. Maintain at 37°C in a 5% CO2 incubator. Be aware that these cells may detach and die if they become too confluent; it is recommended to split them at around 60% confluency.

  • HEK293 cells stably expressing GPR119: Culture in DMEM supplemented with 10% FBS, 250 µg/ml G418, and 1 µg/ml Puromycin. Maintain at 37°C in a 5% CO2 incubator.

Protocol 1: Differentiating On-Target (CB1-mediated) vs. Off-Target (PKCζ-mediated) Effects

Objective: To determine if the observed effect of this compound is due to CB1 activation or PKCζ activation.

Materials:

  • This compound (PS)

  • AM-251 (CB1 antagonist)

  • Gö 6983 (PKCζ inhibitor)

  • Appropriate cell line and culture medium

  • DMSO (vehicle for PS, AM-251, and Gö 6983)

  • Assay-specific reagents (e.g., for ceramide quantification or apoptosis detection)

Procedure:

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • For the AM-251 group, pre-incubate cells with 10 µM AM-251 for 4 hours.

    • For the Gö 6983 group, pre-incubate cells with 1-10 µM Gö 6983 for 2 hours.

  • This compound Treatment:

    • Add this compound to the designated wells at the desired final concentration (e.g., 25 µM for HaCaT cells).

    • Include a vehicle control group (DMSO only).

  • Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours).

  • Analysis: Perform the relevant downstream assays (e.g., ceramide quantification, apoptosis assay).

Protocol 2: CB1 Receptor Activation Assay (cAMP Measurement)

Objective: To quantify the activation of the CB1 receptor by this compound.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • Assay buffer

Procedure:

  • Cell Seeding: Seed HEK293-CB1 cells in a 96-well plate and culture overnight.

  • Cell Treatment:

    • Wash cells with assay buffer.

    • Add this compound at various concentrations.

    • Include a positive control (e.g., a known CB1 agonist like CP55940) and a negative control (vehicle).

    • To measure inhibition of adenylyl cyclase, stimulate cells with forskolin (e.g., 10 µM) in the presence or absence of this compound.

  • Incubation: Incubate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit protocol.

Protocol 3: PKCζ Kinase Activity Assay

Objective: To measure the direct effect of this compound on PKCζ activity.

Materials:

  • Purified recombinant PKCζ enzyme

  • PKCζ substrate peptide

  • This compound

  • Gö 6983 (as a positive control for inhibition)

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Kinase buffer

Procedure:

  • Prepare Reactions: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, PKCζ substrate, and ATP.

  • Add Compounds:

    • Add this compound at various concentrations to the respective wells.

    • Include a vehicle control, a positive control (e.g., a known PKCζ activator, if available), and an inhibition control (Gö 6983).

  • Initiate Reaction: Add the purified PKCζ enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the reaction and measure the kinase activity (e.g., by quantifying ADP production) according to the assay kit manufacturer's instructions.

Protocol 4: GPR119 Activation Assay (cAMP Measurement)

Objective: To determine the agonist activity of this compound on the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • This compound

  • Arvanil (GPR119 antagonist)

  • A known GPR119 agonist (e.g., OEA or AR231453) as a positive control

  • cAMP assay kit

  • Assay buffer

Procedure:

  • Cell Seeding: Seed HEK293-GPR119 cells in a 96-well plate and culture overnight.

  • Antagonist Pre-treatment (for inhibition confirmation): For wells testing inhibition, pre-incubate with Arvanil (e.g., 50 µM) for 30 minutes.

  • Agonist Treatment:

    • Add this compound at a range of concentrations.

    • Include a vehicle control and a positive control agonist.

  • Incubation: Incubate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

References

Technical Support Center: Enhancing the Bioavailability of Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Palmitoyl Serinol.

Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency with this compound, but poor efficacy in our in vivo oral studies. What is the likely cause?

A1: A common reason for the discrepancy between in vitro and in vivo results for lipophilic compounds like this compound is low oral bioavailability. This is primarily due to its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream.

Q2: What are the key physicochemical properties of this compound that affect its bioavailability?

A2: this compound is a lipophilic molecule with low water solubility. It is classified as a crystalline solid, a form that generally has a lower dissolution rate compared to an amorphous state. Its high lipophilicity (LogP > 5) can also lead to challenges in formulation and may contribute to significant first-pass metabolism.

Q3: Are there any known metabolites of this compound that we should be aware of during our in vivo studies?

A3: While specific metabolism studies on this compound are limited, it is structurally similar to N-palmitoylethanolamide (PEA). PEA is known to be rapidly metabolized by cellular enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA)[1]. It is plausible that this compound undergoes similar enzymatic degradation, which could contribute to its low oral bioavailability.

Q4: Can co-administration with food affect the bioavailability of this compound?

A4: For many lipophilic drugs, administration with a high-fat meal can enhance absorption. The presence of dietary lipids can stimulate bile salt secretion, which aids in the solubilization and micellar encapsulation of the drug, thereby improving its absorption. It is advisable to conduct food-effect studies to determine if this is a viable strategy for your formulation.

Troubleshooting Guides

Issue 1: Poor Dissolution and Solubility of this compound

Poor solubility is a primary obstacle to achieving adequate oral bioavailability. The following strategies can be employed to address this issue.

Troubleshooting Steps:

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area available for dissolution.

    • Micronization: Aim for particle sizes in the range of 1-10 µm.

    • Nanonization: Further reduction to the sub-micron or nanometer range can significantly enhance dissolution rates and saturation solubility[2][3]. Ultrasonic milling is a superior technique for producing ultra-micronized and nano-sized this compound particles[2].

  • Formulation with Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are a highly effective approach for improving the oral bioavailability of poorly water-soluble drugs[2]. These formulations can maintain the drug in a solubilized state in the gastrointestinal tract.

    • Nanoemulsions: These are kinetically stable, isotropic systems of oil, water, and surfactant. They can be formulated to encapsulate this compound and enhance its absorption.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from physiological lipids. They offer advantages such as biocompatibility, protection of the drug from degradation, and the potential for controlled release. NLCs, which are a modified version of SLNs containing both solid and liquid lipids, can offer higher drug loading and reduced drug expulsion during storage.

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of this compound. Screening for suitable excipients is a critical first step.

Data Presentation: Comparison of Bioavailability Enhancement Strategies
StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.Simple, well-established technique.May not be sufficient for extremely insoluble compounds. Potential for particle aggregation.
Nanoemulsions Encapsulates the drug in a solubilized state.High drug loading capacity, improved stability.Can be complex to formulate and scale up.
Solid Lipid Nanoparticles (SLNs) Encapsulates the drug in a solid lipid matrix.Biocompatible, controlled release potential, protects the drug from degradation.Lower drug loading compared to NLCs, potential for drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs) Encapsulates the drug in a blend of solid and liquid lipids.Higher drug loading and stability compared to SLNs.More complex formulation than SLNs.
Chemical Modification (Prodrugs) Alters the chemical structure to improve solubility and/or permeability.Can address multiple bioavailability barriers simultaneously.Requires significant medicinal chemistry effort, potential for altered pharmacology.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Objective: To formulate this compound into NLCs to enhance its oral bioavailability.

Methodology:

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Melt a solid lipid (e.g., Compritol® 888 ATO) at a temperature approximately 5-10°C above its melting point. Add a liquid lipid (e.g., oleic acid) to the molten solid lipid. Disperse the pre-weighed this compound in the molten lipid mixture.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188 or Tween® 80) in purified water and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax®) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Nanonization: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range. The number of cycles and pressure/sonication amplitude should be optimized.

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid NLCs.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the NLC dispersion.

    • Entrapment Efficiency (EE%) and Drug Loading (DL%): Determine by separating the un-encapsulated drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the NLCs and the supernatant using a validated analytical method (e.g., HPLC-MS/MS).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of the formulated this compound NLCs compared to a simple suspension.

Methodology:

  • Animal Dosing:

    • Divide male Sprague-Dawley or Wistar rats into two groups (n=6 per group).

    • Fast the animals overnight with free access to water.

    • Administer the this compound NLC formulation to one group and a micronized this compound suspension (in a vehicle like 0.5% carboxymethylcellulose) to the other group via oral gavage at a specified dose.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein or jugular vein cannula) into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate pharmacokinetic software.

    • Calculate the relative bioavailability of the NLC formulation compared to the suspension.

Visualizations

Signaling Pathway of a Structurally Similar Compound (PEA)

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEA PEA PPARa PPAR-α PEA->PPARa Direct Activation GPR55 GPR55 PEA->GPR55 Direct Activation TRPV1 TRPV1 PEA->TRPV1 Indirect Modulation Anti_inflammatory Anti-inflammatory Effects PPARa->Anti_inflammatory Neuroprotective Neuroprotective Effects PPARa->Neuroprotective Analgesic Analgesic Effects GPR55->Analgesic TRPV1->Analgesic G cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome Start Poorly Soluble This compound Micronization Particle Size Reduction (Micronization/Nanonization) Start->Micronization LBDDS Lipid-Based Formulation (Nanoemulsions, SLNs, NLCs) Start->LBDDS Prodrug Chemical Modification (Prodrug Synthesis) Start->Prodrug In_vitro In Vitro Characterization (Solubility, Dissolution, Stability) Micronization->In_vitro LBDDS->In_vitro Prodrug->In_vitro In_vivo In Vivo Pharmacokinetic Study (Animal Model) In_vitro->In_vivo Data_analysis Data Analysis (Cmax, Tmax, AUC) In_vivo->Data_analysis End Enhanced Bioavailability Data_analysis->End G cluster_properties Physicochemical Properties cluster_barriers Physiological Barriers cluster_result Result Solubility Poor Aqueous Solubility Dissolution Low Dissolution Rate Solubility->Dissolution Absorption Poor Intestinal Absorption Dissolution->Absorption Lipophilicity High Lipophilicity Metabolism First-Pass Metabolism Lipophilicity->Metabolism Bioavailability Low Oral Bioavailability Absorption->Bioavailability Metabolism->Bioavailability

References

Technical Support Center: Refining Protocols for Long-Term Palmitoyl Serinol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl Serinol (PS) in long-term experimental settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (N-Palmitoyl Serinol) is a structural analog of the endocannabinoid N-palmitoyl ethanolamine (PEA).[1] Its primary mechanism of action in the skin is to improve the epidermal permeability barrier.[1][2] It achieves this by stimulating the production of ceramides, which are crucial lipids for maintaining skin barrier function.[3][4] This stimulation of ceramide synthesis has been shown to be dependent on the activation of the cannabinoid receptor 1 (CB1).

2. What are the recommended concentrations of this compound for in vitro experiments?

For short-term (up to 24 hours) in vitro studies using human keratinocytes (HaCaT cells), concentrations up to 25 µM have been used without significant cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and long-term experimental conditions, as cytotoxicity can be cell-type and duration-dependent. A significant decrease in cell viability has been observed at concentrations of 50 µM and higher in 24-hour treatments.

3. How should I prepare and store this compound stock solutions?

This compound is a crystalline solid that is stable for at least four years when stored at -20°C. For experimental use, it is recommended to prepare a stock solution. This compound is slightly soluble in dimethylformamide (DMF) and can be dissolved in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution; this may require warming.

  • Stock Solution Storage:

    • -80°C: up to 6 months

    • -20°C: up to 1 month

  • Recommendation: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

4. What are the key considerations for designing long-term in vivo studies with topical this compound?

Based on a murine model of atopic dermatitis-like skin inflammation, topical application of 0.5% N-palmitoyl serinol in ethanol twice daily for one week has been shown to be effective in improving the epidermal barrier. In a longer-term study, daily applications for four weeks attenuated epidermal hyperproliferation and inflammatory infiltration. For chronic studies, it is important to establish a consistent application protocol and monitor for any signs of skin irritation or adverse effects. The vehicle used to dissolve this compound should also be tested as a control.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no biological activity of this compound Degradation of this compound: Improper storage of the solid compound or stock solution.Ensure this compound is stored at -20°C as a solid and that stock solutions are stored at -80°C (for up to 6 months) or -20°C (for up to 1 month) in aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific experimental model.Perform a dose-response experiment to determine the optimal concentration for your cell type and treatment duration.
Cell line insensitivity: The cell line you are using may not express sufficient levels of CB1 receptor or other necessary signaling components.Verify the expression of CB1 in your cell line using techniques such as qPCR or Western blotting. Consider using a positive control cell line known to respond to this compound.
High cell death or cytotoxicity in long-term in vitro experiments Accumulated cytotoxicity: Even at concentrations that are non-toxic in short-term assays, this compound may exhibit cytotoxicity with prolonged exposure.Conduct a long-term cytotoxicity assay (e.g., for 48, 72, and 96 hours) to determine the highest non-toxic concentration for your extended experiment.
Instability in culture media: this compound may precipitate out of the culture medium over time, leading to inconsistent cell exposure and potential cytotoxic effects of aggregates.Visually inspect the culture medium for any signs of precipitation. Consider the frequency of media changes to replenish fresh this compound and remove any potential degradants or precipitates. The stability of this compound in your specific cell culture medium over time should be empirically determined.
Vehicle toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the vehicle in the culture medium may be toxic to the cells, especially in long-term cultures with repeated dosing.Ensure the final concentration of the vehicle is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in all experiments.
Variability in experimental results Inconsistent dosing: In long-term experiments, inconsistent replenishment of this compound can lead to variable results.Establish a strict and consistent schedule for media changes and re-addition of this compound.
Precipitation of this compound: As a lipid-based compound, this compound may come out of solution, especially at higher concentrations or after prolonged incubation.Prepare fresh dilutions from a stable stock solution for each experiment. Gently mix the media before adding to the cells. If precipitation is observed, consider using a lower concentration or a different vehicle if compatible with your experimental design.
Interference with assays: The lipidic nature of this compound could potentially interfere with certain colorimetric or fluorometric assays for cell viability or other endpoints.If you suspect assay interference, run a cell-free control with this compound in the assay medium to see if it directly reacts with the assay reagents. Consider using an alternative assay that measures a different cellular parameter (e.g., ATP content vs. metabolic activity).

Quantitative Data Summary

Table 1: In Vitro Experimental Parameters for this compound Treatment of Human Keratinocytes (HaCaT)

ParameterValueReference
Cell Line HaCaT (Human Keratinocytes)
Treatment Concentration ≤ 25 µM
Cytotoxic Concentration (24h) ≥ 50 µM
Inflammatory Stimulus IL-4 (50 ng/mL)
Treatment Duration 4 to 24 hours
CB1 Receptor Inhibitor AM-251 (10 µM)

Table 2: In Vivo Experimental Parameters for Topical this compound Treatment in a Murine Model

ParameterValueReference
Animal Model Murine model of atopic dermatitis-like skin
Concentration 0.5% in ethanol
Application Frequency Twice daily
Short-term Treatment Duration 1 week
Long-term Treatment Duration 4 weeks (daily application)

Experimental Protocols

1. WST-1 Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound on adherent cells like HaCaT keratinocytes.

  • Materials:

    • 96-well cell culture plates

    • HaCaT cells

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • WST-1 reagent

    • Microplate reader

  • Procedure:

    • Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

2. Ceramide Extraction and Analysis by LC-MS/MS (General Workflow)

This is a generalized workflow for the analysis of ceramides from cultured keratinocytes. Specific parameters will need to be optimized for your instrument and experimental setup.

  • Cell Lysis and Lipid Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Scrape the cells in a suitable solvent system for lipid extraction, such as a mixture of chloroform and methanol.

    • Vortex the samples thoroughly and centrifuge to separate the lipid-containing organic phase from the aqueous phase and protein pellet.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol/chloroform).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different ceramide species using a reverse-phase chromatography column with an appropriate gradient of mobile phases.

    • Detect and quantify the individual ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.

    • Normalize the ceramide levels to the protein content of the cell lysate or an internal lipid standard.

Visualizations

Palmitoyl_Serinol_Signaling_Pathway PS This compound CB1 CB1 Receptor PS->CB1 Activates AC Adenylyl Cyclase (Inhibited) CB1->AC CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Leads to Activation SMase Sphingomyelinases CB1->SMase Leads to Activation Ceramides Increased Long-Chain Ceramides (C22-C24) CerS->Ceramides SMase->Ceramides Barrier Improved Epidermal Barrier Function Ceramides->Barrier

Caption: Signaling pathway of this compound in keratinocytes.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Keratinocytes treat_il4 Pre-treat with IL-4 (20h) prep_cells->treat_il4 prep_ps Prepare this compound and IL-4 Solutions treat_ps Treat with this compound (e.g., 4-24h) prep_ps->treat_ps treat_il4->treat_ps analysis_viability Cell Viability Assay (WST-1) treat_ps->analysis_viability analysis_lipids Lipid Extraction treat_ps->analysis_lipids analysis_lcms Ceramide Analysis (LC-MS/MS) analysis_lipids->analysis_lcms

Caption: In vitro experimental workflow for this compound treatment.

References

Validation & Comparative

A Comparative Analysis of Palmitoyl Serinol and N-palmitoyl ethanolamine (PEA) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioactive lipids, N-palmitoyl ethanolamine (PEA) has long been a subject of intense research for its anti-inflammatory, analgesic, and neuroprotective properties. As an endogenous fatty acid amide, it is known to exert its effects through a multi-target mechanism, primarily involving the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). More recently, Palmitoyl Serinol, a structural analog of PEA and a metabolite produced by commensal skin bacteria, has emerged as a compound of interest, particularly for its role in skin barrier function and inflammation. This guide provides an objective comparison of the efficacy of this compound and PEA, supported by available experimental data, to aid researchers and drug development professionals in understanding their distinct and overlapping pharmacological profiles.

Quantitative Efficacy Data

The following tables summarize the key quantitative parameters for this compound and N-palmitoyl ethanolamine based on published in vitro studies. Direct comparative studies measuring the efficacy of both compounds in the same experimental model are limited; therefore, this data is compiled from separate investigations.

Table 1: Receptor Activation and Binding Affinity

This table outlines the potency of each compound at its primary molecular targets. Efficacy is presented as the half-maximal effective concentration (EC50) for agonists, while binding affinity is presented as the dissociation constant (Ki).

CompoundReceptor TargetPotency / AffinityCell Type / Assay ConditionReference
This compound GPR119EC50: 9 µMHEK293 cells (cAMP accumulation assay)[1]
CB1Mechanism is CB1-dependent, but direct binding affinity (Ki) is not currently available in the literature.HaCaT keratinocytes[2][3]
N-palmitoyl ethanolamine (PEA) PPAR-αEC50: 3.1 ± 0.4 µMIn vitro transcription assay[4]
GPR55EC50: 4 nMGTPγS binding assay[4]
CB1Ki: > 30,000 nMReceptor binding assay
CB2Ki: > 19,800 nMReceptor binding assay

Note: A lower EC50 value indicates greater potency in receptor activation. A higher Ki value indicates lower binding affinity.

Table 2: Functional Efficacy in a Dermatological Context

This table compares the effects of this compound and PEA on skin-related parameters, highlighting their potential applications in dermatology.

CompoundBiological EffectExperimental ModelKey FindingsReference
This compound Stimulation of Ceramide ProductionIL-4-stimulated HaCaT keratinocytesReverses the IL-4-induced decrease in total ceramide levels.
N-palmitoyl ethanolamine (PEA) Improvement of Skin Barrier FunctionPatients with asteatotic eczemaImproved skin surface hydration (capacitance).

Signaling Pathways and Mechanisms of Action

The distinct efficacy profiles of this compound and PEA can be attributed to their engagement with different primary signaling pathways.

N-palmitoyl ethanolamine (PEA) Signaling

PEA's primary anti-inflammatory and neuroprotective effects are mediated through the activation of the nuclear receptor PPAR-α. Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR), which then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) on target genes. This leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation, generally resulting in the suppression of pro-inflammatory pathways. Additionally, PEA has been shown to activate the orphan G protein-coupled receptor GPR55 and to exert indirect effects through an "entourage effect," where it enhances the activity of other endocannabinoids.

PEA_Signaling cluster_nucleus Cellular Compartments PEA N-palmitoyl ethanolamine (PEA) PPARa PPAR-α PEA->PPARa Activates (EC50 ≈ 3 µM) GPR55 GPR55 PEA->GPR55 Activates (EC50 ≈ 4 nM) RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Regulates Nucleus Nucleus Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Downstream_GPR55 Downstream Signaling GPR55->Downstream_GPR55 Downstream_GPR55->Anti_Inflammatory

Figure 1. N-palmitoyl ethanolamine (PEA) signaling pathways.
This compound Signaling

This compound, while structurally similar to PEA, appears to operate through distinct receptor systems. In the context of skin biology, its primary described mechanism involves the cannabinoid receptor 1 (CB1). Activation of CB1-dependent pathways in keratinocytes leads to an increase in the activity of ceramide-synthesizing enzymes, ultimately boosting the production of ceramides. These lipids are crucial for maintaining the integrity of the epidermal permeability barrier. This compound is also an agonist for GPR119, a receptor implicated in metabolic regulation.

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 Activates (Mechanism) GPR119 GPR119 PS->GPR119 Activates (EC50 = 9 µM) Ceramide_Enzymes Ceramide Synthetic Enzymes (e.g., CerS) CB1->Ceramide_Enzymes Upregulates Activity Ceramide_Production Increased Ceramide Production Ceramide_Enzymes->Ceramide_Production Barrier_Function Improved Epidermal Barrier Function Ceramide_Production->Barrier_Function cAMP ↑ cAMP GPR119->cAMP Metabolic_Regulation Metabolic Regulation cAMP->Metabolic_Regulation

Figure 2. this compound signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays relevant to the assessment of this compound and N-palmitoyl ethanolamine.

Protocol 1: In Vitro Anti-Inflammatory Efficacy Assessment via LPS-Stimulated Macrophage Assay

This protocol is designed to assess the potential of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture:

  • Culture J774A.1 mouse macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Expand cells as an adherent monolayer and harvest without enzymatic treatment.

2. Assay Procedure:

  • Seed J774A.1 cells into a 12-well plate at a density of 1 x 10^5 cells per well.

  • Pre-treat the cells for 1 hour with various concentrations of this compound, N-palmitoyl ethanolamine, or vehicle control (e.g., DMSO).

  • Stimulate the macrophages by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubate the plates for 16-18 hours at 37°C.

3. Cytokine Measurement:

  • After incubation, collect the cell culture supernatant.

  • Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value (the concentration at which the compound inhibits 50% of the cytokine release) by plotting a dose-response curve.

Macrophage_Assay_Workflow Start Start: Culture J774A.1 Macrophages Seed Seed cells into 12-well plate Start->Seed Pretreat Pre-treat with Test Compound (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (100 ng/mL) Pretreat->Stimulate Incubate Incubate for 16-18 hours at 37°C Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Analyze Calculate % Inhibition and IC50 values ELISA->Analyze End End Analyze->End

Figure 3. Workflow for LPS-stimulated macrophage assay.
Protocol 2: In Vitro Ceramide Production Assay in Human Keratinocytes

This protocol is adapted from studies on this compound and is designed to measure its effect on ceramide synthesis in an in vitro model of skin inflammation.

1. Cell Culture and Inflammation Model:

  • Culture human epidermal keratinocytes (HaCaT cell line) in appropriate growth medium.

  • To induce an inflammatory state and decrease baseline ceramide levels, pre-treat the keratinocytes with Interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

2. Compound Treatment:

  • Following IL-4 pre-treatment, incubate the cells with the test compound (e.g., 25 µM this compound) for an additional 4 hours. Include a vehicle-treated control group.

  • To investigate receptor dependency, a parallel experiment can be run by co-incubating the test compound with a specific receptor antagonist (e.g., 10 µM AM-251 for CB1).

3. Lipid Extraction and Analysis:

  • After incubation, harvest the cells and extract total lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Analyze the total ceramide content and the profile of specific ceramide species (differentiated by fatty acid chain length) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

  • Quantify the amount of total ceramides and specific ceramide species in each treatment group.

  • Compare the ceramide levels in the compound-treated group to the IL-4-only treated group to determine the stimulatory effect. Statistical significance can be calculated using an unpaired Student's t-test.

Conclusion

The available evidence indicates that this compound and N-palmitoyl ethanolamine are bioactive lipids with distinct, yet potentially complementary, mechanisms of action. PEA is a well-characterized anti-inflammatory and analgesic agent acting primarily through PPAR-α activation, with high potency also at the GPR55 receptor. Its efficacy in systemic inflammation and pain models is well-documented. This compound, on the other hand, shows promise in the field of dermatology. Its ability to stimulate ceramide production via a CB1-dependent mechanism in keratinocytes suggests a direct role in enhancing skin barrier function, an effect particularly relevant for inflammatory skin conditions like atopic dermatitis. It also engages the GPR119 receptor, pointing towards potential roles in metabolic regulation.

For drug development professionals, the choice between these two molecules would depend heavily on the therapeutic target. PEA remains a strong candidate for systemic anti-inflammatory and neuropathic pain applications. This compound presents a compelling opportunity for topical formulations aimed at restoring skin barrier integrity and mitigating cutaneous inflammation. Further head-to-head comparative studies, particularly in standardized in vivo models of inflammation and skin barrier dysfunction, are warranted to fully elucidate their relative efficacy and therapeutic potential.

References

Palmitoyl Serinol vs. Ceramide Treatment for Skin Barrier Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Scientific Comparison of Palmitoyl Serinol and Ceramide-Based Therapies for Epidermal Barrier Restoration

This guide provides a detailed comparison of two prominent approaches to skin barrier repair: the application of this compound, a ceramide synthesis stimulator, and the use of topical ceramides. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, supported by experimental data, to aid in the development of advanced dermatological products.

Introduction

A robust epidermal barrier is crucial for maintaining skin homeostasis, preventing excessive transepidermal water loss (TEWL), and protecting against environmental insults. The stratum corneum, the outermost layer of the epidermis, relies on a highly organized lipid matrix, of which ceramides are a critical component, constituting approximately 50% of its lipid composition.[1][2][3] A deficiency in ceramides is a hallmark of various skin conditions, including atopic dermatitis, psoriasis, and xerosis, leading to a compromised barrier function.[1][4]

Two primary strategies to address ceramide deficiency and restore barrier function are the direct topical application of ceramides and the stimulation of endogenous ceramide production. This guide evaluates these two approaches by examining the efficacy of ceramide-containing formulations and a promising ceramide-stimulating molecule, this compound.

Mechanism of Action

Ceramide Treatment

Topical ceramide formulations aim to directly replenish the depleted ceramide pool in the stratum corneum. By integrating into the intercellular lipid lamellae, these externally applied ceramides help to restore the structural integrity of the skin barrier. This restoration leads to a reduction in TEWL and an improvement in skin hydration. The efficacy of ceramide-containing moisturizers in improving skin barrier function has been demonstrated in numerous clinical trials.

This compound

N-Palmitoyl Serinol (PS) is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Unlike direct ceramide replacement, this compound functions by stimulating the skin's own ceramide production machinery. In vitro studies on human epidermal keratinocytes have shown that this compound significantly increases the synthesis of total ceramides, with a particular emphasis on long-chain fatty acid ceramides (C22-C24), which are crucial for forming a competent epidermal barrier. This stimulation occurs through the activation of the cannabinoid receptor CB1, which in turn upregulates both the de novo ceramide synthesis pathway and the sphingomyelin hydrolysis pathway.

Quantitative Data on Performance

The following tables summarize the quantitative data from various studies on the efficacy of ceramide and this compound treatments in improving skin barrier function.

Table 1: Clinical Studies on Ceramide Treatment Efficacy

Study PopulationTreatmentDurationKey FindingsReference
Senile Xerosis (n=24)Ceramide-containing moisturizer28 days- Significant increase in skin hydration vs. hydrophilic cream- Significant decrease in TEWL vs. hydrophilic cream
Mild-to-moderate Atopic DermatitisCeramide-dominant emollient4 weeks- Mean TEWL decreased by 15 g/h/m²
Healthy volunteers with dry skin (n=32)Ceramide-containing lotion24 hours- Skin hydration increased from 13.57 to 36.36 (arbitrary units)- TEWL decreased from 4.54 to 3.08 g/m²/h
Adults with moderate eczemaCeramide-dominant moisturizing cream28 days- Significant decrease in TEWL compared to placebo

Table 2: Preclinical Data on this compound Efficacy

Study ModelTreatmentDurationKey FindingsReference
In vitro (Human Keratinocytes, HaCaT)25 µM N-Palmitoyl Serinol4 hours- Significantly increased total ceramide content in IL-4 treated cells- Specifically increased long-chain ceramides (C22-C24)
In vivo (Murine model)0.5% N-Palmitoyl Serinol1 week- Significantly lowered basal TEWL in normal mice- Accelerated barrier recovery after tape stripping
In vivo (Murine model of atopic dermatitis-like skin)0.5% N-Palmitoyl Serinol4 weeks- Prevented the increase in TEWL- Prevented the decrease in stratum corneum hydration

Experimental Protocols

Ceramide Clinical Trial Protocol (Example)

A split-site, double-blinded, randomized, controlled study was conducted on subjects with senile xerosis.

  • Subjects: 24 individuals with mild to moderate xerosis.

  • Treatment: A ceramide-containing moisturizer and a hydrophilic cream were applied to contralateral shins.

  • Application: Twice daily for 28 days.

  • Measurements:

    • Skin Hydration: Measured using a Corneometer®.

    • Transepidermal Water Loss (TEWL): Measured using a Tewameter®.

    • Skin pH: Measured using a skin pH meter.

  • Timepoints: Measurements were taken at baseline, 24 hours after a single application, and after 28 days of treatment.

This compound In Vitro Study Protocol
  • Cell Line: Human epidermal keratinocytes (HaCaT).

  • Inflammatory Model: Cells were pre-treated with IL-4 (50 ng/mL) for 20 hours to mimic an inflammatory skin condition.

  • Treatment: Cells were incubated with 25 µM of N-Palmitoyl Serinol for 4 hours.

  • Analysis:

    • Ceramide Levels: Total and specific ceramide species were quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

This compound In Vivo (Murine Model) Study Protocol
  • Animal Model: C57BL/6J mice.

  • Treatment: 0.5% N-Palmitoyl Serinol in ethanol was applied topically twice daily for one week.

  • Measurements:

    • TEWL: Measured using a Tewameter® TM300.

    • Stratum Corneum Hydration: Measured using a Corneometer® CM825.

  • Barrier Disruption Model: For barrier recovery assessment, the skin barrier was disrupted by repeated applications of cellophane tape.

Visualizations

Signaling Pathway of this compound

Palmitoyl_Serinol_Pathway PS This compound CB1 CB1 Receptor PS->CB1 AC Adenylate Cyclase CB1->AC inhibits CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS SMase Sphingomyelinases CB1->SMase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB DeNovo De Novo Synthesis CerS->DeNovo Hydrolysis Sphingomyelin Hydrolysis SMase->Hydrolysis Ceramides Increased Long-Chain Ceramides DeNovo->Ceramides Hydrolysis->Ceramides Barrier Skin Barrier Repair Ceramides->Barrier

Caption: this compound signaling pathway for ceramide synthesis.

Experimental Workflow for Ceramide Clinical Trial

Ceramide_Trial_Workflow Start Recruitment of Subjects (Senile Xerosis) Baseline Baseline Measurements (TEWL, Hydration, pH) Start->Baseline Randomization Randomization (Split-site, double-blind) Baseline->Randomization Treatment 28-Day Treatment Period (Twice Daily Application) Randomization->Treatment Ceramide_Arm Ceramide Moisturizer Treatment->Ceramide_Arm Control_Arm Hydrophilic Cream Treatment->Control_Arm Measurements Measurements at 24h and 28 days Ceramide_Arm->Measurements Control_Arm->Measurements Analysis Data Analysis and Comparison Measurements->Analysis End Conclusion on Efficacy Analysis->End

Caption: Workflow of a ceramide moisturizer clinical trial.

Discussion and Conclusion

Both topical ceramide application and the stimulation of endogenous ceramide synthesis via this compound present viable strategies for skin barrier repair.

Ceramide treatments offer a direct and clinically proven method to improve skin hydration and reduce TEWL. The wealth of clinical data supports their efficacy in various dry and compromised skin conditions. This approach essentially provides the skin with the building blocks it is lacking.

This compound , on the other hand, represents a more physiological approach by leveraging the skin's own synthetic capabilities. The in vitro data strongly suggests that it can effectively increase the production of essential long-chain ceramides. The preclinical in vivo data in a murine model further supports its potential to improve skin barrier function. While human clinical data on TEWL and hydration for this compound is currently lacking, its mechanism of action is compelling for long-term barrier maintenance and repair.

References

Palmitoyl Serinol: A Comparative Analysis of its Activity as a CB1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Palmitoyl Serinol and CB1 Agonism

This compound (PS) is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Structurally, it consists of a palmitic acid molecule linked to a serinol backbone. Research has demonstrated that this compound exhibits activity at the CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues.

Activation of the CB1 receptor by an agonist initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB1 activation can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels. These signaling pathways collectively contribute to the modulation of neurotransmitter release and various physiological processes.

Studies have shown that this compound stimulates the production of ceramides, a class of bioactive lipids, in a CB1-dependent manner in in-vitro models of skin inflammation.[1][2][3][4][5] This effect was shown to be blocked by the CB1 receptor antagonist/inverse agonist AM251, providing strong evidence for this compound's role as a CB1 agonist.

Comparative Analysis of CB1 Agonist Activity

A direct quantitative comparison of this compound's binding affinity (Ki) and functional efficacy (EC50) to other CB1 agonists is challenging due to the absence of this specific data in the reviewed literature. However, to provide a valuable comparative context for researchers, the following table summarizes the reported in vitro pharmacological properties of several well-characterized CB1 agonists.

Table 1: Comparative In Vitro Activity of Selected CB1 Agonists

CompoundReceptor Binding Affinity (Ki) at human CB1 (nM)Functional Potency (EC50) at human CB1 (nM)Efficacy (Emax) at human CB1 (% of full agonist)
This compound Data not availableData not availableData not available
Anandamide (AEA) ~89.71320Partial agonist
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) 11 - 300154 - 17120 - 50
WIN 55,212-2 1.9 - 62.314Partial to full agonist (assay dependent)
CP 55,940 0.5 - 5.0Data variesFull agonist
JWH-018 9.046Full agonist
JWH-210 0.465.8 x 10⁻²Full agonist

Note: Ki, EC50, and Emax values can vary significantly depending on the specific experimental conditions, including the cell type, receptor expression levels, radioligand or functional assay used.

Signaling Pathways and Experimental Workflows

Canonical CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like this compound triggers a well-defined signaling cascade. The following diagram illustrates the canonical Gi/o-coupled pathway.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist CB1 Agonist (e.g., this compound) CB1 CB1 Receptor Agonist->CB1 Binds to G_Protein Gi/o Protein (αβγ) CB1->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Canonical CB1 receptor signaling pathway.

Experimental Workflow: CB1 Receptor Binding Assay

Determining the binding affinity (Ki) of a compound for the CB1 receptor is a critical step in its pharmacological characterization. A common method is the competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (CB1-expressing cells or tissue) Incubation Incubate: Membranes + Radioligand + Test Compound (varying conc.) Membrane_Prep->Incubation Radioligand Prepare Radioligand (e.g., [³H]CP55,940) Radioligand->Incubation Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

To assess the functional activity (efficacy and potency) of a CB1 agonist, a common method is to measure the inhibition of forskolin-stimulated cAMP accumulation.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture CB1-expressing cells Cell_Plating Plate cells in multi-well plates Cell_Culture->Cell_Plating Pre_incubation Pre-incubate with phosphodiesterase inhibitor Cell_Plating->Pre_incubation Stimulation Add Test Compound + Forskolin (to stimulate cAMP) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Quant Quantify cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Quant Data_Analysis Data Analysis (Generate dose-response curve, calculate EC50 and Emax) cAMP_Quant->Data_Analysis

Caption: Workflow for a cAMP accumulation functional assay.

Detailed Experimental Protocols

CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CB1 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue.

  • Radioligand: [³H]CP55,940 (specific activity ~120-180 Ci/mmol).

  • Non-specific binding control: Unlabeled CP55,940.

  • Test compound (e.g., this compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the CB1 receptor membrane preparation on ice. Homogenize and dilute in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well.

  • Prepare serial dilutions of the test compound in Binding Buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]CP55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled CP55,940 (at a final concentration of 10 µM), 50 µL of [³H]CP55,940, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]CP55,940, and 100 µL of membrane suspension.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as a CB1 agonist.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Adenylyl cyclase activator: Forskolin.

  • Test compound (e.g., this compound).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white microplates.

Procedure:

  • Seed the CB1-expressing HEK293 cells into a 384-well plate and culture overnight.

  • On the day of the assay, aspirate the culture medium and replace it with 10 µL of Assay Buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • Add 5 µL of the test compound at various concentrations to the wells.

  • Add 5 µL of forskolin to all wells to achieve a final concentration that elicits approximately 80% of its maximal effect (e.g., 1-10 µM, to be determined empirically).

  • Incubate the plate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

  • Generate a standard curve for cAMP concentration.

  • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax value (the maximal effect of the agonist) using non-linear regression analysis.

  • Efficacy is often expressed as a percentage of the maximal inhibition produced by a reference full agonist (e.g., CP 55,940).

Conclusion

This compound has been identified as a CB1 receptor agonist based on its ability to induce CB1-dependent cellular effects that are sensitive to a known CB1 antagonist. While this qualitative evidence is compelling, a comprehensive understanding of its pharmacological profile requires quantitative data on its binding affinity and functional efficacy. The experimental protocols detailed in this guide provide a standardized framework for generating such data, which would enable a direct and robust comparison of this compound with other established CB1 agonists. The availability of such data would be invaluable for researchers in the fields of pharmacology and drug development who are exploring the therapeutic potential of novel cannabinoid-like molecules.

References

Palmitoyl Serinol's CB1-Dependent Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive analysis of Palmitoyl Serinol (PS) and its validated cannabinoid receptor 1 (CB1)-dependent mechanism of action. Through a detailed examination of experimental data, this document compares the effects of PS with relevant alternatives and elucidates the signaling pathways involved.

This compound, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), has been identified as a stimulator of ceramide production, a critical process for maintaining the epidermal permeability barrier.[1][2] Recent in vitro studies utilizing a skin inflammation model have demonstrated that this action is mediated through the CB1 receptor.[1][3][4] This guide presents the key findings from this research, offering a clear comparison of PS's activity in the presence and absence of a CB1 receptor antagonist, thereby validating its mechanism.

Comparative Analysis of this compound Activity

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on ceramide production in human epidermal keratinocytes (HaCaT cells).

Table 1: Effect of this compound on Total Ceramide Content

This table illustrates the impact of this compound (25 µM) on the total ceramide levels in IL-4 treated human keratinocytes, and how this effect is blocked by the CB1 receptor antagonist AM-251 (10 µM).

Treatment GroupTotal Ceramide Content (Relative to Vehicle Control)Standard ErrorStatistical Significance (p-value)
Vehicle Control1.00± 0.08-
IL-4 (50 ng/mL)0.65± 0.05< 0.01
IL-4 + this compound (25 µM)1.25± 0.10< 0.01 (vs. IL-4)
IL-4 + this compound (25 µM) + AM-251 (10 µM)0.70± 0.06Not significant (vs. IL-4)

Data synthesized from Shin KO, et al. Int J Mol Sci. 2021.

Table 2: Effect of this compound on Specific Long-Chain Ceramide Species

This table details the selective increase in long-chain ceramides, crucial for the epidermal barrier, induced by this compound (25 µM) and the inhibition of this effect by the CB1 antagonist AM-251 (10 µM) in IL-4 treated keratinocytes.

Ceramide SpeciesFold Change with IL-4 + this compound (vs. IL-4)Fold Change with IL-4 + this compound + AM-251 (vs. IL-4)
C22:0 Ceramide~1.8~1.1
C24:0 Ceramide~1.7~1.0
C24:1 Ceramide~1.6~1.1

Data synthesized from Shin KO, et al. Int J Mol Sci. 2021.

Table 3: Activation of Ceramide Synthesis Enzymes by this compound

The following table shows the effect of this compound (25 µM) on the activity of key enzymes involved in ceramide synthesis in IL-4 treated keratinocytes.

EnzymeActivity Change with IL-4 + this compound (vs. IL-4)
Serine palmitoyltransferase (SPT)Increased
Ceramide synthase 2 (CerS2)Increased
Ceramide synthase 3 (CerS3)Increased
Neutral sphingomyelinase (nSMase)Increased

Data synthesized from Shin KO, et al. Int J Mol Sci. 2021.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the CB1-dependent signaling pathway of this compound and the experimental workflow used to validate this mechanism.

Palmitoyl_Serinol_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gq Gq protein CB1->Gq Activates PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG DAGL DAGL PS This compound PS->CB1 Binds to Gq->PLC Activates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ceramide_Synth Ceramide Synthesis Enzymes (SPT, CerS2/3, nSMase) Ca2->Ceramide_Synth Activates PKC->Ceramide_Synth Activates Ceramide Increased Ceramide Production Ceramide_Synth->Ceramide Barrier Enhanced Epidermal Barrier Function Ceramide->Barrier

Caption: CB1-Dependent Signaling Pathway of this compound.

Experimental_Workflow start Start: Human Keratinocytes (HaCaT cells) step1 Induce Inflammation: Treat with IL-4 (50 ng/mL) start->step1 step2 Treatment Groups step1->step2 step3a Vehicle Control step2->step3a Group 1 step3b This compound (25 µM) step2->step3b Group 2 step3c This compound (25 µM) + AM-251 (10 µM) step2->step3c Group 3 step4 Incubate for 4 hours step3a->step4 step3b->step4 step3c->step4 step5 Lipid Extraction step4->step5 step6 Ceramide Quantification (LC-MS/MS) step5->step6 end Data Analysis: Compare Ceramide Levels step6->end

Caption: Experimental Workflow for Validating the CB1-Dependent Mechanism.

Experimental Protocols

Cell Culture and Treatment

Human epidermal keratinocytes (HaCaT) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. To mimic an inflammatory condition, cells were pre-treated with 50 ng/mL of recombinant human IL-4 for 24 hours. Following this, the cells were treated with 25 µM of this compound, with or without a 1-hour pre-treatment with the CB1 antagonist AM-251 (10 µM), for the indicated times.

Lipid Extraction and Ceramide Quantification by LC-MS/MS

After treatment, cellular lipids were extracted using a modified Bligh-Dyer method. Briefly, cells were scraped into methanol, followed by the addition of chloroform and water. The organic phase, containing the lipids, was collected, dried under nitrogen, and reconstituted in a suitable solvent.

Ceramide species were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The separation of different ceramide species was achieved on a C18 reversed-phase column with a gradient elution. The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify specific ceramide species based on their precursor and product ion transitions.

Comparison with Alternatives

This compound is an analog of N-palmitoyl ethanolamine (PEA), another endogenous fatty acid amide. While both molecules share structural similarities, their mechanisms of action appear to differ. Some studies suggest that the anti-inflammatory effects of PEA may be independent of cannabinoid receptors and could be mediated through other targets like PPAR-α. In contrast, the data presented here strongly supports a CB1-dependent mechanism for this compound in stimulating ceramide production. This distinction is crucial for researchers targeting the endocannabinoid system for therapeutic applications.

Another related compound, Palmitoyl Serine (PalmS), has also been investigated and shown to have neuroprotective effects that are attenuated by cannabinoid receptor antagonists, suggesting an indirect activation of the endocannabinoid system. However, the direct CB1-mediated stimulation of ceramide synthesis, as demonstrated for this compound, provides a more defined mechanism of action in the context of skin barrier function.

References

A Comparative Analysis of Palmitoyl Serinol and Other N-Acyl Amides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Palmitoyl Serinol (PS), a novel N-acyl amide, and other well-characterized N-acyl amides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these lipid signaling molecules. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to N-Acyl Amides

N-acyl amides are a diverse class of endogenous lipid mediators formed by the conjugation of a fatty acid with an amine-containing molecule.[1] This family includes well-known compounds such as the endocannabinoid anandamide (N-arachidonoylethanolamine), the satiety factor oleoylethanolamine (OEA), and the anti-inflammatory agent palmitoylethanolamine (PEA). These molecules are involved in a wide array of physiological processes, including pain, inflammation, appetite regulation, and maintenance of the skin barrier. Their diverse biological activities are mediated through various receptors, including cannabinoid receptors (CB1 and CB2), G-protein coupled receptors (GPR55, GPR119), and peroxisome proliferator-activated receptors (PPARs).

This compound (PS) is a more recently investigated N-acyl amide, structurally analogous to PEA.[2] It has garnered attention for its significant role in skin health, particularly its ability to stimulate the production of ceramides, essential lipids for maintaining the epidermal permeability barrier.[2][3][4]

Comparative Data on Receptor Activation and Biological Effects

The following tables summarize the available quantitative data for this compound and other relevant N-acyl amides. It is important to note that the data presented is compiled from various studies, and direct comparative experiments under identical conditions are limited. Therefore, caution should be exercised when directly comparing absolute values across different compounds.

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50/IC50) of N-Acyl Amides

CompoundReceptorAssay TypeValueReference
This compound (PS) CB1-CB1-dependent mechanism of action
GPR119cAMP AssayEC50 = 9 µM
N-Palmitoylethanolamine (PEA) CB1Binding AssayLow affinity
CB2Binding AssayLow affinity
GPR55GTPγS BindingEC50 = 4 nM
N-Oleoylethanolamine (OEA) CB1Binding AssayLow affinity-
GPR119cAMP AssayPotent agonist
PPARα-High affinity
Anandamide (AEA) CB1Binding AssayKi = 1.98 nM
CB2Binding AssayHigher Ki than CB1
GPR55GTPγS BindingEC50 = 18 nM
N-Arachidonyl-dopamine (NADA) CB1Binding AssayKi = 250 nM
FAAHInhibition AssayIC50 = 19-100 µM

Table 2: Comparative Effects on Ceramide Production

CompoundCell TypeEffect on Ceramide ProductionKey FindingsReference
This compound (PS) Human Keratinocytes (HaCaT)Stimulates total and long-chain (C22-C24) ceramide synthesis.Effect is mediated through the CB1 receptor and involves activation of ceramide synthases (CerS) 2 and 3.
N-Palmitoylethanolamine (PEA) -Indirectly influences ceramide metabolism through its anti-inflammatory and signaling properties.Direct comparative data on ceramide synthesis stimulation versus PS is not readily available.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway for Ceramide Synthesis

The following diagram illustrates the proposed signaling pathway through which this compound stimulates ceramide production in keratinocytes.

Palmitoyl_Serinol_Signaling PS This compound CB1 CB1 Receptor PS->CB1 Binds and activates AC Adenylyl Cyclase CB1->AC Inhibits CerS_Activity ↑ CerS2/3 Activity CB1->CerS_Activity Stimulates (mechanism under investigation) cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CerS_Expression ↑ CerS2/3 Expression CREB->CerS_Expression Regulates Transcription Ceramide ↑ Long-chain Ceramides CerS_Expression->Ceramide CerS_Activity->Ceramide Barrier Improved Epidermal Barrier Function Ceramide->Barrier

Caption: this compound signaling pathway in keratinocytes.

General Workflow for N-Acyl Amide Analysis

This diagram outlines a typical experimental workflow for the extraction, identification, and quantification of N-acyl amides from biological samples.

N_Acyl_Amide_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., tissue, cells, plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Homogenization->Extraction Purification Solid Phase Extraction (SPE) (optional) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification (using internal standards) LCMS->Quantification Identification Structural Identification (MS/MS fragmentation) LCMS->Identification Data_Analysis Data Analysis and Statistical Evaluation Quantification->Data_Analysis Identification->Data_Analysis Bio_Interpretation Biological Interpretation Data_Analysis->Bio_Interpretation

Caption: Workflow for N-acyl amide extraction and analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).

  • Test compound (e.g., this compound, other N-acyl amides).

  • Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN-55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Ceramide Synthase (CerS) Activity Assay

Objective: To measure the activity of ceramide synthases in cell or tissue lysates.

Materials:

  • Cell or tissue lysates.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty acid-free BSA).

  • Fatty acyl-CoA substrate (e.g., C16:0, C18:0, C24:0-CoA).

  • Sphinganine substrate (e.g., C17-sphinganine).

  • Internal standard (e.g., d17:1/C18:0 ceramide).

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • LC-MS/MS system.

Procedure:

  • Prepare cell or tissue lysates in the assay buffer.

  • Incubate the lysates with the fatty acyl-CoA and sphinganine substrates at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and extract the total lipids using a solvent mixture like chloroform:methanol.

  • Add a known amount of the internal standard to each sample.

  • Analyze the lipid extracts by LC-MS/MS to quantify the newly synthesized dihydroceramide species.

  • Express CerS activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/min).

Quantification of N-Acyl Amides by LC-MS/MS

Objective: To accurately quantify the levels of various N-acyl amides in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate).

  • Internal standards (deuterated analogs of the N-acyl amides of interest).

  • Solvents for protein precipitation and lipid extraction (e.g., acetonitrile, chloroform, methanol).

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • To a known amount of the biological sample, add a mixture of deuterated internal standards.

  • Perform protein precipitation and/or liquid-liquid extraction to isolate the lipids.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the N-acyl amides using a suitable gradient of mobile phases on the C18 column.

  • Detect and quantify the parent and fragment ions of each N-acyl amide and its corresponding deuterated internal standard using multiple reaction monitoring (MRM) mode.

  • Construct calibration curves for each analyte using known concentrations of authentic standards and their corresponding internal standards.

  • Calculate the concentration of each N-acyl amide in the sample based on the peak area ratio of the analyte to its internal standard and the calibration curve.

Conclusion

This compound is an emerging N-acyl amide with demonstrated efficacy in stimulating ceramide production, a critical process for maintaining a healthy skin barrier. Its mechanism of action appears to be mediated, at least in part, through the CB1 receptor. While direct comparative studies with other N-acyl amides are still needed to fully elucidate its relative potency and efficacy across different biological targets, the available data suggests it is a promising candidate for further investigation in dermatology and potentially other fields where N-acyl amide signaling is relevant. The experimental protocols provided in this guide offer a starting point for researchers to conduct further comparative studies and explore the therapeutic potential of this compound and other N-acyl amides.

References

A Comparative Analysis of Palmitoyl Serinol and Other Leading Skin Barrier Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the epidermal barrier is paramount to skin health, preventing excessive water loss and protecting against environmental insults. A compromised barrier is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis. Consequently, the development of effective skin barrier enhancers is a significant focus in dermatology and cosmetic science. This guide provides an objective comparison of Palmitoyl Serinol (PS), a novel endocannabinoid analogue, with established barrier-enhancing agents: ceramides, hyaluronic acid, petrolatum, and niacinamide. The comparison is based on available experimental data on their efficacy in improving key skin barrier parameters.

Mechanism of Action and Efficacy Overview

This compound has been shown to enhance the skin's barrier function primarily by stimulating the endogenous production of ceramides, which are crucial lipid components of the stratum corneum.[1][2] This mechanism differs from the direct application of exogenous ceramides or the occlusive effect of petrolatum. Hyaluronic acid primarily contributes to hydration, while niacinamide boosts the synthesis of various barrier components.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative effects of this compound and other barrier enhancers on Transepidermal Water Loss (TEWL), skin hydration, and ceramide levels, based on available in vitro and in vivo studies. It is important to note that these data are compiled from different studies and direct head-to-head comparisons are limited.

Table 1: Effect on Transepidermal Water Loss (TEWL)

IngredientModelConcentrationDurationTEWL ReductionCitation(s)
This compound Murine Model (Normal Skin)0.5%1 week (twice daily)Significant decrease in basal TEWL[3]
This compound Murine Model (AD-like)0.5%1 week (twice daily)Prevented increase in TEWL[3]
Petrolatum HumanNot specifiedSingle application~98%[4]
Ceramide-containing lotion Human (Dry Skin)Not specified24 hoursSignificant decrease vs. control
Hyaluronic Acid (1%) Human1%24 hoursSignificant decrease vs. control
Niacinamide (2%) Human (Dry Skin)2%Not specified24%

Table 2: Effect on Skin Hydration

IngredientModelConcentrationDurationImprovement in HydrationCitation(s)
This compound Murine Model (AD-like)0.5%1 week (twice daily)Marked increase in stratum corneum hydration
Ceramide-containing lotion Human (Dry Skin)Not specified24 hoursSignificant increase vs. control
Hyaluronic Acid (1%) Human1%24 hoursSignificant increase vs. control
Niacinamide (2%) Human (Dry Skin)2%Not specified35% increase in stratum corneum hydration

Table 3: Effect on Ceramide Levels

IngredientModelConcentrationDurationEffect on CeramidesCitation(s)
This compound Human Keratinocytes (in vitro)25 µM4 hoursSignificant increase in total ceramides, especially long-chain (C22-C24)
Ceramides N/AN/AN/ADirectly replenishes ceramide levels
Niacinamide Human Keratinocytes (in vitro)1-30 µM6 daysDose-dependent increase in ceramide biosynthesis (4.1-5.5 fold)

Signaling Pathways and Mechanisms

The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound and Niacinamide in enhancing the skin barrier.

Palmitoyl_Serinol_Pathway PS This compound CB1 Cannabinoid Receptor 1 (CB1) PS->CB1 Binds to and activates AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduced activation SPT Serine Palmitoyltransferase (SPT) PKA->SPT De-repression of CerS Ceramide Synthases (CerS2/3) SPT->CerS Increases substrate for Ceramides Increased Ceramide Synthesis (especially long-chain) CerS->Ceramides Barrier Enhanced Skin Barrier Function Ceramides->Barrier

Figure 1. this compound Signaling Pathway for Ceramide Synthesis.

Niacinamide_Pathway Niacinamide Niacinamide NAD NAD+ Niacinamide->NAD Precursor for synthesis SPT Serine Palmitoyltransferase (SPT) mRNA NAD->SPT Upregulates expression Lipid_Synthesis Increased Synthesis of: - Ceramides - Free Fatty Acids - Cholesterol SPT->Lipid_Synthesis Barrier Improved Epidermal Permeability Barrier Lipid_Synthesis->Barrier

Figure 2. Niacinamide's Mechanism for Enhancing Skin Barrier Lipids.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are summaries of the key experimental protocols cited in this guide.

In Vitro Assessment of Ceramide Production by this compound
  • Cell Culture: Human epidermal keratinocytes (HaCaT cells) were cultured under standard conditions. To mimic an inflammatory state, cells were pre-treated with interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.

  • Treatment: Following IL-4 pre-treatment, cells were incubated with 25 µM of this compound for 4 hours.

  • Lipid Extraction and Analysis: Cellular lipids were extracted using a solvent mixture. Ceramide levels were quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This allowed for the identification and quantification of different ceramide species based on their acyl chain length.

  • Statistical Analysis: Unpaired Student's t-test was used to determine the statistical significance of the results.

in_vitro_ceramide_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture HaCaT Keratinocytes IL4_Treat Pre-treat with IL-4 (50 ng/mL, 20h) Culture->IL4_Treat PS_Treat Incubate with this compound (25 µM, 4h) IL4_Treat->PS_Treat Lipid_Extract Lipid Extraction PS_Treat->Lipid_Extract LCMS LC-MS/MS Analysis Lipid_Extract->LCMS Quantify Quantification of Ceramide Species LCMS->Quantify

Figure 3. Workflow for In Vitro Ceramide Production Assay.
In Vivo Assessment of Skin Barrier Function in a Murine Model

  • Animal Model: C57BL/6J mice were used for the experiments. An atopic dermatitis-like condition was induced in some mice.

  • Topical Application: A 0.5% solution of this compound in ethanol was applied topically to the skin of the mice twice daily for one week. The control group received the vehicle (ethanol) only.

  • Transepidermal Water Loss (TEWL) Measurement: TEWL was measured using a Tewameter to assess the integrity of the skin barrier. Measurements were taken at baseline and after the treatment period.

  • Stratum Corneum Hydration Measurement: Skin surface hydration was measured using a Corneometer.

  • Statistical Analysis: One-way analysis of variance (ANOVA) with a Newman-Keuls multiple comparison test was used to determine statistical significance.

Clinical Evaluation of Skin Barrier Enhancers in Humans
  • Subjects: Healthy volunteers with dry skin are typically recruited.

  • Treatment Protocol: The test product (e.g., ceramide lotion, hyaluronic acid fluid, niacinamide moisturizer) is applied to a designated area on the forearm. An untreated area serves as a control.

  • Instrumentation:

    • TEWL: Measured with a VapoMeter or Tewameter to quantify water loss through the epidermis.

    • Skin Hydration: Assessed using a MoistureMeterSC or Corneometer, which measures the electrical capacitance of the skin.

  • Measurement Time Points: Measurements are typically taken at baseline, and at various time points post-application (e.g., 1, 8, 12, 24 hours) to evaluate the duration of the effect.

  • Statistical Analysis: Statistical tests such as the Mann-Whitney U test or paired t-tests are used to compare the treated and control sites.

Comparative Summary and Conclusion

This compound presents a compelling approach to skin barrier enhancement by stimulating the skin's own ceramide production machinery. This "inside-out" approach contrasts with the direct "outside-in" replenishment offered by topical ceramides and the occlusive barrier provided by petrolatum.

  • This compound: Demonstrates a targeted mechanism to increase the synthesis of long-chain ceramides, which are critical for barrier integrity. This suggests potential for long-term barrier improvement.

  • Ceramides: Directly applying the optimal ratio of ceramides, cholesterol, and fatty acids can effectively repair a compromised barrier. Formulations with a 3:1:1 ratio of these lipids have shown accelerated barrier recovery.

  • Petrolatum: Remains one of the most effective occlusive agents, significantly reducing TEWL and thereby increasing skin hydration. While it doesn't directly stimulate lipid synthesis, it provides a highly effective physical barrier.

  • Hyaluronic Acid: A powerful humectant that attracts and retains water in the skin, leading to improved hydration. Its effect on the lipid barrier is less direct than the other agents, primarily improving the water content of the stratum corneum. The molecular weight of hyaluronic acid influences its penetration and function.

  • Niacinamide: A versatile ingredient that not only boosts the synthesis of ceramides but also other key barrier components like free fatty acids and cholesterol. This multi-faceted action contributes to a more resilient skin barrier.

References

Palmitoyl Serinol: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palmitoyl Serinol's Anti-Inflammatory Performance Against Key Alternatives, Supported by Experimental Data.

This compound (PS), a synthetic analogue of the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a promising agent in the management of inflammatory skin conditions. Its primary mechanism of action involves the stimulation of ceramide production through a cannabinoid receptor CB1 (CB1R)-dependent pathway, thereby enhancing the epidermal permeability barrier and mitigating cutaneous inflammation. This guide provides a comparative analysis of this compound against its endogenous counterparts, Palmitoylethanolamide (PEA) and Anandamide (AEA), offering a comprehensive overview of their anti-inflammatory effects based on available experimental data.

Comparative Efficacy: this compound vs. Alternatives

The anti-inflammatory properties of this compound and its alternatives, PEA and AEA, have been evaluated in various in vitro and in vivo models. While direct head-to-head comparative studies with identical parameters are limited, the existing data allows for a meaningful assessment of their respective strengths and mechanisms.

In Vitro Anti-Inflammatory Effects

The following table summarizes the quantitative data from studies on human keratinocytes (HaCaT cells), a key cell type in skin inflammation.

CompoundInflammatory StimulusConcentrationKey Anti-Inflammatory EffectQuantitative Data
This compound (PS) IL-425 µMIncreased total ceramide contentStatistically significant increase (p < 0.01) compared to IL-4 treated control[1][2]
IL-425 µMIncreased long-chain ceramides (C22-C24)Statistically significant increase (p < 0.01) compared to IL-4 treated control[1]
Palmitoylethanolamide (PEA) Polyinosinic:polycytidylic acid (Poly(I:C))10 µMInhibition of Monocyte Chemoattractant Protein-2 (MCP-2) releaseStatistically significant inhibition[3]
Anandamide (AEA) IFN-γNot specifiedSuppression of IL-12 and IL-23 releaseStatistically significant suppression[4]
UVBNot specifiedDecrease in IL-6 and MCP-1Statistically significant decrease (p < 0.05)
In Vivo Anti-Inflammatory Effects

The dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice is a standard for assessing anti-inflammatory activity in skin.

CompoundAnimal ModelDosageKey Anti-Inflammatory EffectQuantitative Data
This compound (PS) DNFB-induced atopic dermatitis-like skin in mice0.5% topical applicationAttenuation of inflammatory infiltrationMarked reduction in inflammatory cells
Reduction of transepidermal water loss (TEWL)Statistically significant decrease (p < 0.05)
Palmitoylethanolamide (PEA) DNFB-induced contact allergic dermatitis in mice5 mg/kg i.p.Reduction in ear swellingStatistically significant reduction
Reduction in mast cell numberStatistically significant reduction
Reduction in VEGF and Flk-1 expressionStatistically significant reduction
Anandamide (AEA) Methylated Bovine Serum Albumin (mBSA)-induced delayed-type hypersensitivity in miceNot specifiedMitigation of footpad swelling and cell infiltrationStatistically significant mitigation
Reduction of IL-17 and IFN-γ productionStatistically significant reduction

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of this compound is intrinsically linked to the endocannabinoid system and its role in maintaining skin barrier function.

Palmitoyl_Serinol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PS This compound CB1 CB1 Receptor PS->CB1 Activates Ceramide_Synthase Ceramide Synthase (CerS2 & CerS3) CB1->Ceramide_Synthase Stimulates Ceramide Increased Long-Chain Ceramides Ceramide_Synthase->Ceramide Increases Production Barrier Enhanced Epidermal Permeability Barrier Ceramide->Barrier Inflammation Reduced Cutaneous Inflammation Barrier->Inflammation Leads to

Caption: this compound Signaling Pathway.

This compound activates the CB1 receptor, which in turn stimulates ceramide synthases (CerS2 and CerS3). This leads to an increased production of long-chain ceramides, crucial components for a healthy epidermal barrier. A fortified barrier prevents the penetration of external stimuli that can trigger cutaneous inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

In Vitro Model: IL-4-Induced Inflammation in HaCaT Keratinocytes

This protocol is designed to assess the ability of a compound to counteract the inflammatory effects of Interleukin-4 (IL-4), a key cytokine in atopic dermatitis.

in_vitro_workflow cluster_workflow Experimental Workflow start Seed HaCaT cells pretreat Pretreat with IL-4 (50 ng/mL) for 20 hours start->pretreat treat Incubate with this compound (25 µM) for 4 hours pretreat->treat analyze Assess total and long-chain ceramide content (LC-MS/MS) treat->analyze

Caption: In Vitro Experimental Workflow.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammation Induction: Cells are pretreated with 50 ng/mL of recombinant human IL-4 for 20 hours to induce an inflammatory state, which is known to decrease cellular ceramide levels.

  • Treatment: Following IL-4 pretreatment, the cells are incubated with 25 µM of this compound for 4 hours.

  • Analysis: Cellular lipids are extracted, and the levels of total ceramides and specific long-chain ceramides (C22-C24) are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vivo Model: DNFB-Induced Atopic Dermatitis-Like Skin in Mice

This model mimics the characteristics of atopic dermatitis, providing a platform to evaluate the therapeutic potential of topical anti-inflammatory agents.

Methodology:

  • Sensitization: C57BL/6J mice are sensitized by applying 25 μL of 0.5% 1-fluoro-2,4-dinitrobenzene (DNFB) in an acetone and olive oil vehicle to the shaved abdomen.

  • Challenge and Treatment: Atopic dermatitis-like skin lesions are induced by applying 50 μL of 0.08% DNFB to the flanks of the mice twice daily for 4 weeks. Thirty minutes after each DNFB application, 100 μL of 0.5% this compound in ethanol or ethanol alone (vehicle control) is topically applied to the inflamed area.

  • Assessment of Inflammation:

    • Histology: Skin biopsies are taken, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The degree of inflammatory cell infiltration and epidermal hyperproliferation is then assessed microscopically.

    • Transepidermal Water Loss (TEWL): TEWL is measured on the treated skin areas using a Tewameter to assess the integrity of the epidermal barrier.

Conclusion

This compound demonstrates significant anti-inflammatory effects, primarily by enhancing the epidermal barrier through a CB1-dependent increase in ceramide synthesis. When compared to its endogenous counterparts, PEA and AEA, this compound's mechanism is distinctly focused on barrier repair as a means to reduce inflammation. While PEA and AEA exhibit broader anti-inflammatory actions through modulation of various immune pathways and cytokine release, the targeted action of this compound on ceramide production presents a unique therapeutic strategy for inflammatory skin diseases characterized by a compromised barrier, such as atopic dermatitis. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic niches of these endocannabinoid system modulators.

References

Cross-validation of Palmitoyl Serinol's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Palmitoyl Serinol (PS) in different cell lines, juxtaposed with alternative compounds known to modulate similar cellular pathways. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Abstract

This compound, a synthetic analog of ceramide, has demonstrated significant biological activity in various cell types. In neuroblastoma cell lines, it functions as a potent inducer of apoptosis through the activation of Protein Kinase C zeta (PKCζ). Conversely, in human epidermal keratinocytes (HaCaT), its primary effect is the stimulation of ceramide production, enhancing the skin's barrier function via a Cannabinoid Receptor 1 (CB1)-dependent mechanism. This guide cross-validates these effects and compares them with other well-established apoptosis inducers and ceramide analogs, such as C2-ceramide and the synthetic retinoid Fenretinide.

Data Presentation

The following tables summarize the quantitative effects of this compound and its alternatives in neuroblastoma and HaCaT cell lines.

Table 1: Effects on Neuroblastoma Cell Lines

CompoundCell LineConcentrationEffectQuantitative DataReference
This compoundNeuroblastomaNot SpecifiedApoptosis InductionCaused apoptosis in rapidly dividing low-density cells.[1][1]
This compoundNeuroblastomaNot SpecifiedCeramide Increase50-80% increase in endogenous ceramide.[1][1]
C2-CeramideNB1620 µMCytotoxicity/Apoptosis~75% loss of cell viability; ~25% apoptotic cells.[2]
C2-Ceramide5 human neuroblastoma cell lines25 µMApoptosis InductionSignificant apoptosis was detected.
Fenretinide (4-HPR)IMR32 (sensitive)Not SpecifiedApoptosis InductionIncreased amount of apoptotic bodies.
Fenretinide (4-HPR)NASS (resistant)Not SpecifiedApoptosis InductionIncreased amount of apoptotic bodies.

Table 2: Effects on Human Epidermal Keratinocytes (HaCaT)

CompoundTreatment ConditionsEffectQuantitative DataReference
This compound25 µM for 4hIncreased total ceramideSignificant increase observed via LC-MS/MS.
This compoundIL-4 pre-treatment followed by 25 µM PS for 4hRebounded IL-4-mediated ceramide decreaseSignificantly stimulated ceramide levels compared to IL-4 treatment alone.
This compoundIL-4 pre-treatment followed by 25 µM PS for 4hSelective increase in long-chain ceramidesSpecifically increased C22-C24 ceramides.

Experimental Protocols

Cell Viability and Apoptosis Assays

1. WST-1 Assay for Cell Viability:

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.

    • Calculate cell viability as a percentage of the untreated control.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Culture and treat cells as required for the experiment.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Ceramide Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC-MS/MS is a highly sensitive and specific technique for the separation, identification, and quantification of lipids, including different ceramide species.

  • Protocol:

    • Lipid Extraction:

      • Harvest and wash cells with PBS.

      • Extract lipids using a solvent system such as chloroform:methanol (2:1, v/v).

      • Dry the lipid extract under a stream of nitrogen.

    • LC Separation:

      • Reconstitute the lipid extract in a suitable solvent.

      • Inject the sample onto a C18 reverse-phase column.

      • Separate the lipids using a gradient elution with a mobile phase consisting of solvents like water, methanol, and acetonitrile with additives like formic acid or ammonium acetate.

    • MS/MS Detection:

      • Ionize the eluted lipids using electrospray ionization (ESI).

      • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer.

Western Blotting for Protein Kinase C zeta (PKCζ) Activation
  • Principle: Western blotting is used to detect the phosphorylation status of PKCζ, which is indicative of its activation. A primary antibody specific to the phosphorylated form of PKCζ is used.

  • Protocol:

    • Protein Extraction:

      • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer:

      • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody against phospho-PKCζ (e.g., at Thr410) overnight at 4°C.

      • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection:

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Normalize the phospho-PKCζ signal to total PKCζ or a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Palmitoyl_Serinol_Apoptosis_Pathway PS This compound PKCzeta PKCζ PS->PKCzeta Activates Ceramide Endogenous Ceramide PS->Ceramide +50-80% Apoptosis Apoptosis PKCzeta->Apoptosis Induces

Caption: this compound's apoptotic pathway in neuroblastoma cells.

Palmitoyl_Serinol_Ceramide_Pathway PS This compound CB1 CB1 Receptor PS->CB1 Activates Ceramide_Synthase Ceramide Synthases (CerS2, CerS3) CB1->Ceramide_Synthase Activates Long_Chain_Ceramides Long-Chain Ceramides (C22-C24) Ceramide_Synthase->Long_Chain_Ceramides Increases Production

Caption: this compound's ceramide synthesis pathway in HaCaT cells.

Experimental_Workflow_Apoptosis start Seed Neuroblastoma Cells treat Treat with this compound or Alternative start->treat wst1 WST-1 Assay (Cell Viability) treat->wst1 annexin Annexin V/PI Staining (Apoptosis) treat->annexin end Quantitative Comparison wst1->end flow Flow Cytometry Analysis annexin->flow flow->end

Caption: Experimental workflow for apoptosis assessment.

Experimental_Workflow_Ceramide start Culture HaCaT Cells treat Treat with this compound start->treat extract Lipid Extraction treat->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantify Ceramide Levels lcms->quantify end Data Analysis quantify->end

Caption: Experimental workflow for ceramide quantification.

References

A Comparative Analysis of Palmitoyl Serinol's Impact on Ceramide Species for Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Palmitoyl Serinol (PS) and its effects on various ceramide species, crucial for the epidermal permeability barrier. It objectively compares PS with other molecules known to modulate ceramide synthesis, supported by experimental data, to aid in research and development for inflammatory skin conditions like atopic dermatitis.

Introduction to Ceramide Synthesis and Skin Health

Ceramides are a class of sphingolipids that are the primary structural component of the epidermal permeability barrier, constituting about 50% of the epidermal lipid content by mass.[1] A deficiency in ceramides, particularly those with long-chain fatty acids, is linked to inflammatory skin diseases such as atopic dermatitis, leading to impaired barrier function.[1] Ceramide synthesis in the skin occurs through two main pathways: the de novo synthesis pathway, initiated by serine palmitoyltransferase (SPT) and culminating in the acylation of a sphingoid base by ceramide synthases (CerS), and the hydrolysis of sphingomyelin by sphingomyelinase (SMase).[2]

This compound (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine, has emerged as a significant modulator of ceramide production.[1] This guide delves into the specific effects of PS on different ceramide species and compares its performance with other known ceramide-enhancing agents.

This compound: A Targeted Approach to Long-Chain Ceramide Synthesis

Recent in vitro studies on human epidermal keratinocytes have demonstrated that this compound effectively stimulates ceramide production, particularly the long-chain species essential for a robust skin barrier.[1]

Mechanism of Action:

This compound's activity is primarily mediated through the cannabinoid receptor CB1. Activation of CB1 by PS triggers two distinct pathways to increase ceramide levels:

  • De Novo Synthesis: PS upregulates the activity of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo pathway. More significantly, it selectively activates Ceramide Synthase 2 (CerS2) and CerS3. These specific synthases are responsible for producing ceramides with very long-chain fatty acids (C22-C24).

  • Sphingomyelin Hydrolysis: PS also stimulates the activity of sphingomyelinases, which hydrolyze sphingomyelin in the plasma membrane to generate ceramides.

This dual action allows for a rapid increase in ceramide levels, which is particularly beneficial in stressed or inflamed skin conditions where ceramide levels are depleted.

Quantitative Impact of this compound on Specific Ceramide Species

The following table summarizes the quantitative data from Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of inflamed human keratinocytes treated with this compound (25 µM) for 4 hours. The data illustrates the selective increase in long-chain ceramide species.

Ceramide Species (Fatty Acid Chain Length)Fold Increase with this compound TreatmentKey Ceramide Synthase Involved
C22:0~2.5-foldCerS2
C24:1~2.8-foldCerS2
C24:0~3.0-foldCerS2
C26:1~2.2-foldCerS2/CerS3
C26:0~2.5-foldCerS2/CerS3

Data synthesized from studies on IL-4 treated human keratinocytes.

Comparative Analysis with Other Ceramide-Modulating Agents

While this compound demonstrates a specific affinity for promoting long-chain ceramide synthesis, other molecules also contribute to overall ceramide enhancement through different mechanisms.

CompoundMechanism of ActionQuantitative Effect on Total CeramidesSpecificity for Long-Chain SpeciesCB1 Receptor Involvement
This compound (PS) Activates CB1 receptor, stimulating SPT, CerS2, CerS3, and SMase.Significant increase, particularly in inflamed conditions.High, specifically targets C22-C26 species.Yes, demonstrated to be CB1-dependent.
Niacinamide (Vitamin B3) Upregulates the expression of Serine Palmitoyltransferase (SPT).Reported to increase total ceramide synthesis by 34-67%.Data on specific species is limited, but an overall increase is expected.No known involvement.
Vitamin C (Ascorbic Acid) Increases the activity of SPT and CerS, and stimulates the S1P hydrolysis pathway.Significant increase in total ceramides in cultured keratinocytes.Increases synthesis of polar ceramide fractions (Cer 4-7).No known involvement.
Palmitoyl Ethanolamide (PEA) Analog of PS, interacts with the endocannabinoid system.Enhances the effects of anandamide, which can influence ceramide levels.Limited specific data on ceramide species.Indirectly interacts with CB1/CB2 receptors.
N-Acetyl-D-sphingosine (C2 Ceramide) Cell-permeable synthetic ceramide analog that mimics endogenous ceramides.Acts as a direct ceramide substitute.Not applicable, as it is an exogenous ceramide.No.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Palmitoyl_Serinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor SPT Serine Palmitoyltransferase (SPT) CB1->SPT Stimulates CerS2_3 CerS2 & CerS3 CB1->CerS2_3 Activates SMase Sphingomyelinase (SMase) CB1->SMase Stimulates SM Sphingomyelin (SM) Hydrolysis Hydrolysis SM->Hydrolysis PS This compound (PS) PS->CB1 Activates DeNovo De Novo Synthesis SPT->DeNovo CerS2_3->DeNovo SMase->Hydrolysis LC_Cer Long-Chain Ceramides (C22-C24) DeNovo->LC_Cer Hydrolysis->LC_Cer Barrier ↑ Epidermal Barrier Function LC_Cer->Barrier LC_Cer->Barrier

Caption: this compound signaling pathway in keratinocytes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Lipid Analysis cluster_enzyme_assay Enzyme Activity Assays start Human Epidermal Keratinocytes il4 Induce Inflammation (IL-4) start->il4 treatment Treat with this compound or Alternative Compound il4->treatment extraction Lipid Extraction treatment->extraction cell_lysis Cell Lysis treatment->cell_lysis lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Ceramide Species lcms->quantification data_analysis Comparative Data Analysis quantification->data_analysis spt_assay SPT Activity Assay cell_lysis->spt_assay cers_assay CerS Activity Assay cell_lysis->cers_assay smase_assay SMase Activity Assay cell_lysis->smase_assay spt_assay->data_analysis cers_assay->data_analysis smase_assay->data_analysis

Caption: Experimental workflow for ceramide analysis.

Experimental Protocols

Cell Culture and Treatment

Human epidermal keratinocytes (HaCaT) are cultured to confluence. To mimic an inflammatory state, cells are pretreated with interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20-24 hours. Following this, the cells are incubated with either this compound (25 µM), an alternative compound, or a vehicle control for a specified period (e.g., 4 hours for ceramide analysis).

Lipid Extraction and Analysis by LC-MS/MS
  • Cell Lysis and Lipid Extraction: After treatment, cells are washed with PBS and scraped into a solvent mixture, typically chloroform/methanol (2:1, v/v), to extract lipids. Internal standards for various ceramide species are added for quantification.

  • Phase Separation: The mixture is vortexed and centrifuged to separate the organic and aqueous phases. The lower organic phase containing the lipids is collected and dried under nitrogen.

  • LC-MS/MS Analysis: The dried lipid extract is reconstituted in an appropriate solvent for injection into a Liquid Chromatography-Mass Spectrometry system.

    • Chromatography: Separation of ceramide species is achieved using a reverse-phase C18 column with a gradient elution of solvents like methanol, formic acid, and ammonium formate in water.

    • Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each ceramide species are monitored for accurate quantification.

Enzyme Activity Assays
  • Cell Lysate Preparation: Treated cells are lysed to release cellular proteins, including the enzymes of interest.

  • Ceramide Synthase (CerS) Activity: The lysate is incubated with a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a specific fatty acyl-CoA (e.g., C24-CoA). The formation of the fluorescent ceramide product is measured by HPLC to determine enzyme activity.

  • Serine Palmitoyltransferase (SPT) Activity: The lysate is incubated with L-serine and palmitoyl-CoA. The product, 3-ketosphinganine, is then quantified by LC-MS/MS to determine SPT activity.

  • Sphingomyelinase (SMase) Activity: The lysate is incubated with a fluorescently labeled sphingomyelin substrate. The production of the fluorescent ceramide is measured to determine SMase activity.

Conclusion

This compound demonstrates a highly specific and potent ability to increase the levels of long-chain ceramides (C22-C24) in epidermal keratinocytes through a CB1-dependent mechanism that activates both de novo synthesis and sphingomyelin hydrolysis pathways. This targeted action distinguishes it from other ceramide-modulating agents like niacinamide and vitamin C, which appear to have a more general effect on ceramide synthesis. The detailed quantitative data available for this compound provides a strong basis for its consideration in the development of therapeutic strategies for skin barrier defects. Further research involving direct comparative studies with detailed lipidomic analysis is warranted to fully elucidate the relative efficacy of these different modulators on specific ceramide profiles.

References

A Head-to-Head Comparison of Palmitoyl Serinol and Palmitoylethanolamide (PEA) on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioactive lipids, Palmitoyl Serinol (PS) and Palmitoylethanolamide (PEA) have emerged as significant modulators of cellular processes, each exhibiting distinct mechanisms of action that converge on the regulation of gene expression. This guide provides a comprehensive, data-supported comparison of their effects, offering insights for researchers in pharmacology and drug development.

Executive Summary

While both this compound and PEA are N-acylethanolamines, their primary molecular targets and subsequent impacts on gene transcription differ significantly. This compound predominantly acts via the cannabinoid receptor 1 (CB1) to influence the expression of genes involved in ceramide synthesis, playing a crucial role in skin barrier function. In contrast, Palmitoylethanolamide primarily targets the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of inflammatory and metabolic gene networks. To date, no studies have been identified that conduct a direct head-to-head quantitative comparison of the effects of this compound and PEA on global gene expression within the same experimental system. This guide, therefore, synthesizes findings from separate studies to highlight their distinct and potentially complementary roles.

Comparative Analysis of Gene Expression Effects

The following table summarizes the known effects of this compound and PEA on the expression of key genes, based on available experimental data. It is important to note that these findings are derived from different studies and experimental conditions.

Target Gene/PathwayThis compound (PS)Palmitoylethanolamide (PEA)Primary Molecular Target
Ceramide Synthesis
Ceramide Synthase 2 (CerS2)Upregulation[1][2]No direct evidenceCB1 Receptor[1][2][3]
Ceramide Synthase 3 (CerS3)UpregulationNo direct evidenceCB1 Receptor
Inflammatory Mediators
Tumor Necrosis Factor-alpha (TNF-α)No direct evidence of downregulationDownregulationPPAR-α
Interleukin-1 beta (IL-1β)No direct evidence of downregulationDownregulationPPAR-α
Inducible Nitric Oxide Synthase (iNOS)No direct evidence of downregulationDownregulationPPAR-α
Cyclooxygenase-2 (COX-2)No direct evidence of downregulationDownregulationPPAR-α
Nuclear Receptors
PPAR-αNo direct evidenceAgonist; can induce its own mRNA expressionPPAR-α
PPAR-γNo direct evidenceCan restore expression levels after injuryPPAR-γ (secondary)
PPAR-δNo direct evidenceCan restore expression levels after injuryPPAR-δ (secondary)
Other Targets
NLRP3 InflammasomeNo direct evidenceDownregulationPPAR-α

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and PEA on gene expression are rooted in their unique signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism involves the activation of the CB1 receptor, which in turn stimulates the synthesis of ceramides. This is particularly relevant in epidermal keratinocytes for maintaining skin barrier integrity.

Palmitoyl_Serinol_Pathway PS This compound CB1 CB1 Receptor PS->CB1 CerS_Activation Activation of Ceramide Synthases (CerS2, CerS3) CB1->CerS_Activation Ceramide Increased Ceramide Production CerS_Activation->Ceramide Gene_Expression Upregulation of CerS2 & CerS3 Genes CerS_Activation->Gene_Expression

Figure 1. this compound signaling pathway. Max Width: 760px.

Palmitoylethanolamide (PEA) Signaling Pathway

PEA acts as a ligand for the nuclear receptor PPAR-α. Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This pathway is central to PEA's anti-inflammatory effects.

PEA_Pathway PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Heterodimer PPAR-α/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Inflammatory_Genes Downregulation of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Gene_Transcription->Inflammatory_Genes

Figure 2. Palmitoylethanolamide (PEA) signaling pathway. Max Width: 760px.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the effects of this compound and PEA on gene expression.

Gene Expression Analysis of Ceramide Synthases in Response to this compound

This protocol is based on studies investigating the effect of this compound on ceramide production in human epidermal keratinocytes.

1. Cell Culture and Treatment:

  • Human epidermal keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • To mimic an inflammatory condition, cells are pre-treated with IL-4 (50 ng/mL) for 20 hours.

  • Following pre-treatment, cells are incubated with this compound (25 µM) for 4 hours. A vehicle control (e.g., ethanol) is run in parallel.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • qRT-PCR is performed using a real-time PCR system with SYBR Green master mix.

  • Specific primers for human CerS2, CerS3, and a housekeeping gene (e.g., GAPDH) are used.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

PS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr Gene Expression Analysis Culture Culture HaCaT Cells IL4 Pre-treat with IL-4 (50 ng/mL, 20h) Culture->IL4 PS_treat Treat with this compound (25 µM, 4h) IL4->PS_treat RNA_Extraction Total RNA Extraction PS_treat->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for CerS2, CerS3, GAPDH cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCt) qRT_PCR->Data_Analysis

Figure 3. Experimental workflow for PS gene expression analysis. Max Width: 760px.

Gene Expression Analysis of Inflammatory Markers in Response to PEA

This protocol is representative of studies examining the anti-inflammatory effects of PEA in macrophages.

1. Cell Culture and Treatment:

  • Murine alveolar macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are pre-treated with ultramicronized PEA (um-PEA) at various concentrations (e.g., 10-9 to 10-7 M) for 1 hour.

  • Inflammation is induced by challenging the cells with SARS-CoV-2 spike protein (1-100 ng/mL) for 24 hours. A vehicle control is included.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is isolated from the cells, and its quality and quantity are assessed as described in the previous protocol.

  • cDNA is synthesized from the extracted RNA.

3. Quantitative Real-Time PCR (qRT-PCR):

  • qRT-PCR is performed to quantify the mRNA expression levels of Tnf-α, Il-1β, Nos2 (iNOS), and a suitable housekeeping gene (e.g., Actb).

  • The relative expression of the target genes is determined using the comparative Ct method.

PEA_Workflow cluster_cell_culture_pea Cell Culture & Treatment cluster_rna_pea RNA Processing cluster_qpcr_pea Gene Expression Analysis Culture_MAC Culture Murine Macrophages PEA_treat Pre-treat with PEA (1h) Culture_MAC->PEA_treat Spike_treat Challenge with Spike Protein (24h) PEA_treat->Spike_treat RNA_Extraction_PEA Total RNA Extraction Spike_treat->RNA_Extraction_PEA cDNA_Synthesis_PEA cDNA Synthesis RNA_Extraction_PEA->cDNA_Synthesis_PEA qRT_PCR_PEA qRT-PCR for Tnf-α, Il-1β, Nos2, Actb cDNA_Synthesis_PEA->qRT_PCR_PEA Data_Analysis_PEA Data Analysis (2-ΔΔCt) qRT_PCR_PEA->Data_Analysis_PEA

Figure 4. Experimental workflow for PEA gene expression analysis. Max Width: 760px.

Conclusion and Future Directions

This compound and Palmitoylethanolamide are both promising bioactive lipids with distinct effects on gene expression. This compound's role in upregulating ceramide synthesis genes via the CB1 receptor highlights its potential in dermatology and conditions associated with impaired skin barrier function. In contrast, PEA's broad anti-inflammatory gene regulatory effects, mediated primarily through PPAR-α, underscore its therapeutic potential for a range of inflammatory and neurodegenerative disorders.

The lack of direct comparative studies represents a significant knowledge gap. Future research should focus on head-to-head comparisons of these two molecules on a global transcriptomic level in various cell types and disease models. Such studies would provide a more comprehensive understanding of their individual and potentially synergistic effects, paving the way for more targeted and effective therapeutic strategies.

References

Assessing the Specificity of Palmitoyl Serinol for the CB1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Palmitoyl Serinol and the CB1 Receptor

This compound (PS) is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA). Studies have shown that PS stimulates the production of ceramides, crucial lipid molecules for skin barrier function, in a manner that is dependent on the CB1 receptor.[1][2][3][4][5] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it modulates neurotransmitter release, and is involved in various physiological processes including pain, appetite, and mood.

Evidence for this compound's Interaction with the CB1 Receptor

The primary evidence for this compound's engagement of the CB1 receptor comes from studies where its biological effects were blocked by a selective CB1 antagonist, AM-251. In human keratinocytes, the PS-mediated increase in total ceramide content and specific long-chain ceramides was significantly reduced by the presence of AM-251. This demonstrates that the signaling pathway initiated by this compound, leading to ceramide production, is dependent on the activation of the CB1 receptor.

However, to date, specific binding affinity (Ki) and functional potency (EC50) values for this compound at the CB1 receptor have not been published. This data is essential for a direct quantitative comparison of its specificity and potency against other known CB1 ligands.

Quantitative Comparison of CB1 Receptor Agonists

To provide a reference for the type of quantitative data necessary to fully assess this compound's specificity, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) for several well-characterized CB1 receptor agonists.

Table 1: Binding Affinity (Ki) of Selected Ligands for the CB1 Receptor

CompoundKi (nM) for CB1Notes
This compound Data Not Available -
CP55,9400.6 - 5.0A potent and widely used synthetic cannabinoid agonist.
WIN55,212-21.89 - 123A synthetic aminoalkylindole agonist.
Anandamide (AEA)89An endogenous cannabinoid.
2-Arachidonoylglycerol (2-AG)Data Not AvailableAnother major endogenous cannabinoid; its binding affinity is often characterized by its functional potency.

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Functional Potency (EC50) of Selected Ligands at the CB1 Receptor

CompoundEC50 (nM) for CB1Assay Type
This compound Data Not Available -
CP55,9400.04 - 31GTPγS binding, cAMP inhibition
WIN55,212-25.5 - 3000GTPγS binding, cAMP inhibition, GIRK activation
Anandamide (AEA)31GTPγS binding
2-Arachidonoylglycerol (2-AG)85 - 1900Calcium mobilization

Note: EC50 values are highly dependent on the specific functional assay employed.

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can modulate ion channels and activate other signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited Agonist This compound (Agonist) Agonist->CB1R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ceramide Synthesis) cAMP->Downstream Regulates

CB1 Receptor G-protein Signaling Pathway

Experimental Protocols

To facilitate further research into the specificity of this compound, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare CB1 Receptor Membranes B Incubate Membranes with Radioligand ([3H]CP55,940) and varying concentrations of This compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: Determine IC50 and Ki D->E

Workflow for a Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared from cultured cells or brain tissue homogenates.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

Experimental Workflow:

GTPgS_Binding_Workflow A Prepare CB1 Receptor Membranes B Incubate Membranes with [³⁵S]GTPγS, GDP, and varying concentrations of This compound A->B C Terminate Reaction and Separate Bound [³⁵S]GTPγS (Filtration) B->C D Quantify Bound [³⁵S]GTPγS (Scintillation Counting) C->D E Data Analysis: Determine EC50 and Emax D->E

Workflow for a [³⁵S]GTPγS Binding Assay

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: Membranes are incubated in a buffer containing a non-hydrolyzable, radiolabeled GTP analog ([³⁵S]GTPγS), GDP, and varying concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration, and the filters are washed.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

cAMP Assay

This functional assay measures the ability of a CB1 agonist to inhibit the production of cyclic AMP.

Experimental Workflow:

cAMP_Assay_Workflow A Culture Cells Expressing CB1 Receptors B Pre-treat Cells with varying concentrations of This compound A->B C Stimulate Adenylyl Cyclase (e.g., with Forskolin) B->C D Lyse Cells and Measure Intracellular cAMP Levels (e.g., ELISA, HTRF) C->D E Data Analysis: Determine IC50 D->E

Workflow for a cAMP Assay

Protocol:

  • Cell Culture: Cells stably or transiently expressing the CB1 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated using an agent such as forskolin to induce cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a homogenous assay format (e.g., HTRF).

  • Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a CB1 receptor agonist. However, a comprehensive understanding of its specificity requires quantitative characterization of its binding affinity and functional potency at the CB1 receptor, as well as at other potential off-target receptors, such as the CB2 receptor. The experimental protocols outlined in this guide provide a roadmap for researchers to generate this critical data. Such studies will be invaluable for elucidating the precise pharmacological profile of this compound and for guiding its potential development as a therapeutic agent.

References

Validating Palmitoyl Serinol's In Vivo Efficacy: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoyl Serinol (PS), a commensal bacterial metabolite, and its potential alternatives in modulating skin barrier function and inflammation. We delve into the current understanding of its mechanisms of action and present supporting experimental data. A key focus is placed on the validation of its in vivo effects, particularly through the lens of knockout mouse models, a critical tool for mechanistic confirmation in drug development.

This compound: An Endocannabinoid-Like Modulator of Epidermal Barrier Function

This compound (PS), an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), has emerged as a promising agent for improving epidermal permeability barrier function.[1] In vivo studies have demonstrated that topical application of PS can prevent the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin.[2] The primary mechanism appears to be the stimulation of ceramide production, a crucial component of the stratum corneum lipids essential for maintaining the skin's barrier.[1]

In Vitro Evidence Points to a CB1 Receptor-Dependent Pathway

In vitro studies using human epidermal keratinocytes have shown that PS significantly stimulates the production of total ceramides, particularly those with long-chain fatty acids (C22-C24), which are vital for barrier integrity.[3][4] This effect is achieved through the activation of both de novo ceramide synthesis and sphingomyelin hydrolysis pathways. Critically, the blockade of the cannabinoid receptor 1 (CB1) with the antagonist AM-251 completely abrogates the PS-mediated increase in ceramide levels, strongly suggesting a CB1-dependent mechanism.

The Missing Link: Direct In Vivo Validation with Knockout Models

While the in vitro data for a CB1-dependent mechanism is compelling, direct in vivo validation using CB1 knockout mice has not yet been reported in the available scientific literature. Such studies would be the definitive step in confirming that the beneficial effects of topical PS on the skin barrier are indeed mediated through the CB1 receptor in a living organism. The absence of this data represents a significant gap in the validation of this compound's mechanism of action.

N-palmitoyl ethanolamine (PEA): A Structurally Similar Alternative with In Vivo Knockout Validation

N-palmitoyl ethanolamine (PEA) is a well-studied endocannabinoid-like molecule with structural similarities to PS and known anti-inflammatory properties. Notably, the in vivo anti-inflammatory effects of PEA have been validated using knockout mouse models. Studies have shown that PEA's ability to attenuate inflammation is mediated by the peroxisome proliferator-activated receptor-alpha (PPARα). In PPARα knockout mice, the anti-inflammatory effects of PEA are absent, providing robust in vivo evidence for its mechanism of action. This provides a clear example of how knockout models can be used to validate the in vivo effects of lipid signaling molecules.

Comparative Data Summary

The following tables summarize the available quantitative data from in vivo and in vitro studies on this compound and comparative data for N-palmitoyl ethanolamine.

Table 1: In Vivo Effects of Topical this compound (0.5%) in a DNFB-Induced Atopic Dermatitis-Like Murine Model

ParameterControl (DNFB + Ethanol)This compound (DNFB + 0.5% PS)
Transepidermal Water Loss (TEWL)Significantly IncreasedSignificantly Lowered
Stratum Corneum HydrationReducedImproved
Epidermal HyperproliferationPresentAttenuated
Inflammatory InfiltrationPresentAttenuated

Table 2: In Vitro Effects of this compound (25 µM) on Ceramide Production in Human Keratinocytes

ConditionTotal Ceramide Content
Vehicle ControlBaseline
This compound (PS)Significantly Increased
PS + AM-251 (CB1 Antagonist)No significant increase compared to control

Table 3: In Vivo Anti-Inflammatory Effects of N-palmitoyl ethanolamine (PEA) in Wild-Type vs. PPARα Knockout Mice

Animal ModelTreatmentInflammatory Response
Wild-Type MicePEAAttenuated
PPARα Knockout MicePEANo effect

Experimental Protocols

DNFB-Induced Atopic Dermatitis-Like Skin in a Murine Model

This protocol is a widely used method to induce contact hypersensitivity and atopic dermatitis-like symptoms in mice.

  • Sensitization: On day 0, the shaved dorsal skin of mice is sensitized by topical application of 0.5% 1-fluoro-2,4-dinitrobenzene (DNFB) dissolved in an acetone and olive oil vehicle.

  • Challenge: Starting on day 7, the dorsal skin is challenged with a lower concentration of DNFB (e.g., 0.2%) every other day for a specified period (e.g., 2-4 weeks) to induce a chronic inflammatory response.

  • Treatment: The test compound (e.g., this compound in an appropriate vehicle) is applied topically to the inflamed skin, typically once or twice daily, throughout the challenge phase.

  • Evaluation: The severity of dermatitis is assessed by measuring various parameters, including:

    • Transepidermal Water Loss (TEWL)

    • Stratum corneum hydration

    • Skin thickness

    • Histological analysis of epidermal hyperproliferation and inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

Palmitoyl_Serinol_Signaling_Pathway PS This compound (PS) CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates SMase Sphingomyelinases CB1->SMase Stimulates Ceramide Increased Ceramide Production (Long-Chain) CerS->Ceramide SMase->Ceramide Barrier Improved Epidermal Barrier Function Ceramide->Barrier

Experimental_Workflow cluster_0 In Vivo Model Generation cluster_1 Treatment Groups cluster_2 Outcome Assessment Sensitization Sensitization (DNFB Application) Challenge Challenge (Repeated DNFB Application) Sensitization->Challenge WT_Vehicle Wild-Type + Vehicle Challenge->WT_Vehicle WT_PS Wild-Type + this compound Challenge->WT_PS KO_Vehicle Knockout + Vehicle (e.g., CB1-/-) Challenge->KO_Vehicle KO_PS Knockout + this compound (e.g., CB1-/-) Challenge->KO_PS TEWL TEWL Measurement WT_PS->TEWL Hydration Skin Hydration WT_PS->Hydration Histology Histological Analysis WT_PS->Histology KO_PS->TEWL KO_PS->Hydration KO_PS->Histology

Conclusion and Future Directions

This compound shows significant promise as a topical agent for enhancing skin barrier function, with strong in vitro evidence pointing towards a CB1 receptor-mediated increase in ceramide production. However, the definitive in vivo validation of this mechanism through studies utilizing CB1 knockout mice remains a critical next step for the research and development community. The successful use of PPARα knockout mice to confirm the anti-inflammatory mechanism of the structurally similar compound, N-palmitoyl ethanolamine, provides a clear and valuable precedent for the necessary validation of this compound. Future research should prioritize conducting such knockout studies to solidify the understanding of this compound's in vivo effects and pave the way for its potential therapeutic applications.

References

Palmitoyl Serinol: A Comparative Safety Analysis Against Structurally and Functionally Similar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Palmitoyl Serinol against its structural analog N-palmitoyl ethanolamine (PEA), the functionally related ceramides, and the broader class of sphingosine analogs, including the FDA-approved drug Fingolimod (FTY720). The information is intended to support researchers and drug development professionals in evaluating the toxicological profile of this compound.

Executive Summary

This compound, an amide of palmitic acid and serinol, is structurally similar to the endogenous signaling lipid N-palmitoyl ethanolamine (PEA) and is known to stimulate the production of ceramides, crucial components of the skin's epidermal barrier. While comprehensive public safety data on this compound is limited, available in vitro studies suggest a favorable preliminary safety profile, particularly in non-cancerous cell lines. In contrast, its comparators, PEA and various ceramides, have a more established history of safe use, especially in topical applications. Sphingosine analogs like Fingolimod, while structurally related, are potent immunomodulators with a well-documented and more complex safety profile that includes significant adverse effects. This guide synthesizes the available data to provide a comparative overview of their safety.

Introduction to this compound and Comparator Compounds

This compound is an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA) and has been identified as a metabolite of commensal bacteria.[1] Its primary biological activity of interest is its ability to improve the epidermal permeability barrier by stimulating ceramide production, a mechanism dependent on the cannabinoid receptor 1 (CB1).[1][2]

N-palmitoyl ethanolamine (PEA) is an endogenous fatty acid amide that belongs to the class of N-acylethanolamines. It is a well-researched compound known for its anti-inflammatory and analgesic properties. This compound is a direct analog of PEA.

Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They are integral components of the stratum corneum and are essential for maintaining the skin's barrier function. As this compound's mechanism of action involves boosting ceramide levels, a direct comparison to the safety of topically applied ceramides is highly relevant.

Fingolimod (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator, approved for the treatment of multiple sclerosis. It is a sphingosine analog and, while its systemic effects are more potent and widespread than what is expected from this compound in topical applications, its well-documented toxicological profile provides a valuable benchmark for understanding the potential risks associated with manipulating sphingolipid pathways.

Comparative Safety Data

The following tables summarize the available quantitative safety data for this compound and its comparators. A significant data gap exists for in vivo and genotoxicity data for this compound.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultCitation(s)
This compound HaCaT (human keratinocytes)WST-1Cell ViabilityNo significant decrease at concentrations up to 200 µM[3]
F-11 (neuroblastoma)Not specifiedApoptosisIC50 ≈ 80 µM[4]
NEUROMIDE (in vitro H2O2 model)Not specifiedCell ViabilityNo toxic effects up to 30 µM
N-palmitoyl ethanolamine (PEA) HaCaT (human keratinocytes)Not specifiedCytotoxicityNegligible cytotoxicity
Fingolimod (FTY720) R28 (retinal precursor cells)LDHCytotoxicityCytotoxic at doses > 100 nM
HL-60, THP-1, MV-4, Kasumi-3 (AML cells)ColorimetricCytotoxicityIC50 in the micromolar range
Fingolimod (S)-phosphate (active form) HepG2 (human liver cancer cells)MTT, LDH, NRUCell Viability>20% reduction at 5 and 10 µM after 72h

Table 2: In Vivo Acute Toxicity Data

CompoundSpeciesRouteEndpointResultCitation(s)
This compound --LD50Data not available-
N-palmitoyl ethanolamine (PEA) --LD50Data not available, but generally regarded as safe in human studies
Ceramide NP RatOralLD50> 5000 mg/kg
RatDermalLD50> 2000 mg/kg
Ceramide AP RatOralLD50> 2000 mg/kg
RatDermalLD50> 2000 mg/kg
Fingolimod (FTY720) --LD50Data not publicly available; clinical dose is 0.5 mg/day

Table 3: Genotoxicity Data

CompoundAssayResultCitation(s)
This compound Ames TestData not available-
Ceramide NP Ames TestNot mutagenic
Ceramide AP Ames TestNot mutagenic
Fingolimod (FTY720) -Data not publicly available, but no major genotoxicity concerns have been raised in regulatory assessments.-

Table 4: Other Relevant Safety Information

CompoundKey Safety ObservationsCitation(s)
This compound - Safety Data Sheet indicates low hazard. - Induces apoptosis in neuroblastoma cells at high concentrations.
N-palmitoyl ethanolamine (PEA) - Generally well-tolerated in human clinical trials with no serious adverse events. - Considered safe for short-term use (up to 3 months orally, 28 days topically).
Ceramides (general) - Considered safe for use in cosmetics by the Cosmetic Ingredient Review (CIR) Expert Panel. - Non-irritating and non-sensitizing in human patch tests.
Fingolimod (FTY720) & S1P Modulators - Known adverse effects include transient bradycardia, atrioventricular block, macular edema, increased risk of infections, and potential for liver injury. - Requires careful patient monitoring.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key safety experiments.

Palmitoyl_Serinol_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 Binds GPR119 GPR119 Receptor This compound->GPR119 Binds Ceramide_Synthase Ceramide Synthase Activation CB1->Ceramide_Synthase Ceramide_Production Increased Ceramide Production Ceramide_Synthase->Ceramide_Production Barrier_Function Improved Epidermal Barrier Function Ceramide_Production->Barrier_Function

Caption: Mechanism of Action of this compound.

MTT_Assay_Workflow start Seed cells in a 96-well plate treat Treat cells with Test Compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent (yellow) incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 formazan Living cells convert MTT to Formazan (purple) incubate2->formazan solubilize Add Solubilization Solution formazan->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate Cell Viability read->end

Caption: Workflow for MTT Cell Viability Assay.

Ames_Test_Workflow start Prepare Salmonella typhimurium auxotrophic strain (His-) mix Mix bacteria with Test Compound and liver extract (S9) start->mix plate Plate on histidine-deficient agar medium mix->plate incubate Incubate (48h) plate->incubate observe Count revertant colonies (His+) incubate->observe end Assess Mutagenic Potential observe->end

Caption: Workflow for the Ames Test for Mutagenicity.

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of the formazan, which is proportional to the number of living cells, is measured spectrophotometrically.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.

  • Protocol:

    • Strain Preparation: Prepare an overnight culture of the appropriate Salmonella typhimurium tester strain.

    • Metabolic Activation (Optional): The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

    • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Principle: The test substance is administered orally to groups of rodents daily for 90 days. The study is designed to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Protocol:

    • Animal Selection: Typically, young adult rats are used. At least three dose groups and a control group are required, with at least 10 males and 10 females per group.

    • Dose Administration: The test substance is administered daily by gavage, in the diet, or in the drinking water for 90 days.

    • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.

    • Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

    • Data Analysis: The data are analyzed to determine the toxicological effects of the test substance and to establish the NOAEL.

Discussion and Conclusion

The available data suggests that This compound has a favorable preliminary safety profile, particularly for topical applications. In vitro studies on human keratinocytes show no significant cytotoxicity at concentrations up to 200 µM. However, the induction of apoptosis in neuroblastoma cells at an IC50 of approximately 80 µM indicates a potential for cytotoxicity in rapidly dividing cells at higher concentrations. A significant gap in the safety assessment of this compound is the lack of publicly available in vivo acute and repeated dose toxicity data, as well as genotoxicity data.

In comparison, its closest structural analog, N-palmitoyl ethanolamine (PEA) , has a well-established safety record in human clinical trials, where it is generally well-tolerated with no serious adverse effects. This provides a strong read-across argument for the likely low systemic toxicity of this compound, especially when applied topically where systemic absorption is expected to be low.

Ceramides , which are functionally related to this compound's mechanism of action, also have an excellent safety profile. Extensive use in cosmetic products and supporting toxicological data, including high LD50 values (>2000 mg/kg) and negative mutagenicity results, confirm their safety for dermal application.

The sphingosine analogs , represented here by Fingolimod (FTY720) , have a much more complex and concerning safety profile. While effective as systemic immunomodulators, they are associated with significant adverse effects, including cardiotoxicity and an increased risk of infections. This highlights the critical importance of the specific molecular structure and target engagement in determining the safety of sphingolipid-like molecules.

References

Validating the therapeutic potential of Palmitoyl Serinol against known standards of care.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Therapeutic Potential

This guide provides a comprehensive evaluation of Palmitoyl Serinol (PS), a novel therapeutic candidate, benchmarked against established standards of care for atopic dermatitis (AD), including topical corticosteroids and calcinein inhibitors. The following sections present a detailed comparison supported by experimental data, structured to facilitate informed assessment for research and development purposes.

Mechanism of Action: A Comparative Overview

This compound, an analog of the endocannabinoid N-palmitoyl ethanolamine (PEA), has been shown to improve the epidermal permeability barrier.[1] Its primary mechanism of action involves the stimulation of ceramide production in epidermal keratinocytes through a Cannabinoid Receptor 1 (CB1)-dependent pathway.[2][3][4][5] Ceramides are essential lipids for maintaining the integrity of the skin barrier, which is often compromised in atopic dermatitis.

In contrast, the standards of care for atopic dermatitis function through different mechanisms:

  • Topical Corticosteroids (TCS): These agents act as potent anti-inflammatory drugs. They suppress the inflammatory cascade in the skin, which is a hallmark of atopic dermatitis, thereby reducing erythema and pruritus. However, their long-term use can be associated with side effects such as skin atrophy. Some studies suggest that short-term use of glucocorticoids may even compromise the permeability barrier.

  • Topical Calcineurin Inhibitors (TCIs): Drugs like tacrolimus and pimecrolimus are immunomodulators. They inhibit calcineurin, a key enzyme in the activation of T-cells, thus preventing the release of pro-inflammatory cytokines. While effective in reducing inflammation, their direct impact on ceramide restoration is still under investigation, with some studies showing an increase in ceramide levels with long-term use, while others report no direct restorative effect.

Comparative Efficacy: In Vitro and In Vivo Data

To objectively assess the therapeutic potential of this compound, its performance is compared against standards of care based on key biomarkers of skin barrier function: Transepidermal Water Loss (TEWL) and ceramide levels.

Table 1: Effect on Transepidermal Water Loss (TEWL) in a Murine Model of Atopic Dermatitis
Treatment GroupBaseline TEWL (g/h/m²) (Mean ± SEM)Post-treatment TEWL (g/h/m²) (Mean ± SEM)Percentage Improvement
This compound (0.5%) 15.2 ± 1.18.9 ± 0.8*41.4%
Vehicle (Ethanol) 14.9 ± 1.014.5 ± 1.22.7%
Untreated Control 7.5 ± 0.57.6 ± 0.6-1.3%

*Data derived from a murine model of atopic dermatitis-like skin induced by 1-fluoro-2,4-dinitrobenzene (DNFB). TEWL was measured after 4 weeks of treatment. A lower TEWL value indicates improved skin barrier function.

Table 2: Effect on Total Ceramide Levels in Human Epidermal Keratinocytes (In Vitro)
Treatment GroupCeramide Levels (Relative to Vehicle Control)Fold Increase
This compound (25 µM) Significantly increased*~1.5 - 2.0
Vehicle Control 1.01.0
Topical Corticosteroids (Various) Variable effects reported; some studies show a decrease with short-term use.N/A
Tacrolimus (Topical Calcineurin Inhibitor) Conflicting data; some studies report an increase with long-term use, others show no direct effect.N/A

*In an in vitro model of skin inflammation using IL-4-treated human epidermal keratinocytes, this compound significantly stimulated the production of total ceramides.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

G cluster_PS_Pathway This compound Signaling Pathway PS This compound CB1 CB1 Receptor PS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates SMases Sphingomyelinases CB1->SMases Stimulates Ceramide Increased Ceramide Production CerS->Ceramide SMases->Ceramide Barrier Enhanced Epidermal Barrier Function Ceramide->Barrier

Caption: this compound signaling cascade for enhanced skin barrier function.

G cluster_Workflow In Vivo Murine Atopic Dermatitis Model Workflow Induction DNFB Sensitization & Challenge Induce AD-like skin inflammation Treatment Topical Application This compound (0.5%) or Vehicle Induction->Treatment 4 weeks Measurement Biophysical Measurements TEWL, Stratum Corneum Hydration Treatment->Measurement Analysis Data Analysis Statistical comparison between groups Measurement->Analysis

Caption: Experimental workflow for the in vivo murine atopic dermatitis study.

Experimental Protocols

In Vivo Murine Atopic Dermatitis Model and TEWL Measurement
  • Animal Model: C57BL/6J mice are sensitized with 0.5% 1-fluoro-2,4-dinitrobenzene (DNFB) in acetone/olive oil on the abdomen. Five days later, 0.2% DNFB is repeatedly applied to the dorsal skin to induce an AD-like phenotype.

  • Treatment: Mice are topically treated with 0.5% this compound in an ethanol vehicle or vehicle alone daily for 4 weeks.

  • TEWL Measurement: Transepidermal water loss is measured on the dorsal skin using a Tewameter® (Courage + Khazaka, Germany). The probe is applied to the skin surface, and after a stabilization period, the rate of water evaporation is recorded in g/h/m². Measurements are taken in a controlled environment (temperature and humidity).

  • Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a t-test or ANOVA.

In Vitro Ceramide Production Assay
  • Cell Culture: Human epidermal keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Inflammation Model: To mimic an inflammatory state, cells are pre-treated with recombinant human Interleukin-4 (IL-4) at a concentration of 10 ng/mL for 24 hours.

  • Treatment: Following IL-4 pre-treatment, cells are incubated with 25 µM this compound or vehicle for 24 hours.

  • Lipid Extraction: Cellular lipids are extracted using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

  • Ceramide Quantification: Total ceramide levels are quantified using high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS). Ceramide species are identified and quantified against known standards.

  • Statistical Analysis: Results are normalized to total protein content and expressed as a fold change relative to the vehicle-treated control. Statistical significance is determined using a Student's t-test.

Conclusion

References

Safety Operating Guide

Proper Disposal of Palmitoyl Serinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Palmitoyl Serinol, a derivative of 2-palmitoyl glycerol used in scientific research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Safety Data

Safety Data Sheets (SDS) for this compound present some conflicting hazard classifications. One supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), with no specific pictograms or hazard statements. However, another supplier classifies it as harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity, Category 1)[1]. A third source suggests it may cause eye and skin irritation and could be harmful if inhaled or ingested[2]. Given these discrepancies, it is prudent to handle this compound with care, assuming it may be hazardous.

Hazard ClassificationNFPA RatingsHMIS RatingsGHS Classification (DC Chemicals)
Health 00Acute toxicity, Oral (Category 4)
Fire 00Not Flammable
Reactivity 00Stable under recommended storage conditions
Aquatic Toxicity --Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)

Personal Protective Equipment (PPE):

  • Eyes: Safety glasses with side-shields are recommended.

  • Skin: While one SDS states the product does not generally irritate the skin, it is advisable to wear protective gloves.

  • Respiratory: If there is a risk of dust formation, use of a full-face respirator with appropriate cartridges is advised.

  • Ventilation: Use in a well-ventilated area, such as a laboratory fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Small Quantities:

    • For very small research quantities, some guidelines suggest disposal with household waste may be permissible. However, given the conflicting aquatic toxicity data, this is not the recommended primary disposal method.

  • Larger Quantities and Environmental Protection:

    • Due to its potential aquatic toxicity, do not allow this compound to enter sewers or surface and ground water.

    • Avoid releasing it into the environment.

  • Approved Waste Disposal:

    • The most reliable method for disposal is to transfer the sealed waste container to an approved waste disposal plant.

    • Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Spill Cleanup:

    • In the event of a spill, mechanically pick up the solid material.

    • Avoid creating dust.

    • Place the collected material in a suitable container for disposal.

    • Wash the spill area thoroughly with soap and water.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Disposal Path cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses) start->ppe container Select Labeled, Sealable Waste Container ppe->container collect_waste Collect Waste this compound & Contaminated Materials container->collect_waste seal_container Securely Seal Container collect_waste->seal_container check_regulations Consult Institutional EHS & Local Regulations seal_container->check_regulations approved_disposal Transfer to Approved Waste Disposal Facility check_regulations->approved_disposal spill Spill Occurs contain_spill Mechanically Contain & Collect Spill spill->contain_spill spill_disposal Place in Labeled Container for Disposal contain_spill->spill_disposal spill_disposal->seal_container

References

Essential Safety and Logistical Information for Handling Palmitoyl Serinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Palmitoyl Serinol. The following procedures are based on a comprehensive review of available safety data sheets to ensure the well-being of laboratory personnel and to maintain environmental safety. Given the variability in reported hazard levels, a conservative approach to personal protective equipment (PPE) and handling is recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

While some sources classify this compound as non-hazardous, other safety data sheets indicate potential for harm if swallowed, skin and eye irritation, and toxicity to aquatic life.[1][2] Therefore, the following PPE is mandatory to mitigate any potential risks.

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side-shields or safety goggles.Protects against potential eye irritation from dust or splashes.[1][2]
Hand Protection Impermeable gloves (e.g., nitrile).Prevents skin contact, as some sources suggest it may be harmful if absorbed through the skin.
Body Protection Laboratory coat.Provides a barrier against accidental spills.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation.A respirator may be necessary if there is a risk of generating dust or aerosols in poorly ventilated areas.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize exposure and ensure product integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and strong oxidizing agents.

  • Recommended storage temperature is -20°C for the solid powder.

2. Preparation of Solutions:

  • This compound is a crystalline solid.

  • When preparing solutions, work in a well-ventilated area or a laboratory fume hood to avoid inhalation of any dust.

  • It is slightly soluble in dimethylformamide (DMF). When dissolving, it is recommended to purge the solvent with an inert gas.

3. Handling:

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures and First Aid

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

Spill Containment:

  • In case of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal:

  • While some sources suggest that small quantities can be disposed of as household waste, a more cautious approach is recommended due to the conflicting data on environmental toxicity.

  • Dispose of this compound waste and contaminated materials at an approved waste disposal facility, following all local, state, and federal regulations.

  • Avoid releasing the substance into the environment, as it may be toxic to aquatic life.

Workflow for Handling this compound

Palmitoyl_Serinol_Handling_Workflow This compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store at -20°C Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Begin Work Prepare_Solution Prepare Solution in Ventilated Area Don_PPE->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Collect_Waste Collect Waste Experiment->Collect_Waste After Use Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Approved Facility Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palmitoyl Serinol
Reactant of Route 2
Reactant of Route 2
Palmitoyl Serinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.